Product packaging for Dcqva(Cat. No.:CAS No. 24967-10-0)

Dcqva

Cat. No.: B1669899
CAS No.: 24967-10-0
M. Wt: 305.4 g/mol
InChI Key: YHBFMULEUYRINA-VVAOUYSKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DCQVA is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO3 B1669899 Dcqva CAS No. 24967-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24967-10-0

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(4R)-4-[(6aR,7R,9aS,9bS)-6a-methyl-3-oxo-2,4,6,7,8,9,9a,9b-octahydro-1H-cyclopenta[f]quinolin-7-yl]pentanoic acid

InChI

InChI=1S/C18H27NO3/c1-11(3-8-17(21)22)13-5-6-14-12-4-7-16(20)19-15(12)9-10-18(13,14)2/h9,11-14H,3-8,10H2,1-2H3,(H,19,20)(H,21,22)/t11-,12+,13-,14+,18-/m1/s1

InChI Key

YHBFMULEUYRINA-VVAOUYSKSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC(=O)N3)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4R)-4-(2,3,4,6,6abeta,7,8,9,9aalpha,9bbeta-decahydro-6abeta-methyl-3-oxo-1H-cyclopenta(f)quinolin-7beta-yl)valeric acid
32-1328
4-(decahydro-6-methyl-3-oxo-cyclopenta(f)quinoline-7-yl)valeric acid
4-(decahydromethyl-3-oxo-1H-cyclopentaquinolinyl)valeric acid
DCQVA

Origin of Product

United States

Foundational & Exploratory

what is S-(1,2-dichlorovinyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a sulfur-containing, non-proteinogenic amino acid.[1] It is primarily known as a nephrotoxic and mutagenic metabolite of the common industrial solvent and environmental contaminant, trichloroethylene (TCE).[2][3][4] DCVC is formed in vivo after exposure to TCE through a glutathione conjugation pathway.[4][5] Its high reactivity and potent biological effects make it a subject of significant interest in toxicology, pharmacology, and drug development research. This guide provides a comprehensive overview of its chemical properties, metabolism, toxicological profile, and the experimental methodologies used to study it.

Chemical and Physical Properties

DCVC is an organochlorine compound and an L-cysteine thioether.[1] Its chemical structure consists of an L-cysteine molecule where the hydrogen on the sulfur atom is replaced by a 1,2-dichlorovinyl group.[1] The presence of the electrophilic dichlorovinyl moiety is key to its biological reactivity.[6]

PropertyValueSource
Molecular Formula C₅H₇Cl₂NO₂S[1][7]
Molecular Weight 216.08 g/mol [1]
CAS Number 627-72-5[1][6]
IUPAC Name (2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid[1]
Synonyms DCVC, S-(1,2-Dichloroethenyl)-L-cysteine, NSC 15830[1][6][7]
Appearance Tan Solid[8]
Melting Point 144-151°C[8]
Solubility Soluble in polar solvents like DMSO, Methanol, and Water[2][6]
Storage Temperature -20°C[2][8]

Metabolism and Bioactivation

The toxicity of DCVC is intrinsically linked to its metabolic activation. It is not typically encountered directly but is formed from its parent compound, TCE.

Formation from Trichloroethylene (TCE)

Exposure to TCE, a common environmental pollutant, can lead to its metabolism via a glutathione (GSH)-dependent pathway.[4][5]

  • GSH Conjugation: TCE is conjugated with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). This forms S-(1,2-dichlorovinyl)glutathione (DCVG).

  • Enzymatic Cleavage: DCVG is then processed by peptidases. Enzymes such as γ-glutamyl transpeptidase and cysteinyl-glycine dipeptidases cleave the glutamate and glycine residues, respectively.[2][3][5]

  • Formation of DCVC: This sequential cleavage results in the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which can enter circulation and be transported to target organs, particularly the kidneys.[5]

Bioactivation of DCVC

Once formed, DCVC undergoes further metabolism, leading to the generation of highly reactive species responsible for its toxicity. There are three primary metabolic pathways for DCVC:[5]

  • Cysteine Conjugate β-lyase Pathway: This is considered the major bioactivation pathway.[8] Renal cysteine conjugate β-lyase enzymes cleave the C-S bond of DCVC, producing a reactive sulfur-containing thiol radical.[8] This reactive species can readily form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death.[8]

  • Flavin-containing Monooxygenase 3 (FMO3) Pathway: DCVC can be oxidized by FMO3 to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[5] DCVCS is a more potent nephrotoxicant than DCVC itself and acts as a Michael acceptor, readily reacting with cellular nucleophiles.[5][9]

  • N-acetylation Pathway: DCVC can be acetylated by N-acetyl transferases to form N-acetyl-DCVC. While generally considered a detoxification step to facilitate excretion, N-acetyl-DCVC can be bioactivated by cytochrome P450 enzymes to a reactive sulfoxide metabolite.[5]

G cluster_0 Formation of DCVC cluster_1 Bioactivation of DCVC TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG  + Glutathione (GSH)  (GSTs) DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC  γ-glutamyl transpeptidase  Dipeptidases DCVC_c1 DCVC ReactiveThiol Reactive Thiol Radical CovalentBinding Covalent Binding to Macromolecules ReactiveThiol->CovalentBinding DCVCS S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (DCVCS) DCVCS->CovalentBinding NAC_DCVC N-acetyl-DCVC CellDeath Cell Death / Toxicity CovalentBinding->CellDeath DCVC_c1->ReactiveThiol Cysteine Conjugate β-lyase DCVC_c1->DCVCS FMO3 DCVC_c1->NAC_DCVC N-acetyl transferase G cluster_0 Endpoint Analysis start Start: Culture hPT Cells to Confluence treatment Treatment Phase: - Replace medium - Add DCVC (various conc.) - Add Vehicle Control start->treatment incubation Incubate for 24 hours (37°C, 5% CO₂) treatment->incubation harvest Harvest Samples incubation->harvest ldh LDH Assay on Medium (Measures Cytotoxicity) harvest->ldh Supernatant mts MTS Assay on Cells (Measures Viability) harvest->mts Adherent Cells analysis Data Analysis: - Calculate % Viability - Generate Dose-Response Curve - Determine IC₅₀ ldh->analysis mts->analysis end End analysis->end

References

An In-depth Technical Guide to the Mechanism of Action of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Renal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the widespread environmental contaminant trichloroethylene. Its selective toxicity to the proximal tubules of the kidney has been the subject of extensive research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DCVC-induced renal cell injury. A central feature of DCVC toxicity is its bioactivation within renal cells to a reactive thiol, which initiates a cascade of events including mitochondrial dysfunction, oxidative stress, and the induction of both apoptotic and necrotic cell death pathways. This document details the key signaling pathways involved, presents quantitative data from seminal studies, outlines experimental protocols for investigating DCVC toxicity, and provides visual representations of the core mechanisms.

Data Presentation: Quantitative Effects of DCVC on Renal Cells

The following tables summarize key quantitative data from in vivo and in vitro studies on the effects of DCVC on renal cells.

Table 1: In Vivo Toxicity of DCVC in Mice

ParameterSpecies/StrainRoute of AdministrationDoseObservationReference
LD40Swiss-Webster MiceIntraperitoneal40 mg/kg40% mortality[1]
LD90Swiss-Webster MiceIntraperitoneal75 mg/kg90% mortality[1]
Renal Injury Peak (Low Dose)Swiss-Webster MiceIntraperitoneal15 mg/kg36 hours post-dosing[1]
Renal Injury Peak (Medium Dose)Swiss-Webster MiceIntraperitoneal30 mg/kg72 hours post-dosing[1]

Table 2: In Vitro Effects of DCVC on Human Proximal Tubular (hPT) Cells

ParameterDCVC ConcentrationIncubation TimeResultReference
Apoptosis10 µM2 hoursSignificant increase in apoptotic cells
Necrosis (LDH Release)≥ 100 µM≥ 24 hoursSignificant increase in LDH release
Cell Proliferation (S-phase)10 µM4 hoursSmall increase in cells in S-phase

Table 3: Effects of DCVC on Mitochondrial Function in Renal Proximal Tubular Cells (RPTC)

ParameterDCVC TreatmentResult (Compared to Control)Role of Akt SignalingReference
Respiration0.2 mM for 24h51% of controlAkt activation reduces decrease (80% of control); Akt inhibition exacerbates decrease (30% of control)[2]
ATP Levels0.2 mM for 24h57% of controlAkt activation prevents decline; Akt inhibition exacerbates decrease (30% of control)[2]
F0F1-ATPase ActivityNot specifiedDecreased to 65% of controlAkt activation prevents the decrease[3]

Experimental Protocols

Primary Culture of Human Renal Proximal Tubular (hPT) Cells

This protocol is adapted from methodologies used in studies investigating DCVC toxicity in vitro.

Materials:

  • Normal human kidney cortical tissue

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase (Type IV)

  • Percoll

  • Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12) supplemented with growth factors (e.g., insulin, transferrin, hydrocortisone)

  • Tissue culture flasks/plates

Procedure:

  • Obtain fresh, sterile human renal cortical tissue.

  • Mince the tissue into small fragments (approximately 1 mm³) in cold HBSS.

  • Digest the minced tissue with collagenase in HBSS at 37°C with gentle agitation to release tubular fragments.

  • Wash the digest to remove the collagenase and resuspend the pellet in a 45% Percoll solution in HBSS.

  • Centrifuge the suspension to separate the proximal tubules, which will form a distinct band.

  • Carefully aspirate the proximal tubule fraction and wash with HBSS to remove the Percoll.

  • Resuspend the tubule fragments in supplemented DMEM/F12 medium.

  • Plate the suspension onto tissue culture flasks or plates and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days. Confluent monolayers of hPT cells should form within 7-10 days.

Assessment of Apoptosis and Necrosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method for differentiating between viable, apoptotic, and necrotic cells.

Materials:

  • Cultured renal cells (e.g., hPT cells) treated with DCVC

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Culture renal cells to the desired confluency and treat with various concentrations of DCVC for specified time periods.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Measurement of Mitochondrial Oxygen Consumption by High-Resolution Respirometry

This protocol allows for the detailed analysis of mitochondrial function in response to DCVC.

Materials:

  • Intact or permeabilized renal cells, or isolated mitochondria from renal tissue

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Respiration medium (e.g., MiR05)

  • Substrates and inhibitors of the electron transport chain (e.g., malate, glutamate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)

Procedure:

  • Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.

  • Prepare a suspension of renal cells or mitochondria in the respiration medium.

  • Add the cell or mitochondrial suspension to the respirometer chambers.

  • Record the basal respiration rate (routine respiration).

  • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states:

    • LEAK state (State 4): Add substrates for Complex I (e.g., malate and glutamate) to measure respiration without ADP.

    • OXPHOS capacity (State 3): Add ADP to stimulate ATP synthesis and measure the coupled respiration.

    • Electron transfer system (ETS) capacity: Add a protonophore (e.g., FCCP) to uncouple respiration from ATP synthesis and measure the maximum respiratory capacity.

    • Complex-specific analysis: Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contributions of different respiratory complexes.

  • Analyze the data to determine the effects of DCVC on various parameters of mitochondrial respiration.

Mandatory Visualizations

Signaling Pathways and Mechanisms

DCVC_Mechanism_of_Action cluster_bioactivation Bioactivation in Proximal Tubule Cell cluster_cellular_effects Cellular Effects cluster_signaling Modulatory Signaling Pathways DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) BetaLyase Cysteine Conjugate β-lyase DCVC->BetaLyase FMO Flavin-containing Monooxygenase (FMO) DCVC->FMO ReactiveThiol Reactive Thiol Intermediate BetaLyase->ReactiveThiol DCVC_Sulfoxide DCVC Sulfoxide FMO->DCVC_Sulfoxide MitochondrialDysfunction Mitochondrial Dysfunction (↓ ATP, ↓ O2 consumption) ReactiveThiol->MitochondrialDysfunction OxidativeStress Oxidative Stress (↑ ROS, ↓ GSH, Lipid Peroxidation) ReactiveThiol->OxidativeStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Low to Moderate Stress Necrosis Necrosis MitochondrialDysfunction->Necrosis Severe Stress OxidativeStress->Apoptosis OxidativeStress->Necrosis PKC_alpha PKC-α Activation PKC_alpha->MitochondrialDysfunction Inhibits Repair Akt Akt Activation Akt->Necrosis Inhibits DCVC_Stress DCVC-induced Stress DCVC_Stress->PKC_alpha DCVC_Stress->Akt

Caption: Overview of the DCVC mechanism of action in renal cells.

Experimental_Workflow cluster_invitro In Vitro Model cluster_analysis Endpoint Analysis cluster_outcomes Outcomes Measured hPT_Culture Primary Culture of human Proximal Tubular (hPT) Cells DCVC_Treatment DCVC Treatment (Dose- and Time-course) hPT_Culture->DCVC_Treatment Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) DCVC_Treatment->Flow_Cytometry Respirometry High-Resolution Respirometry DCVC_Treatment->Respirometry Biochemical_Assays Biochemical Assays (LDH, ATP, Caspase) DCVC_Treatment->Biochemical_Assays Western_Blot Western Blot (Signaling Proteins) DCVC_Treatment->Western_Blot Apoptosis_Necrosis Apoptosis vs. Necrosis Quantification Flow_Cytometry->Apoptosis_Necrosis Mitochondrial_Function Mitochondrial Function/Dysfunction Respirometry->Mitochondrial_Function Cell_Viability Cell Viability and Cytotoxicity Biochemical_Assays->Cell_Viability Signaling_Changes Changes in Signaling Pathways Western_Blot->Signaling_Changes

Caption: Experimental workflow for studying DCVC nephrotoxicity in vitro.

Signaling_Pathways cluster_akt Pro-survival Akt Pathway cluster_pkc Pro-damage PKC-α Pathway DCVC_Stress DCVC-induced Cellular Stress PI3K PI3K DCVC_Stress->PI3K PKC_alpha PKC-α DCVC_Stress->PKC_alpha Akt Akt PI3K->Akt Mitochondrial_Protection Mitochondrial Protection (↑ Respiration, ↑ ATP) Akt->Mitochondrial_Protection Necrosis_Inhibition Inhibition of Necrosis Mitochondrial_Protection->Necrosis_Inhibition Mitochondrial_Repair_Inhibition Inhibition of Mitochondrial Repair PKC_alpha->Mitochondrial_Repair_Inhibition Cell_Injury Sustained Cell Injury Mitochondrial_Repair_Inhibition->Cell_Injury

Caption: Key signaling pathways modulating DCVC-induced renal cell fate.

Conclusion

The mechanism of action of DCVC in renal cells is a complex process initiated by its bioactivation to a reactive species. This leads to a multi-faceted cellular response characterized by mitochondrial dysfunction and oxidative stress, ultimately culminating in either apoptosis or necrosis. The balance between these cell death modalities is influenced by the severity of the insult and is modulated by intracellular signaling pathways, notably the pro-survival Akt pathway and the damage-perpetuating PKC-α pathway. A thorough understanding of these mechanisms is crucial for the development of strategies to mitigate the nephrotoxic effects of DCVC and related environmental contaminants, as well as for the broader field of drug-induced kidney injury. Further research into the upstream regulators and downstream effectors of the key signaling pathways will provide more precise targets for therapeutic intervention.

References

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a key metabolite of the widespread environmental contaminant trichloroethylene (TCE). Understanding its formation, chemical properties, and mechanism of toxicity is critical for toxicology, environmental science, and drug development safety assessment. This guide provides an in-depth overview of the historical discovery of DCVC, detailed protocols for its chemical synthesis, a summary of its physicochemical and toxicological properties, and a visualization of its bioactivation pathway.

Discovery and Historical Context

The discovery of S-(1,2-Dichlorovinyl)-L-cysteine is intrinsically linked to the study of trichloroethylene (TCE), a solvent first synthesized in 1864 and widely adopted for industrial use as a degreaser after World War I[1]. For decades, the primary metabolic pathway of TCE was understood to be cytochrome P450-dependent oxidation in the liver, leading to metabolites such as trichloroacetic acid and trichloroethanol[1].

However, further research into TCE's specific organ toxicity, particularly its potent effects on the kidneys, revealed a secondary, crucial metabolic route: the glutathione (GSH) conjugation pathway[2]. It was discovered that TCE is conjugated with glutathione and subsequently metabolized to DCVC[1]. This metabolite, rather than the parent compound, was identified as the primary agent responsible for the severe renal tubular necrosis observed in animal studies[1][3]. DCVC is formed via a dichlorovinyl glutathione intermediate, which is then cleaved by dipeptidases[1]. This discovery shifted the toxicological focus towards understanding the bioactivation and specific cellular targets of this highly reactive cysteine conjugate.

Chemical and Physical Properties

The fundamental properties of DCVC are essential for its handling, analysis, and the study of its biological interactions.

PropertyValueSource
Molecular Formula C₅H₇Cl₂NO₂S[4]
Molecular Weight 216.08 g/mol [4]
IUPAC Name (2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid[4]
CAS Number 627-72-5[4]
Appearance Solid
Solubility Soluble in DMSO, Methanol, and Water[1]
InChIKey PJIHCWJOTSJIPQ-AGFFZDDWSA-N[4]

Toxicological Data

DCVC exhibits significant acute toxicity, with the kidney being the primary target organ. The lethal dose 50% (LD50) is a key measure of this acute toxicity.

SpeciesRoute of AdministrationLD50 ValueEffectSource
RatNot Specified (likely oral/IP)66-83 mg/kgRenal necrosis and lethality[1]
MouseIntraperitoneal15-30 mg/kgSevere acute pancreatitis (non-LD50)[5]

Synthesis of S-(1,2-Dichlorovinyl)-L-cysteine

The synthesis of DCVC is a critical process for enabling further toxicological and mechanistic research. The following protocol is based on a well-established method involving the reaction of L-cysteine with trichloroethylene in a basic environment.

Experimental Protocol: Synthesis via Disodium Cysteine

This method relies on the deprotonation of both the thiol and carboxylic acid groups of cysteine in liquid ammonia, followed by nucleophilic attack on trichloroethylene.

Materials and Reagents:

  • L-cysteine

  • Sodium metal

  • Liquid ammonia (anhydrous)

  • Trichloroethylene (TCE)

  • Deionized water

  • Acetic acid (or other suitable acid for neutralization)

  • Ethanol or Methanol

Procedure:

  • Preparation of Disodium Cysteine: In a three-necked flask equipped with a dry ice condenser and a stirrer, carefully add liquid ammonia. While stirring, add small, clean pieces of sodium metal until a persistent blue color indicates the presence of solvated electrons.

  • Slowly add L-cysteine to the stirring solution. The blue color will dissipate as the sodium reacts with the thiol and carboxylic acid protons of cysteine to form the disodium cysteine salt. Continue adding L-cysteine until the blue color just disappears.

  • Reaction with Trichloroethylene: To the resulting suspension of disodium cysteine in liquid ammonia, add approximately one molecular equivalent of trichloroethylene dropwise. The reaction is typically rapid.

  • Ammonia Evaporation: After the addition of TCE is complete, allow the liquid ammonia to evaporate under a stream of nitrogen or in a well-ventilated fume hood.

  • Workup and Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water.

  • Acidification: Carefully acidify the aqueous solution to approximately pH 5 using acetic acid. The product, S-(1,2-dichlorovinyl)-L-cysteine, is relatively insoluble at this pH and will precipitate out of the solution.

  • Isolation and Purification: Collect the crude precipitate by filtration. The yield can be increased by adding ethanol or methanol to the aqueous solution post-acidification to further decrease the product's solubility.

  • The crude product can be recrystallized from hot water, followed by the addition of alcohol, to achieve higher purity.

Expected Yield: 65% to 75%.

Bioactivation and Mechanism of Toxicity

The toxicity of DCVC is not caused by the molecule itself, but by its metabolic activation within the body, primarily in the proximal tubules of the kidney. This bioactivation pathway is the critical initiating step in its pathogenic cascade.

Signaling Pathway: DCVC Bioactivation

The primary pathway for DCVC's bioactivation involves the enzyme cysteine conjugate β-lyase (CCBL)[2]. This enzyme cleaves the C-S bond, releasing ammonia, pyruvate, and a highly reactive thiol: 1,2-dichlorovinylthiol (DCVT). This unstable thiol can spontaneously rearrange to form a reactive thionoketene, which readily acylates cellular macromolecules such as proteins and nucleic acids. This covalent modification disrupts cellular function, leading to mitochondrial dysfunction, oxidative stress, lipid peroxidation, and ultimately, apoptotic or necrotic cell death[2].

DCVC_Bioactivation cluster_workflow Bioactivation Workflow TCE Trichloroethylene (TCE) GSH_Conj GSH Conjugation (GST) TCE->GSH_Conj DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG GSH_Conj->DCVG Metabolism Metabolism (γ-GT, DP) DCVG->Metabolism DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC Metabolism->DCVC BetaLyase Cysteine Conjugate β-lyase (CCBL) DCVC->BetaLyase ReactiveMetabolite Reactive Thiol Intermediate (1,2-dichlorovinylthiol) DCVC->ReactiveMetabolite BetaLyase->ReactiveMetabolite CovalentBinding Covalent Binding & Acylation ReactiveMetabolite->CovalentBinding Dysfunction Mitochondrial Dysfunction & Oxidative Stress ReactiveMetabolite->Dysfunction CellDeath Cell Death (Apoptosis / Necrosis) ReactiveMetabolite->CellDeath Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->CellDeath CovalentBinding->Macromolecules Dysfunction->CellDeath

Caption: Bioactivation pathway of DCVC leading to cellular toxicity.

Experimental Workflow: Investigating DCVC-Induced Cytotoxicity

A typical workflow to study the cytotoxic effects of DCVC in a cell-based model, such as human renal proximal tubule cells, involves several key steps.

DCVC_Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Culture Renal Proximal Tubule Cells treat Treat Cells with DCVC (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT, LDH) treat->viability apoptosis Apoptosis Assay (e.g., Caspase Activity, Annexin V) treat->apoptosis ros Oxidative Stress Assay (e.g., DCF-DA) treat->ros mito Mitochondrial Function (e.g., Membrane Potential) treat->mito analyze Data Analysis (Statistics, IC50 Calculation) viability->analyze apoptosis->analyze ros->analyze mito->analyze end Conclusion: Determine Cytotoxicity & Mechanism analyze->end

Caption: Workflow for assessing DCVC cytotoxicity in vitro.

References

The Core Biochemical Pathways Disrupted by S-1,2-dichlorovinyl-L-cysteine (DCVC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biochemical pathways affected by the nephrotoxic and cytotoxic compound S-1,2-dichlorovinyl-L-cysteine (DCVC). DCVC is a well-studied toxicant that serves as a model compound for understanding chemically-induced cellular injury. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development efforts.

Bioactivation and Metabolic Pathways of DCVC

The toxicity of DCVC is intrinsically linked to its metabolic activation into highly reactive intermediates. The primary and alternative bioactivation pathways are outlined below.

Primary Bioactivation via Cysteine S-conjugate β-lyase

The major pathway for DCVC bioactivation is through a β-elimination reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, cysteine S-conjugate β-lyase. This enzymatic action results in the formation of ammonia, pyruvate, and a highly electrophilic thiol, which can rearrange to form reactive species like thioketenes. These reactive intermediates can then covalently bind to cellular macromolecules, initiating cellular damage.

DCVC S-1,2-dichlorovinyl-L-cysteine (DCVC) BetaLyase Cysteine S-conjugate β-lyase DCVC->BetaLyase ReactiveIntermediate Reactive Electrophilic Intermediates (e.g., Thioketene) BetaLyase->ReactiveIntermediate β-elimination Products Ammonia + Pyruvate BetaLyase->Products β-elimination Macromolecules Cellular Macromolecules (Proteins, DNA, Lipids) ReactiveIntermediate->Macromolecules CovalentBinding Covalent Binding & Cellular Damage Macromolecules->CovalentBinding

Figure 1: Primary Bioactivation Pathway of DCVC.
Alternative Bioactivation Pathways

In addition to the primary β-lyase pathway, alternative metabolic routes have been proposed, including sulphoxidation by flavin-containing monooxygenases (FMOs) and N-glutamylation, which represents a novel metabolic pathway.[1][2]

Cellular Stress Response Pathways

Exposure to DCVC triggers a multi-faceted cellular stress response, involving several key signaling pathways aimed at mitigating damage and restoring homeostasis.

Nrf2-Mediated Antioxidant Response

DCVC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1][3] This response is initiated at low micromolar concentrations of DCVC.[1] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes.

DCVC DCVC ROS Increased ROS DCVC->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding AntioxidantGenes Antioxidant & Detoxification Gene Expression ARE->AntioxidantGenes

Figure 2: DCVC-Induced Nrf2 Pathway Activation.
Integrated Stress Response and p53 Activation

At higher concentrations, DCVC triggers an ATF4-mediated integrated stress response and activates the p53 signaling pathway.[1] The integrated stress response is a conserved signaling network that cells activate in response to a variety of stresses, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. The activation of p53 suggests the induction of DNA damage and cell cycle arrest or apoptosis.

Mitochondrial Dysfunction

Mitochondria are a primary target of DCVC-induced toxicity. Exposure to DCVC leads to a significant decrease in mitochondrial respiration and a subsequent depletion of intracellular ATP levels.[4] This mitochondrial dysfunction is a key contributor to the overall cellular injury.

Oxidative Stress and Lipid Peroxidation

DCVC induces significant oxidative stress, characterized by the depletion of intracellular reduced glutathione (GSH) and an increase in the production of reactive oxygen species (ROS).[5] This imbalance leads to lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. A key marker of lipid peroxidation, malondialdehyde (MDA), is elevated in a dose-dependent manner following DCVC exposure.[5]

Akt Signaling Pathway in DCVC-Induced Nephrotoxicity

The Akt signaling pathway plays a crucial role in cell survival and is implicated in DCVC-induced injury to renal proximal tubule cells (RPTCs). Studies have shown that DCVC exposure leads to a decrease in Akt activity.[4] Inhibition of Akt exacerbates DCVC-induced decreases in mitochondrial respiration and ATP content, while activation of Akt has a protective effect.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of DCVC on various biochemical parameters.

Table 1: Effects of DCVC on Renal Cell Parameters

ParameterCell Type/ModelDCVC ConcentrationEffectReference
Cell Viability (IC50)RPTEC/TERT1 cells30 µM (1,2-trans-DCVC)50% reduction in cell viability[1]
RPTEC/TERT1 cells>125 µM (1,2-cis-DCVC)Minimal effect on cell viability[1]
Mitochondrial RespirationRPTC0.2 mM51% of control levels[4]
Intracellular ATPRPTC0.2 mM57% of control levels[4]
Blood Urea Nitrogen (BUN)Male NMRI mice2.5-500 mg/kg (i.p.)Dose-dependent increase[5]
Reduced Glutathione (GSH)Male NMRI mice renal cortex2.5-500 mg/kg (i.p.)Time- and dose-dependent depletion[5]
Malondialdehyde (MDA)Male NMRI mice renal cortex2.5-500 mg/kg (i.p.)Dose-dependent increase[5]
Naive mice renal cortical slices0-125 µg/mlConcentration-dependent increase[5]

Table 2: DCVC-Induced Cellular Stress Responses

PathwayCell Type/ModelEffective DCVC ConcentrationResponseReference
Nrf2-mediated antioxidant responseRPTEC/TERT1 cellsStarting at 3 µMUpregulation of Nrf2 pathway genes[1][3]
ATF4-mediated integrated stress responseRPTEC/TERT1 cellsStarting at 30 µM (1,2-trans-DCVC)Activation of the integrated stress response[1]
p53-mediated responsesRPTEC/TERT1 cellsStarting at 30 µM (1,2-trans-DCVC)Activation of p53 signaling[1]

Detailed Experimental Protocols

Measurement of Cysteine S-conjugate β-lyase Activity with DCVC

This protocol is adapted for measuring β-lyase activity in tissue samples using DCVC as the substrate. The assay measures the formation of pyruvate.

Materials:

  • Tissue homogenate (e.g., kidney or liver cytosol)

  • DCVC solution (50 mM in 100 mM Tris-HCl, pH 8.5)

  • 1 M Potassium phosphate buffer, pH 7.2

  • 1 mM α-keto-γ-methiolbutyrate

  • 1 mM α-ketoglutarate

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent

  • Toluene

  • Potassium hydroxide (KOH) in ethanol

  • Spectrophotometer

Procedure:

  • In a 0.5 ml microcentrifuge tube, combine:

    • 5 µl of 1 M potassium phosphate buffer, pH 7.2

    • 10 µl of 50 mM DCVC solution

    • 2.5 µl of 1 mM α-keto-γ-methiolbutyrate

    • 2.5 µl of 1 mM α-ketoglutarate

    • 25 µl of deionized water

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µl of the tissue homogenate.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 50 µl of DNPH reagent.

  • Incubate at room temperature for 10 minutes.

  • Extract the pyruvate-dinitrophenylhydrazone by adding 250 µl of toluene and vortexing.

  • Centrifuge to separate the phases.

  • Transfer 200 µl of the toluene layer to a new tube containing 200 µl of 2.5 M KOH in 80% ethanol.

  • Vortex and centrifuge.

  • Measure the absorbance of the aqueous (lower) layer at 445 nm.

  • Calculate the amount of pyruvate formed using a standard curve.

LC-MS/MS Method for the Detection of DCVC-Induced DNA Adducts

This protocol provides a general framework for the detection and quantification of DCVC-DNA adducts using liquid chromatography-tandem mass spectrometry.

Materials:

  • DNA isolation kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system with a C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Internal standard (e.g., a stable isotope-labeled version of the expected adduct)

Procedure:

  • DNA Isolation: Isolate genomic DNA from DCVC-treated cells or tissues using a commercial kit.

  • DNA Hydrolysis:

    • Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.

    • Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample onto the LC-MS/MS system.

    • Separate the nucleosides using a gradient elution with mobile phases A and B.

    • Perform mass spectrometric analysis in positive ion mode using selected reaction monitoring (SRM) to detect the specific parent-to-fragment ion transitions for the expected DCVC-DNA adducts and the internal standard.

  • Quantification: Quantify the amount of DCVC-DNA adducts by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

Assessment of Apoptosis and Necrosis by Flow Cytometry

This protocol uses Annexin V and propidium iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • DCVC-treated and control cells

  • Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.

  • Add 5 µl of Annexin V-FITC and 5 µl of propidium iodide to 100 µl of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Mandatory Visualizations

Experimental Workflow for Assessing DCVC-Induced Nephrotoxicity in a Mouse Model

cluster_animal_treatment Animal Treatment cluster_sample_collection Sample Collection cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis & Interpretation AnimalModel Male NMRI Mice DCVC_Treatment DCVC Administration (i.p. 2.5-500 mg/kg) AnimalModel->DCVC_Treatment Control Vehicle Control AnimalModel->Control Blood Blood Collection DCVC_Treatment->Blood Kidney Kidney Tissue Harvesting DCVC_Treatment->Kidney Control->Blood Control->Kidney BUN_Assay BUN Measurement Blood->BUN_Assay GSH_Assay Renal GSH Content Kidney->GSH_Assay MDA_Assay Renal MDA Levels Kidney->MDA_Assay Data Quantitative Data (BUN, GSH, MDA) BUN_Assay->Data GSH_Assay->Data MDA_Assay->Data Interpretation Assessment of Nephrotoxicity Data->Interpretation

Figure 3: Workflow for DCVC Nephrotoxicity Study.
Logical Relationship of DCVC's Effects on Cellular Pathways

cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome DCVC DCVC Exposure Bioactivation Bioactivation by β-lyase DCVC->Bioactivation Akt Decreased Akt Activity DCVC->Akt ReactiveSpecies Reactive Intermediates Bioactivation->ReactiveSpecies MitochondrialDysfunction Mitochondrial Dysfunction ReactiveSpecies->MitochondrialDysfunction OxidativeStress Oxidative Stress (GSH depletion, ROS increase) ReactiveSpecies->OxidativeStress MacromoleculeDamage Macromolecule Damage ReactiveSpecies->MacromoleculeDamage Necrosis Necrosis ReactiveSpecies->Necrosis MitochondrialDysfunction->OxidativeStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Nrf2 Nrf2 Activation OxidativeStress->Nrf2 OxidativeStress->Apoptosis ISR_p53 Integrated Stress Response & p53 Activation MacromoleculeDamage->ISR_p53 ISR_p53->Apoptosis Akt->Apoptosis inhibition Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity Necrosis->Nephrotoxicity

Figure 4: Interplay of DCVC-Affected Pathways.

References

An In-Depth Technical Guide to the Toxicokinetics and Metabolism of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (TCE) and dichloroacetylene. Its toxicity is intrinsically linked to its metabolic activation within the kidney, primarily in the proximal tubules. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of DCVC, including its absorption, distribution, metabolism, and excretion (ADME). We present available quantitative toxicokinetic data, detailed experimental methodologies for its study, and visual representations of its metabolic pathways and experimental workflows to serve as a valuable resource for researchers in toxicology and drug development.

Toxicokinetics of DCVC

The toxicokinetics of DCVC, which describes its movement into, through, and out of the body, is crucial for understanding its target organ toxicity. While comprehensive data across multiple species are limited, studies in rats have provided initial insights into its disposition.

Absorption and Distribution

Following administration, DCVC is rapidly cleared from the plasma. In male Fischer 344 rats, more than 99% of DCVC was cleared from plasma within 2.5 hours after either intravenous or intraperitoneal injection. The kidney is the primary organ for the accumulation of DCVC and its metabolites, which is consistent with its selective nephrotoxicity. Studies have also shown that DCVC can be taken up into the brain.[1] The transport of DCVC into renal proximal tubular cells is mediated by both sodium-dependent and independent processes.[2]

Quantitative Toxicokinetic Parameters

Quantitative data on the toxicokinetics of DCVC are sparse in the literature. The following table summarizes the available data.

ParameterSpeciesValueRoute of AdministrationReference
Initial Half-life (t½) Rat (Fischer 344)2.0 hours ([³⁵S]DCVC)Intravenous/Intraperitoneal
Rat (Fischer 344)2.8 hours ([¹⁴C]DCVC)Intravenous/Intraperitoneal
Apparent Km (Uptake) Rat (Proximal Tubules)46 µM (Component 1)In vitro[2]
Rat (Proximal Tubules)2080 µM (Component 2)In vitro[2]
Apparent Vmax (Uptake) Rat (Proximal Tubules)0.21 nmol/mg·min (Component 1)In vitro[2]
Rat (Proximal Tubules)7.3 nmol/mg·min (Component 2)In vitro[2]

Further research is needed to determine other key toxicokinetic parameters such as bioavailability, volume of distribution, and clearance rates in various species.

Metabolism of DCVC

The metabolism of DCVC is a double-edged sword, involving both bioactivation pathways that lead to toxic reactive intermediates and detoxification pathways that facilitate its elimination. The balance between these pathways is a critical determinant of DCVC's nephrotoxic potential.

Bioactivation Pathways

The primary mechanism of DCVC-induced toxicity is its bioactivation by the enzyme cysteine S-conjugate β-lyase , which is highly expressed in the renal proximal tubules.[3][4][5][6][7] This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond and generating a reactive thiol, 1,2-dichlorovinylthiol, which can rearrange to form highly electrophilic species such as chlorothioketene.[2] These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, mitochondrial damage, and ultimately, cell death.[8]

Another bioactivation pathway involves the oxidation of DCVC by flavin-containing monooxygenase 3 (FMO3) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor.[9][10] DCVCS can also contribute to cellular damage through adduction to proteins.[9]

Detoxification Pathways

The main detoxification pathway for DCVC is N-acetylation , which converts DCVC to N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC).[11] This metabolite is less toxic than the parent compound and is the major urinary metabolite found in rats. N-acetyl-DCVC can be transported by the renal organic anion transport system.[2][7] While N-acetylation is a detoxification step, N-acetyl-DCVC can be deacetylated back to DCVC, creating a cycle of toxicity.[7]

The following diagram illustrates the major metabolic pathways of DCVC.

DCVC_Metabolism cluster_bioactivation Bioactivation cluster_detoxification Detoxification DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) BetaLyase Cysteine S-conjugate β-lyase DCVC->BetaLyase Kidney FMO3 Flavin-containing monooxygenase 3 (FMO3) DCVC->FMO3 NAT N-Acetyltransferase DCVC->NAT Liver, Kidney ReactiveThiol 1,2-Dichlorovinylthiol BetaLyase->ReactiveThiol ReactiveIntermediates Electrophilic Intermediates (e.g., Chlorothioketene) ReactiveThiol->ReactiveIntermediates CellularDamage Covalent Binding to Macromolecules Cellular Injury & Necrosis ReactiveIntermediates->CellularDamage DCVCS S-(1,2-Dichlorovinyl)-L-cysteine sulfoxide (DCVCS) FMO3->DCVCS DCVCS->CellularDamage Protein Adducts NAcetylDCVC N-Acetyl-DCVC (Mercapturate) NAT->NAcetylDCVC Excretion Urinary Excretion NAcetylDCVC->Excretion Deacetylation Deacetylation NAcetylDCVC->Deacetylation Deacetylation->DCVC

Figure 1. Metabolic pathways of DCVC.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of DCVC's toxicokinetics and metabolism. Below are outlines of key experimental procedures.

In Vivo Toxicokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of DCVC in rats.

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis A Acclimatize Male Fischer 344 Rats B Fast Overnight A->B C Administer [¹⁴C]DCVC or [³⁵S]DCVC (e.g., 10 mg/kg, i.v. or i.p.) B->C D Collect Blood Samples (e.g., retro-orbital sinus) at multiple time points C->D E Collect Urine and Feces C->E F Separate Plasma D->F G Quantify Radioactivity (Liquid Scintillation Counting) E->G H Metabolite Profiling (HPLC-MS/MS) E->H F->G F->H I Pharmacokinetic Modeling (e.g., non-compartmental analysis) G->I H->I J Determine t½, AUC, Clearance, Vd I->J

Figure 2. In vivo toxicokinetic study workflow.

Methodology Details:

  • Animal Model: Male Fischer 344 rats are commonly used. Animals should be acclimatized before the study.

  • Dosing: Radiolabeled DCVC ([¹⁴C] or [³⁵S]) is often used to trace the compound and its metabolites. Administration can be intravenous (i.v.) via the tail vein or intraperitoneal (i.p.).

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the retro-orbital sinus or other appropriate sites into heparinized tubes.[9][12][13] Plasma is separated by centrifugation.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to assess excretion.

  • Sample Analysis: Total radioactivity in plasma, urine, and feces is determined by liquid scintillation counting. Metabolite profiles are analyzed using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software and modeling approaches (e.g., non-compartmental analysis).

In Vitro Metabolism in Rat Kidney Slices

This protocol outlines the use of precision-cut kidney slices to study the metabolism and toxicity of DCVC in its primary target organ.[11][14][15][16]

in_vitro_workflow cluster_prep Slice Preparation cluster_incubation Incubation cluster_analysis Analysis A Euthanize Rat and Perfuse Kidneys B Prepare Precision-Cut Kidney Slices (e.g., 250 µm) using a Krumdieck slicer A->B C Incubate Slices in Krebs-Henseleit Buffer B->C D Add DCVC at Various Concentrations C->D E Incubate at 37°C with 95% O₂ / 5% CO₂ D->E F Collect Media and Homogenize Slices E->F G Assess Viability (e.g., LDH release) F->G H Measure Covalent Binding of Radiolabeled DCVC F->H I Analyze Metabolites (LC-MS/MS) F->I

Figure 3. In vitro kidney slice experiment workflow.

Methodology Details:

  • Tissue Preparation: Kidneys are harvested from euthanized rats and precision-cut into thin slices (typically 200-300 µm) using a Krumdieck or similar tissue slicer.[11][15]

  • Incubation: Slices are incubated in a physiological buffer (e.g., Krebs-Henseleit) gassed with 95% O₂ / 5% CO₂ at 37°C. DCVC is added to the incubation medium at various concentrations.

  • Toxicity Assessment: Cell viability can be assessed by measuring the leakage of lactate dehydrogenase (LDH) into the medium.

  • Metabolism Assessment: If radiolabeled DCVC is used, covalent binding to proteins can be quantified. The formation of metabolites in the tissue slices and the incubation medium is analyzed by HPLC-MS/MS.

  • Inhibitor Studies: To investigate the role of specific enzymes, inhibitors such as aminooxyacetic acid (for β-lyase) can be co-incubated with DCVC.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of DCVC and its metabolites in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the analysis of DCVC and its metabolites due to its high selectivity and sensitivity.[17][18][19][20][21]

  • Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile) is a common method for extracting DCVC and its metabolites from plasma, urine, and tissue homogenates.

  • Chromatography: Reversed-phase chromatography is typically used for separation. The choice of column (e.g., C18) and mobile phases (e.g., water and acetonitrile with formic acid) is optimized to achieve good separation of the analytes.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DCVC and its metabolites are monitored for quantification. Stable isotope-labeled internal standards are used to ensure accuracy and precision.

Conclusion and Future Directions

The toxicokinetics and metabolism of DCVC are complex and central to its nephrotoxicity. Bioactivation by cysteine S-conjugate β-lyase and FMO3 in the kidney leads to the formation of reactive intermediates that cause cellular damage. N-acetylation serves as a primary detoxification pathway.

While progress has been made in understanding these processes, significant knowledge gaps remain. Future research should focus on:

  • Comprehensive Toxicokinetic Profiling: A more complete understanding of the ADME of DCVC in different species is needed, including the determination of bioavailability, volume of distribution, and clearance.

  • Identification of All Metabolites: Further studies are required to identify and characterize all metabolites of DCVC to create a complete metabolic map.

  • Elucidation of Transporter Roles: The specific transporters involved in the uptake and efflux of DCVC and its metabolites in the kidney and other organs need to be fully characterized.

  • Human Relevance: Extrapolating the findings from animal and in vitro studies to humans is crucial for risk assessment.

A deeper understanding of the toxicokinetics and metabolism of DCVC will be invaluable for assessing the risks associated with exposure to its parent compounds and for the development of potential therapeutic strategies to mitigate its toxicity.

References

The Research Trajectory of a Notorious Nephrotoxin: S-(1,2-dichlorovinyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Discovery, Mechanistic Understanding, and Experimental Investigation of a Key Trichloroethylene Metabolite

Foreword

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) stands as a significant metabolite of the widely used industrial solvent, trichloroethylene (TCE). Its history is deeply intertwined with our understanding of how seemingly inert parent compounds can be bioactivated into potent toxicants. This technical guide provides a comprehensive overview of the research history of DCVC, from its initial discovery to the detailed elucidation of its mechanisms of toxicity. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's toxicological profile, the experimental approaches used to study it, and the cellular pathways it perturbs.

A Historical Perspective: From Solvent to Specific Toxicant

The story of DCVC begins with the extensive industrial use of trichloroethylene as a degreasing agent. Early toxicological studies of TCE focused primarily on its narcotic effects and hepatotoxicity. However, a growing body of evidence in the mid-20th century pointed towards renal toxicity in animals exposed to TCE. This led researchers to investigate the metabolic fate of TCE, suspecting that a metabolite, rather than the parent compound, was responsible for the kidney damage.

The critical breakthrough came with the identification of the glutathione (GSH) conjugation pathway as a key metabolic route for TCE.[1][2] This pathway, primarily occurring in the liver, leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG). Subsequent processing of DCVG by γ-glutamyltransferase and dipeptidases yields DCVC.[2]

Early synthesis of DCVC was crucial for confirming its toxic potential. A patented method from 1959 describes the reaction of sodium with cysteine or cystine in liquid ammonia to produce disodium cysteine, which is then reacted with trichloroethylene to yield the sodium salt of S-(1,2-dichlorovinyl)-cysteine. Acidification then produces the final compound.

The acute toxicity of DCVC was soon characterized in a variety of animal models, including calves, dogs, cats, rabbits, guinea pigs, turkeys, rats, and mice, establishing the proximal tubules of the kidney as the primary target.[3]

The Molecular Culprit: Bioactivation and Mechanism of Toxicity

The toxicity of DCVC is not inherent to the molecule itself but arises from its metabolic activation to highly reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation:

  • Cysteine S-conjugate β-lyase (C-S lyase): This pyridoxal 5'-phosphate-dependent enzyme, found in high concentrations in the renal proximal tubules, cleaves the C-S bond of DCVC. This cleavage generates a reactive thiol, 1,2-dichlorovinylthiol, which is unstable and rearranges to form highly electrophilic intermediates such as chlorothioketene and chlorothionoacetyl chloride. These reactive species can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[1]

  • Flavin-containing monooxygenases (FMOs): These enzymes, also present in the kidney, catalyze the S-oxidation of DCVC to produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[3] DCVCS is a potent Michael acceptor and a more potent nephrotoxicant than DCVC itself.[3] Its electrophilic nature allows it to react with nucleophilic residues in proteins, particularly cysteine thiols, leading to protein modification and loss of function.[3]

The bioactivation of DCVC is a critical event in its toxicity, and the localization of the activating enzymes, particularly C-S lyase, in the renal proximal tubules explains the organ-specific toxicity of this compound.

Cellular Consequences: Signaling Pathways Disrupted by DCVC

The covalent modification of cellular macromolecules by DCVC's reactive metabolites triggers a cascade of events that culminate in cell death. The two most prominent signaling pathways implicated in DCVC toxicity are apoptosis and oxidative stress.

Induction of Apoptosis

DCVC is a potent inducer of apoptosis, or programmed cell death, in renal proximal tubular cells and other cell types. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated.

  • Intrinsic Pathway: DCVC causes mitochondrial dysfunction, characterized by increased mitochondrial proton leak and dissipation of the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspases, caspase-3 and -7.

  • Extrinsic Pathway: DCVC can also stimulate the activity of caspase-8, a key initiator caspase in the extrinsic pathway, suggesting the involvement of death receptor signaling. Crosstalk between the two pathways has been observed, with the cleavage of Bid (tBid) by caspase-8 amplifying the mitochondrial-mediated apoptotic signal.

dot

DCVC_Apoptosis_Pathway DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Bioactivation Bioactivation (β-lyase, FMOs) DCVC->Bioactivation ReactiveMetabolites Reactive Metabolites (e.g., DCVCS) Bioactivation->ReactiveMetabolites MitochondrialDamage Mitochondrial Dysfunction (Proton Leak, ΔΨm dissipation) ReactiveMetabolites->MitochondrialDamage DeathReceptors Death Receptor Signaling ReactiveMetabolites->DeathReceptors CytochromeC Cytochrome c Release MitochondrialDamage->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 ExecutionerCaspases Executioner Caspases (Caspase-3, -7) Activation Caspase9->ExecutionerCaspases Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 tBid tBid Caspase8->tBid Caspase8->ExecutionerCaspases tBid->MitochondrialDamage Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: DCVC-induced apoptosis signaling pathways.

Induction of Oxidative Stress

DCVC exposure leads to a significant increase in oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of cellular antioxidants. This imbalance results from:

  • Mitochondrial Dysfunction: The damaged mitochondria become a primary source of ROS production.

  • Direct Enzyme Inhibition: The reactive metabolites of DCVC can directly inhibit antioxidant enzymes by covalently modifying their cysteine residues.

  • Depletion of Glutathione: The conjugation of TCE to GSH to form the precursor of DCVC can deplete cellular GSH stores, impairing the cell's primary defense against oxidative stress.

The resulting oxidative stress contributes to lipid peroxidation, DNA damage, and further protein modification, exacerbating the apoptotic signaling and leading to necrotic cell death at higher concentrations.

dot

DCVC_Oxidative_Stress_Workflow DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Bioactivation Bioactivation DCVC->Bioactivation ReactiveMetabolites Reactive Metabolites Bioactivation->ReactiveMetabolites MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction AntioxidantDepletion Depletion of Antioxidants (GSH) ReactiveMetabolites->AntioxidantDepletion ROS_Production Increased ROS Production MitochondrialDysfunction->ROS_Production OxidativeStress Oxidative Stress ROS_Production->OxidativeStress AntioxidantDepletion->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinDamage Protein Damage OxidativeStress->ProteinDamage DNADamage DNA Damage OxidativeStress->DNADamage CellDeath Cell Death (Apoptosis/Necrosis) LipidPeroxidation->CellDeath ProteinDamage->CellDeath DNADamage->CellDeath

Caption: Experimental workflow for studying DCVC-induced oxidative stress.

Quantitative Analysis of DCVC Toxicity

The toxic effects of DCVC have been quantified in numerous studies, providing valuable data for risk assessment.

Parameter Species/System Value Reference
LD50 Rat66-83 mg/kg[4]
Cytotoxicity (LDH release) Human renal proximal tubule cellsSignificant at 100 µM after 24h[2]
Apoptosis Induction Human proximal tubular cellsObserved at 10 µM after 2h
Transport Km (high affinity) Rat kidney proximal tubules46 µM[5]
Transport Vmax (high affinity) Rat kidney proximal tubules0.21 nmol/mg·min[5]
Transport Km (low affinity) Rat kidney proximal tubules2080 µM[5]
Transport Vmax (low affinity) Rat kidney proximal tubules7.3 nmol/mg·min[5]

Experimental Protocols for aSeminal DCVC Research

A variety of experimental protocols have been employed to investigate the toxicity of DCVC. Below are outlines of key methodologies.

Synthesis of S-(1,2-dichlorovinyl)-L-cysteine
  • Principle: Based on the method described in US Patent 2,890,246, this synthesis involves the reaction of L-cysteine with trichloroethylene in the presence of a strong base.

  • Protocol:

    • Dissolve L-cysteine in liquid ammonia.

    • Add metallic sodium in small portions until a persistent blue color is obtained, indicating the formation of the sodium salt of cysteine.

    • Add trichloroethylene dropwise to the reaction mixture.

    • Allow the ammonia to evaporate.

    • Dissolve the residue in water and acidify with hydrochloric acid to precipitate S-(1,2-dichlorovinyl)-L-cysteine.

    • Recrystallize the product from hot water.

Cell Culture and Cytotoxicity Assays
  • Cell Lines: Primary cultures of renal proximal tubular cells from various species (rat, rabbit, human) are the most relevant models. Immortalized cell lines such as the human kidney cell line (HK-2) are also used.

  • Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release):

    • Plate cells in 96-well plates and allow them to adhere.

    • Treat cells with various concentrations of DCVC for desired time points.

    • Collect the cell culture supernatant.

    • Measure the activity of LDH in the supernatant using a commercially available kit that measures the conversion of a lactate substrate to pyruvate, coupled to the reduction of a tetrazolium salt to a colored formazan product.

    • Lyse the remaining cells to measure the maximum LDH release.

    • Calculate the percentage of LDH release as (supernatant LDH / (supernatant LDH + lysate LDH)) * 100.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with DCVC.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Caspase Activity Assays:

    • Treat cells with DCVC.

    • Lyse the cells to release cellular contents.

    • Add a luminogenic or fluorogenic substrate for the caspase of interest (e.g., Caspase-3, -8, -9).

    • Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Oxidative Stress Assays
  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

    • Treat the cells with DCVC.

    • Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometry. The oxidation of H2DCF to the highly fluorescent DCF is proportional to the amount of ROS.

  • Glutathione (GSH) Measurement:

    • Treat cells with DCVC.

    • Lyse the cells.

    • Measure the total GSH and oxidized GSH (GSSG) levels using a commercially available kit, often based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of oxidative stress.

Conclusion and Future Directions

The research into S-(1,2-dichlorovinyl)-L-cysteine has provided a paradigm for understanding the bioactivation of xenobiotics and the mechanisms of target organ toxicity. From its identification as a metabolite of trichloroethylene to the detailed elucidation of the signaling pathways it disrupts, the study of DCVC has significantly advanced the field of toxicology.

Future research in this area may focus on:

  • Identifying specific protein targets of DCVC's reactive metabolites: This will provide a more detailed understanding of the molecular events that initiate cellular dysfunction.

  • Developing biomarkers of DCVC exposure and toxicity: This will aid in the assessment of human health risks associated with trichloroethylene exposure.

  • Investigating the potential for therapeutic interventions: Strategies to inhibit the bioactivation of DCVC or to mitigate its downstream effects could be explored to protect against trichloroethylene-induced nephrotoxicity.

The comprehensive body of research on S-(1,2-dichlorovinyl)-L-cysteine serves as a critical resource for toxicologists, pharmacologists, and drug development professionals, offering valuable insights into the complex interplay between metabolism, chemical reactivity, and cellular injury.

References

Chapter 1: Biotransformation of Trichloroethylene to DCVC

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE), is presented for researchers, scientists, and drug development professionals. This document details the biotransformation of TCE to DCVC, its mechanisms of toxicity, and the key signaling pathways involved, supported by quantitative data and experimental methodologies.

Trichloroethylene (TCE) is a prevalent environmental and industrial contaminant. Its toxicity is largely attributed to its metabolic products. While the major metabolic route for TCE is cytochrome P450-mediated oxidation, a secondary but highly toxic pathway involves conjugation with glutathione (GSH). This pathway is responsible for the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a key metabolite implicated in renal toxicity.

The formation of DCVC occurs in a multi-step process:

  • Glutathione Conjugation: TCE is first conjugated with GSH, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG).

  • Enzymatic Cleavage: DCVG is subsequently metabolized by γ-glutamyltransferase and dipeptidases, which cleave the glutamate and glycine residues, respectively.

  • Final Metabolite: This enzymatic processing yields the stable cysteine conjugate, DCVC, which is then transported to the kidneys.[1]

Chapter 2: Bioactivation and Mechanisms of DCVC-Induced Toxicity

DCVC itself is a proximate toxicant that requires further metabolic activation within the kidney to exert its cytotoxic effects.[2] The primary mechanisms of toxicity are centered around bioactivation into a reactive species that targets cellular macromolecules, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.

Bioactivation by Cysteine Conjugate β-lyase (CCBL): The principal bioactivation pathway for DCVC in the renal proximal tubule is metabolism by the enzyme cysteine conjugate β-lyase (CCBL). This enzyme cleaves the C-S bond of DCVC, generating a highly reactive thiol, chlorothioketene. This unstable intermediate can covalently bind to cellular proteins and nucleic acids, disrupting their function and initiating cellular injury.[2] The use of β-lyase inhibitors, such as aminooxyacetic acid (AOAA), has been shown to mitigate DCVC-induced toxicity in some experimental models.[3][4]

Alternative Bioactivation Pathways: Besides the CCBL pathway, DCVC can be metabolized by flavin-containing monooxygenase (FMO) to produce DCVC sulfoxide (DCVCS), another reactive metabolite that contributes to cellular injury.[5] Additionally, DCVC can be N-acetylated to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC). NAcDCVC is transported by the organic anion system and must be deacetylated before it can be activated by β-lyase, contributing to the specific targeting of renal proximal tubules.[3]

Core Toxicological Mechanisms:

  • Mitochondrial Dysfunction: Mitochondria are a primary target of DCVC. The reactive metabolites generated from DCVC bioactivation compromise mitochondrial integrity, leading to a decline in cellular energy status, perturbation of glucose metabolism, and an increase in mitochondrial peroxide production.[2][6][7][8] This mitochondrial damage is a critical initiating event in the apoptotic cell death cascade.

  • Oxidative Stress and Lipid Peroxidation: DCVC exposure leads to a time- and dose-dependent depletion of intracellular reduced glutathione (GSH), a key cellular antioxidant.[4] The resulting imbalance in the cellular redox state promotes oxidative stress, characterized by the formation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing damage to cellular membranes.[4]

  • Apoptosis: DCVC is a potent inducer of apoptosis, or programmed cell death.[9] This process is initiated by mitochondrial damage and involves the activation of a cascade of cysteine proteases known as caspases.

Chapter 3: Key Signaling Pathways in DCVC Toxicity

The cellular response to DCVC involves the activation of specific signaling pathways that mediate inflammation, stress responses, and apoptosis.

Apoptosis Signaling: DCVC-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway.

  • Mitochondrial Damage: DCVC metabolites damage the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[10]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of a complex known as the apoptosome.

  • Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[10]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[10][11]

  • Cellular Dismantling: These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[9][12]

Inflammatory Signaling: In immune cells, DCVC has demonstrated immunomodulatory effects. In macrophage-like THP-1 cells, DCVC can suppress inflammatory responses stimulated by lipopolysaccharide (LPS).[13][14] It inhibits the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), suggesting a potential mechanism for toxicant-pathogen interaction.[13][15]

Visualizations

Caption: Metabolic pathway of Trichloroethylene (TCE) to DCVC and subsequent bioactivation.

Caption: Intrinsic apoptosis signaling pathway activated by DCVC.

G CellCulture 1. Cell Culture (e.g., hPT, THP-1 cells) Treatment 2. DCVC Treatment (Dose-response & time-course) CellCulture->Treatment Incubation 3. Incubation (e.g., 6, 12, 24, 48 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assays (LDH, MTT) Incubation->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry, Caspase Activity) Incubation->Apoptosis Metabolomics Metabolomics / Transcriptomics (LC-MS, RNA-Seq) Incubation->Metabolomics DataAnalysis 5. Data Analysis & Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis Metabolomics->DataAnalysis

Caption: A generalized workflow for studying DCVC toxicity in vitro.

Chapter 4: Quantitative Toxicological Data

The toxicity of DCVC has been quantified in various experimental systems. The following tables summarize key data from in vivo and in vitro studies.

Table 1: In Vivo Toxicity of DCVC in Mice
Animal Model Dose & Route
Swiss-Webster Mice15, 30, 75 mg/kg (i.p.)
Swiss-Webster Mice40 mg/kg (LD40), 75 mg/kg (LD90)
NMRI Mice2.5 - 500 mg/kg (i.p.)

| Table 2: In Vitro Effects of DCVC on Cellular Models | | | :--- | :--- | :--- | Reference | | Cell Line | Concentration Range | Observed Effects | | Human Proximal Tubular (hPT) Cells | 10 - 100 µM | Induced apoptosis. |[9] | | HTR-8/SVneo Trophoblasts | 5 - 20 µM | Perturbed glucose metabolism and cellular energy status. |[6][7] | | Macrophage-like THP-1 Cells | 1 - 10 µM | Inhibited LPS-induced release of IL-1β, IL-6, and TNF-α. |[13][14] | | BeWo Trophoblasts | 5 - 50 µM | Increased H2O2 abundance, cytotoxicity, and caspase 3/7 activity. |[9][16] | | Human Proximal Tubular (hPT) Cells | ≥ 0.5 mM | Caused time- and concentration-dependent increases in LDH release. |[17] |

Chapter 5: Experimental Models and Protocols

The study of DCVC toxicity relies on a variety of established in vitro and in vivo models and specialized experimental protocols.

Cellular Models:

  • Primary Human Proximal Tubular (hPT) Cells: These are a highly relevant model for studying nephrotoxicity as they are derived directly from the primary target tissue.[5][9]

  • Human Trophoblast Cell Lines (BeWo, HTR-8/SVneo): These models are used to investigate the effects of DCVC on placental cells and potential developmental toxicity.[2][6][16]

  • Macrophage-like THP-1 Cells: Used to study the immunomodulatory and anti-inflammatory effects of DCVC.[13]

Key Experimental Protocols:

  • Synthesis of DCVC: S-(1,2-Dichlorovinyl)-L-cysteine is typically synthesized for experimental use, with purity confirmed by methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).[7]

  • Cytotoxicity Assays:

    • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis or late-stage apoptosis.[17][18]

    • MTT Assay: A colorimetric assay that measures the metabolic activity of mitochondria. A reduction in activity is indicative of decreased cell viability or cytotoxicity.[18][19]

  • Apoptosis Detection:

    • Flow Cytometry: Cells are stained with a fluorescent DNA-binding dye like propidium iodide. Apoptotic cells, which have fragmented DNA, appear as a "sub-G1" peak in the cell cycle analysis.[9]

    • Caspase Activity Assays: These assays use specific substrates that become fluorescent or colorimetric upon cleavage by active caspases (e.g., caspase-3, -7, or -9), allowing for direct quantification of their enzymatic activity.[9]

  • Detection of DCVC in Biological Samples:

    • Methods for detecting and quantifying xenobiotics and their metabolites in biological matrices often involve sample preparation (e.g., extraction, purification) followed by analytical techniques like mass spectrometry coupled with liquid chromatography (LC-MS).

  • Metabolomics and Transcriptomics:

    • Targeted Metabolomics: Used to quantify specific metabolites within key pathways (e.g., glycolysis, TCA cycle) to understand the metabolic perturbations caused by DCVC.[6]

    • RNA Sequencing (RNA-Seq): A high-throughput method to analyze the entire transcriptome of cells, revealing changes in gene expression and identifying affected signaling pathways in response to DCVC.[13]

References

An In-depth Technical Guide to the Cellular Targets of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the common environmental contaminant trichloroethylene. Its selective toxicity to the proximal tubules of the kidney has made it a subject of extensive research to understand the mechanisms of chemically induced renal injury. This technical guide provides a comprehensive overview of the primary cellular targets of DCVC, detailing the molecular pathways, experimental evidence, and methodologies used to investigate its nephrotoxic effects.

Core Cellular Targets and Mechanisms of DCVC Nephrotoxicity

The nephrotoxicity of DCVC is a multi-faceted process initiated by its selective uptake and bioactivation in renal proximal tubular cells. The primary cellular events triggered by DCVC exposure are mitochondrial dysfunction, oxidative stress, and the subsequent induction of both apoptotic and necrotic cell death pathways.

Mitochondrial Dysfunction: The Central Hub of DCVC-Induced Injury

Mitochondria are a primary and early target in DCVC-induced renal cell injury. The disruption of mitochondrial function is a critical event that precipitates a cascade of downstream detrimental effects.

Key Events in Mitochondrial Dysfunction:

  • Inhibition of Mitochondrial Respiration: DCVC and its reactive metabolites directly inhibit the activity of several dehydrogenases and components of the electron transport chain, leading to a significant decrease in mitochondrial respiration and ATP production.

  • Disruption of Mitochondrial Calcium Homeostasis: DCVC induces alterations in mitochondrial calcium (Ca2+) ion homeostasis, leading to an overload of mitochondrial Ca2+, which can trigger the opening of the mitochondrial permeability transition pore (mPTP).

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The aforementioned events culminate in the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health and function. This loss of ΔΨm is a point of no return for the cell, committing it to either apoptosis or necrosis.

ParameterExperimental SystemDCVC ConcentrationTime PointObserved EffectCitation
Mitochondrial Respiration Isolated rat kidney mitochondria100 µM-Inhibition of state 3 respiration[1]
Mitochondrial Membrane Potential Cultured human proximal tubule cells10-100 µM4 hoursConcentration-dependent decrease[1]
Cellular ATP Levels Cultured human proximal tubule cells100 µM4 hoursModest depletion[1]

This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to quantify changes in mitochondrial membrane potential in cultured renal proximal tubule cells.

  • Cell Culture: Plate human proximal tubule (hPT) cells in a 96-well black-walled imaging plate and grow to confluence.

  • Treatment: Expose the cells to varying concentrations of DCVC (e.g., 1, 10, 100 µM) or vehicle control for the desired time period (e.g., 4, 8, 12 hours).

  • Dye Loading:

    • Prepare a loading buffer containing 200 nM TMRE in serum-free culture medium.

    • Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the TMRE loading buffer to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with PBS to remove excess dye.

    • Add fresh, pre-warmed PBS or a suitable imaging buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Normalize the fluorescence intensity of DCVC-treated cells to that of vehicle-treated control cells.

    • A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

DCVC_Mitochondrial_Dysfunction DCVC DCVC Bioactivation Bioactivation by Cysteine S-conjugate β-lyase DCVC->Bioactivation ReactiveMetabolite Reactive Thioacylating Intermediate Bioactivation->ReactiveMetabolite Mitochondria Mitochondrion ReactiveMetabolite->Mitochondria ETC Electron Transport Chain Inhibition Mitochondria->ETC Ca_Homeostasis Disruption of Ca2+ Homeostasis Mitochondria->Ca_Homeostasis MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP_Loss Ca_Homeostasis->MMP_Loss ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion Apoptosis Apoptosis MMP_Loss->Apoptosis Necrosis Necrosis ATP_Depletion->Necrosis

Caption: DCVC bioactivation leads to mitochondrial damage, culminating in cell death.

Oxidative Stress: An Imbalance in Redox Homeostasis

DCVC exposure leads to a significant increase in oxidative stress within renal cells, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants.

Key Events in Oxidative Stress:

  • Glutathione (GSH) Depletion: DCVC and its metabolites can directly conjugate with and deplete intracellular stores of glutathione, a critical antioxidant.

  • Lipid Peroxidation: The increase in ROS leads to the peroxidation of lipids in cellular membranes, generating cytotoxic byproducts such as malondialdehyde (MDA).

  • Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress activates signaling pathways mediated by c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in both cell survival and death responses.

ParameterExperimental SystemDCVC Dosage/ConcentrationTime PointObserved EffectCitation
Renal Cortical GSH Content Male NMRI mice (in vivo)500 mg/kg2 hoursDepletion to ~20% of control[2]
Renal Cortical MDA Production Male NMRI mice (in vivo)500 mg/kg2 hours~3-fold increase[2]
JNK and p38 Phosphorylation Rat renal proximal tubules100 µM30 minutesIncreased phosphorylation[3]

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to measure MDA levels in kidney tissue homogenates.

  • Tissue Homogenization:

    • Excise the kidneys and place them in ice-cold PBS.

    • Homogenize a known weight of kidney cortex in ice-cold lysis buffer (e.g., 1.15% KCl) to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • TBARS Reaction:

    • Prepare a reaction mixture containing the tissue supernatant, thiobarbituric acid (TBA) solution, and an acidic solution (e.g., acetic acid).

    • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples on ice and then centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification:

    • Create a standard curve using a known concentration of an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).

    • Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the homogenate.

DCVC_Oxidative_Stress DCVC DCVC Mitochondrial_Damage Mitochondrial Damage DCVC->Mitochondrial_Damage GSH_Depletion GSH Depletion DCVC->GSH_Depletion ROS_Production Increased ROS Production Mitochondrial_Damage->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation SAPK_Activation Activation of JNK and p38 MAPK ROS_Production->SAPK_Activation GSH_Depletion->Lipid_Peroxidation Apoptosis Apoptosis SAPK_Activation->Apoptosis Inflammation Inflammation SAPK_Activation->Inflammation DCVC_Workflow cluster_exposure Exposure cluster_assessment Assessment of Cellular Targets cluster_analysis Data Analysis and Interpretation InVivo In Vivo Model (e.g., Mouse) Mitochondria_Assay Mitochondrial Function Assays (Respiration, ΔΨm, ATP) InVivo->Mitochondria_Assay Oxidative_Stress_Assay Oxidative Stress Markers (GSH, MDA, ROS) InVivo->Oxidative_Stress_Assay Cell_Death_Assay Cell Death Assays (Caspase Activity, TUNEL, LDH) InVivo->Cell_Death_Assay InVitro In Vitro Model (e.g., Proximal Tubule Cells) InVitro->Mitochondria_Assay InVitro->Oxidative_Stress_Assay InVitro->Cell_Death_Assay Data_Quantification Quantitative Data Analysis Mitochondria_Assay->Data_Quantification Oxidative_Stress_Assay->Data_Quantification Cell_Death_Assay->Data_Quantification Pathway_Analysis Signaling Pathway Elucidation Data_Quantification->Pathway_Analysis Conclusion Mechanistic Conclusion Pathway_Analysis->Conclusion

References

The Role of Cysteine Conjugate β-Lyase in DCVC-Induced Nephrotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin, and its bioactivation is critically dependent on the enzymatic activity of cysteine conjugate β-lyase (CCBL). This technical guide provides a comprehensive overview of the pivotal role of CCBL in the molecular mechanisms of DCVC toxicity. We will delve into the enzymatic bioactivation of DCVC, the generation of reactive metabolites, and the subsequent cascade of cellular events leading to renal injury. This guide will also present quantitative data on DCVC toxicity, detailed experimental protocols for studying its effects, and a visualization of the key signaling pathways involved.

Introduction to Cysteine Conjugate β-Lyase and DCVC

Cysteine conjugate β-lyase (CCBL), a pyridoxal 5'-phosphate-dependent enzyme, plays a crucial role in the metabolism of certain xenobiotics.[1][2][3] While it participates in normal amino acid metabolism, its activity on specific cysteine S-conjugates can lead to the formation of highly reactive and toxic metabolites.[2][4] One such substrate is S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene. The bioactivation of DCVC by CCBL is a key initiating step in its potent nephrotoxicity, primarily targeting the proximal tubule cells of the kidney.[2]

The Bioactivation Pathway of DCVC by CCBL

The toxic effects of DCVC are not caused by the compound itself, but rather by the reactive intermediates produced during its metabolism by CCBL. The enzymatic process is a β-elimination reaction that cleaves the C-S bond of DCVC.[1][2]

This reaction yields three products:

  • Pyruvate

  • Ammonia

  • A highly reactive thiol: 1,2-dichloroethenethiol

The 1,2-dichloroethenethiol is unstable and can undergo further transformations to form even more reactive species, such as chlorothioketene and thioacylating intermediates.[2][4] These electrophilic metabolites can readily react with cellular nucleophiles, including proteins, DNA, and lipids, leading to widespread cellular damage.

dot

DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) CCBL Cysteine Conjugate β-Lyase (CCBL) DCVC->CCBL Substrate Products Pyruvate + Ammonia CCBL->Products Reactive_Metabolite 1,2-dichloroethenethiol CCBL->Reactive_Metabolite β-elimination Further_Metabolites Chlorothioketene & Thioacylating species Reactive_Metabolite->Further_Metabolites Rearrangement Covalent_Binding Covalent Binding & Adduct Formation Further_Metabolites->Covalent_Binding Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Covalent_Binding Cellular_Damage Cellular Damage & Toxicity Covalent_Binding->Cellular_Damage

Bioactivation of DCVC by Cysteine Conjugate β-Lyase.

Quantitative Analysis of DCVC Toxicity

The toxicity of DCVC is dose-dependent, and various studies have quantified its effects on renal cells and tissues. The following tables summarize key quantitative data related to CCBL activity and DCVC-induced cytotoxicity.

Table 1: Kinetic Parameters of Cysteine Conjugate β-Lyase

Enzyme SourceSubstrateKm (mM)Vmax (nmol/min/mg protein)Vmax/KmReference
Rat Kidney Proximal Tubular CellsDCVC0.8 ± 0.22.6 ± 0.33.25[5]
Rat Kidney Distal Tubular CellsDCVC1.1 ± 0.31.8 ± 0.21.64[5]

Table 2: In Vitro Cytotoxicity of DCVC in Renal Proximal Tubular Cells

Cell TypeExposure Time (h)DCVC Concentration (µM)EndpointResultReference
Human Proximal Tubular Cells24100LDH ReleaseSignificant increase[6]
Human Proximal Tubular Cells48200NecrosisSignificant[7]
Human Proximal Tubular Cells210ApoptosisSignificant[6]
LLC-PK1 Cells4100Decreased Mitochondrial Membrane PotentialSignificant[8]
Human Proximal Tubular Cells24200ATP Depletion~40%[6]

Table 3: In Vivo Nephrotoxicity of DCVC in Rodents

Animal ModelDose (mg/kg)Time PointBiomarkerObservationReference
Rat3024 hBlood Urea Nitrogen (BUN)Significant increase[5]
Rat3024 hHistopathologyProximal tubular necrosis[5]
Mouse1524 hRenal Cytosolic β-lyase activity~50% decrease[9]
Mouse7524 hRenal Cytosolic β-lyase activity~85% decrease[9]

Signaling Pathways in DCVC-Induced Cell Death

The covalent modification of cellular macromolecules by DCVC's reactive metabolites triggers a complex network of signaling pathways, ultimately leading to apoptosis and necrosis. Key events include mitochondrial dysfunction, activation of stress-activated protein kinases (SAPKs) like JNK, and the involvement of the tumor suppressor protein p53.

dot

cluster_initiation Initiation cluster_cellular_stress Cellular Stress Response cluster_signaling Signaling Cascades cluster_execution Execution Phase DCVC DCVC Metabolites DNA_Damage DNA Damage DCVC->DNA_Damage Mitochondrial_Stress Mitochondrial Stress DCVC->Mitochondrial_Stress p53 p53 Activation DNA_Damage->p53 JNK JNK Activation Mitochondrial_Stress->JNK Bax Bax/Bcl-2 Ratio ↑ p53->Bax JNK->Bax Mito_Perm Mitochondrial Permeability Transition Bax->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling Pathways in DCVC-Induced Apoptosis.

Mitochondrial dysfunction is a central event in DCVC-induced toxicity.[8] The reactive metabolites can directly target mitochondrial proteins and lipids, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol.[8] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

The c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses, is also activated by DCVC. Activated JNK can phosphorylate and regulate the activity of proteins in the Bcl-2 family, promoting a pro-apoptotic state. Furthermore, DNA damage caused by the covalent binding of DCVC metabolites can activate the p53 tumor suppressor protein.[5][6] Activated p53 can induce the expression of pro-apoptotic genes, further amplifying the cell death signal.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of CCBL in DCVC toxicity.

Measurement of Cysteine Conjugate β-Lyase Activity

This protocol is adapted from Cooper et al. and measures the formation of pyruvate from DCVC.

Materials:

  • Tissue homogenate, cytosolic fraction, or mitochondrial fraction

  • DCVC solution (50 mM in 100 mM Tris-HCl, pH 8.0)

  • 1 M Potassium phosphate buffer, pH 7.4

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mM in 2 M HCl)

  • 1.5 M NaOH

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the enzyme source.

  • Initiate the reaction by adding the DCVC substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the DNPH solution. This solution derivatizes the pyruvate product.

  • Incubate at room temperature for 10 minutes.

  • Add NaOH to develop the color.

  • Measure the absorbance at 520 nm.

  • Calculate the amount of pyruvate formed using a standard curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, a marker of necrosis.

Materials:

  • Cultured renal cells in a 96-well plate

  • DCVC solutions of varying concentrations

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Plate reader

Procedure:

  • Treat the cells with different concentrations of DCVC for the desired time.

  • Collect the cell culture supernatant.

  • Add the LDH assay reaction mixture to the supernatant according to the kit manufacturer's instructions.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or tissue sections

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize the cells or tissue sections.

  • Incubate with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Wash the samples to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips or tissue sections and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot for Caspase-3 Cleavage

This method detects the cleavage of pro-caspase-3 into its active form, a key event in the execution phase of apoptosis.

Materials:

  • Cell lysates from control and DCVC-treated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Primary antibody specific for cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against cleaved caspase-3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system. An increased signal for cleaved caspase-3 in DCVC-treated samples indicates apoptosis.

dot

cluster_sample_prep Sample Preparation cluster_assays Experimental Assays cluster_endpoints Measured Endpoints Cell_Culture Cell Culture/ Tissue Section DCVC_Treatment DCVC Treatment Cell_Culture->DCVC_Treatment Sample_Collection Sample Collection (Supernatant, Lysate, Fixed Cells) DCVC_Treatment->Sample_Collection LDH_Assay LDH Assay Sample_Collection->LDH_Assay Supernatant TUNEL_Assay TUNEL Assay Sample_Collection->TUNEL_Assay Fixed Cells Western_Blot Western Blot Sample_Collection->Western_Blot Lysate Necrosis Necrosis LDH_Assay->Necrosis Apoptosis Apoptosis (DNA Fragmentation) TUNEL_Assay->Apoptosis Caspase_Activation Caspase Activation Western_Blot->Caspase_Activation

Experimental Workflow for Assessing DCVC-Induced Cell Death.

Conclusion

The bioactivation of DCVC by cysteine conjugate β-lyase is a critical initiating event in its nephrotoxic cascade. The generation of highly reactive electrophilic metabolites leads to widespread covalent modification of cellular macromolecules, inducing oxidative stress, mitochondrial dysfunction, and the activation of cell death signaling pathways. Understanding the central role of CCBL in DCVC toxicity is essential for risk assessment and the development of potential therapeutic interventions for haloalkene-induced renal injury. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

An In-depth Technical Guide to the Early Signs of DCVC-Induced Kidney Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early cellular and molecular indicators of kidney damage induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxicant. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating nephrotoxicity and developing novel therapeutic interventions.

Early Signs of DCVC-Induced Kidney Damage: A Multi-faceted Process

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a well-established model compound for studying chemically-induced acute kidney injury. Its primary target is the proximal tubule of the nephron, where it is bioactivated to a reactive metabolite that instigates a cascade of cytotoxic events. The early signs of DCVC-induced nephrotoxicity are characterized by a combination of cellular dysfunction, oxidative stress, mitochondrial damage, and the initiation of programmed cell death pathways.

The initial insult is marked by damage to the proximal tubular epithelial cells, leading to a disruption of their normal physiological functions, such as organic ion transport. This is rapidly followed by an increase in oxidative stress, evidenced by the depletion of intracellular glutathione (GSH) and the generation of reactive oxygen species (ROS). This oxidative environment contributes to lipid peroxidation of cellular membranes, further compromising cell integrity.

Mitochondria are a key target of DCVC's toxic effects. The compound and its metabolites can impair mitochondrial respiration and lead to a decrease in ATP production, which is critical for the energy-intensive processes of the proximal tubules. Mitochondrial dysfunction also exacerbates oxidative stress and can trigger the intrinsic pathway of apoptosis.

Cell death in response to DCVC can occur through both necrosis and apoptosis. At lower concentrations or in the early stages of exposure, apoptosis, a programmed and controlled form of cell death, is often observed. At higher concentrations or with prolonged exposure, overwhelming cellular damage leads to necrosis, a more chaotic process that elicits an inflammatory response.

These early events trigger the release and increased expression of specific biomarkers that can be detected in urine and blood, often before significant changes in traditional renal function markers, such as blood urea nitrogen (BUN) and serum creatinine (sCr), are apparent.

Quantitative Biomarker Data

The following tables summarize the quantitative data from various studies on the early biomarkers of DCVC-induced kidney damage. These tables provide a comparative overview of the dose-response and time-course of these markers in different experimental models.

Table 1: In Vivo Dose-Response of Renal Injury Markers Following DCVC Administration in Mice

Dose (mg/kg, i.p.)Time PointBlood Urea Nitrogen (BUN)Histopathological FindingsReference
1536 hoursPeak renal injury observedProximal tubular necrosis[1]
2524 hoursElevatedNot specified[2]
2548 hoursElevatedStraight proximal tubular lesion[2]
3072 hoursPeak renal injury observedProximal tubular necrosis[1]
40 (LD40)Time-courseIdentical proximal tubular injury to 75 mg/kgSignificant tissue repair[1]
75 (LD90)Time-courseProgressive increase leading to acute renal failureInhibited tissue repair, extensive necrosis[1]

Table 2: In Vitro Dose-Response of DCVC-Induced Toxicity in Rabbit Renal Cortical Slices

ConcentrationTime PointEffectReference
10⁻⁵ M (L-DCVC)12 hoursS3 segment lesion[2]
10⁻⁴ M (D-DCVC)8 hoursS3 segment lesion[2]
0.01 mMNot specifiedOrganic ion transport similar to controls[3]
1 mMNot specifiedComplete inhibition of active organic ion accumulation[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study DCVC-induced kidney damage.

In Vivo Model of DCVC-Induced Nephrotoxicity in Mice

Objective: To induce acute kidney injury in mice for the evaluation of nephrotoxicity and potential therapeutic agents.

Materials:

  • Male Swiss-Webster mice (or other suitable strain), 8-10 weeks old.

  • S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

  • Sterile distilled water or saline (0.9% NaCl) for injection.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Metabolic cages for urine collection.

  • Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture).

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.

  • DCVC Solution Preparation: On the day of injection, dissolve DCVC in sterile distilled water or saline to the desired concentration. For example, to administer a dose of 30 mg/kg in an injection volume of 10 ml/kg, prepare a 3 mg/ml solution.[1]

  • Dosing: Weigh each mouse accurately. Administer the prepared DCVC solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 ml/kg of body weight.[1] Control animals should receive an equivalent volume of the vehicle (distilled water or saline).

  • Monitoring and Sample Collection:

    • Urine: House mice in metabolic cages for urine collection at specified time points (e.g., 0-12h, 12-24h, 24-48h post-injection). Centrifuge the collected urine to remove debris and store at -80°C for biomarker analysis.

    • Blood: At designated time points (e.g., 24, 48, 72 hours post-injection), collect blood from anesthetized mice via the retro-orbital sinus or by terminal cardiac puncture. Process the blood to obtain serum or plasma and store at -80°C for analysis of BUN and creatinine.

  • Tissue Harvesting: At the end of the experiment, euthanize the mice by an approved method. Perfuse the kidneys with ice-cold saline. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

In Vitro DCVC Toxicity Assay in Primary Renal Proximal Tubule Cells

Objective: To assess the direct cytotoxic effects of DCVC on renal proximal tubule cells in a controlled in vitro environment.

Materials:

  • Primary renal proximal tubule epithelial cells (hPTECs or from a relevant animal species).

  • Cell culture medium (e.g., DMEM/F12 supplemented with growth factors, serum, and antibiotics).

  • Collagen-coated cell culture plates or inserts.

  • S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

  • Phosphate-buffered saline (PBS).

  • Reagents for cytotoxicity assays (e.g., LDH assay kit, MTT or WST-1 assay kit).

  • Reagents for biomarker analysis (e.g., ELISA kits for KIM-1, NGAL).

Procedure:

  • Cell Culture: Culture primary renal proximal tubule cells on collagen-coated plates or inserts until they form a confluent monolayer. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.

  • DCVC Treatment: Prepare a stock solution of DCVC in an appropriate solvent (e.g., cell culture medium). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Exposure: Remove the old medium from the cells and wash them once with warm PBS. Add the medium containing the different concentrations of DCVC to the cells. Include a vehicle control group.

  • Incubation: Incubate the cells with DCVC for the desired time periods (e.g., 4, 8, 12, 24 hours).

  • Endpoint Analysis:

    • Cytotoxicity:

      • LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

      • MTT/WST-1 Assay: Assess cell viability by measuring the metabolic activity of the cells.

    • Biomarker Analysis: Collect the cell culture supernatant and/or cell lysates to measure the levels of secreted or intracellular biomarkers such as KIM-1 and NGAL using ELISA.

    • Microscopy: Examine the cells under a microscope for morphological changes indicative of cytotoxicity, such as cell rounding, detachment, and blebbing.

Key Signaling Pathways in DCVC-Induced Kidney Damage

The nephrotoxicity of DCVC is mediated by a complex interplay of intracellular signaling pathways that are activated in response to the initial chemical insult. Understanding these pathways is crucial for identifying potential therapeutic targets.

Oxidative Stress and the Nrf2/ARE Pathway

DCVC induces significant oxidative stress in renal proximal tubule cells. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies suggest that the cellular response to DCVC involves the modulation of this pathway.

Nrf2_Pathway DCVC DCVC ROS Oxidative Stress (ROS) DCVC->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection

Nrf2/ARE Signaling Pathway in Response to DCVC-Induced Oxidative Stress.
Inflammation and MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular stimuli into intracellular responses, including inflammation, apoptosis, and cell differentiation. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. In the context of kidney injury, these pathways are often activated by cellular stress and can contribute to both cell death and survival, depending on the context and duration of the stimulus.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway DCVC DCVC Cellular_Stress Cellular Stress (Oxidative, ER stress) DCVC->Cellular_Stress Ras Ras Cellular_Stress->Ras MEKK1 MEKK1 Cellular_Stress->MEKK1 ASK1 ASK1 Cellular_Stress->ASK1 ERK ERK Apoptosis_Survival Apoptosis / Survival ERK->Apoptosis_Survival MEK1_2 MEK1/2 MEK1_2->ERK Raf Raf Raf->MEK1_2 Ras->Raf JNK JNK Inflammation Inflammation JNK->Inflammation JNK->Apoptosis_Survival MKK4_7 MKK4/7 MKK4_7->JNK MEKK1->MKK4_7 p38 p38 p38->Inflammation p38->Apoptosis_Survival MKK3_6 MKK3/6 MKK3_6->p38 ASK1->MKK3_6

MAPK Signaling Pathways in DCVC-Induced Kidney Injury.
Apoptosis Signaling

Apoptosis, or programmed cell death, is a crucial mechanism in DCVC-induced nephrotoxicity. The intrinsic (mitochondrial) pathway is particularly relevant. Mitochondrial damage caused by DCVC leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

Apoptosis_Pathway DCVC DCVC Mitochondrial_Damage Mitochondrial Damage DCVC->Mitochondrial_Damage Cytochrome_c Cytochrome c (release) Mitochondrial_Damage->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 recruits Caspase9 Activated Caspase-9 Pro_Caspase9->Caspase9 activates Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 activates Caspase3 Activated Caspase-3 Pro_Caspase3->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Intrinsic Apoptosis Pathway in DCVC-Induced Nephrotoxicity.
Experimental Workflow for Assessing DCVC Nephrotoxicity

The following diagram illustrates a typical experimental workflow for investigating DCVC-induced kidney damage, from in vivo or in vitro exposure to endpoint analysis.

Experimental_Workflow cluster_exposure Exposure Model cluster_sampling Sample Collection cluster_analysis Endpoint Analysis InVivo In Vivo Model (e.g., Mouse) DCVC_Admin DCVC Administration InVivo->DCVC_Admin InVitro In Vitro Model (e.g., Proximal Tubule Cells) InVitro->DCVC_Admin Urine_Blood Urine & Blood Collection DCVC_Admin->Urine_Blood Kidney_Tissue Kidney Tissue Harvesting DCVC_Admin->Kidney_Tissue Cell_Lysates Cell Lysates & Supernatant DCVC_Admin->Cell_Lysates Biomarkers Biomarker Analysis (ELISA, Western Blot) Urine_Blood->Biomarkers Histopathology Histopathology (H&E, PAS staining) Kidney_Tissue->Histopathology Molecular_Analysis Molecular Analysis (qPCR, Proteomics) Kidney_Tissue->Molecular_Analysis Cell_Lysates->Biomarkers Functional_Assays Functional Assays (Mitochondrial Respiration, Cytotoxicity) Cell_Lysates->Functional_Assays Data_Interpretation Data Interpretation & Conclusion Biomarkers->Data_Interpretation Histopathology->Data_Interpretation Molecular_Analysis->Data_Interpretation Functional_Assays->Data_Interpretation

General Experimental Workflow for DCVC Nephrotoxicity Studies.

References

Methodological & Application

Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Studies in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting studies on the effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in rodent models. DCVC, a metabolite of the common environmental contaminant trichloroethylene, is a potent and selective nephrotoxicant, making it a valuable tool for studying acute kidney injury and mechanisms of chemically induced toxicity.

I. Introduction to DCVC and its Application in Rodent Models

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is known to cause selective damage to the proximal tubules of the kidney after metabolic activation by the enzyme cysteine conjugate β-lyase.[1] Its administration to rodents provides a reproducible model of acute renal failure, which is instrumental for investigating mechanisms of nephrotoxicity, evaluating potential therapeutic interventions, and identifying biomarkers of kidney injury.

II. Quantitative Data on DCVC Administration in Mice

The following tables summarize key quantitative data derived from studies administering DCVC to mice. These values can serve as a starting point for experimental design.

Table 1: Dose-Response Relationship of DCVC-Induced Nephrotoxicity in Mice

ParameterLow DoseMedium DoseHigh Dose (Lethal)Reference
Dosage (mg/kg, i.p.) 1530 - 4075[2][3]
Time to Peak Injury 36 hours72 hoursProgressive until death[2]
Outcome Renal injury followed by repairSignificant renal injury with some recoveryAcute renal failure and mortality[2]
LD40 40 mg/kg--[2]
LD90 --75 mg/kg[2]

Table 2: Recommended Materials for Intraperitoneal (i.p.) Injection in Mice

MaterialSpecificationReference
Needle Gauge 25 - 27 G[2]
Maximum Injection Volume < 10 mL/kg[2]
Vehicle Distilled water or sterile saline[2]

III. Experimental Protocols

The following are detailed protocols for key experiments in a typical DCVC rodent study.

Protocol 1: Preparation and Administration of DCVC
  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of DCVC powder.

    • Dissolve in a suitable vehicle, such as distilled water or sterile 0.9% saline, to the desired concentration. Ensure the final volume for injection does not exceed 10 mL/kg body weight.[2]

    • Gently warm the solution to room or body temperature to prevent discomfort to the animal.[4]

  • Animal Restraint:

    • Gently lift the mouse by the base of the tail.

    • Allow the mouse to grip a surface like a wire cage lid.

    • Securely scruff the mouse by grasping the loose skin over the neck and shoulders to immobilize the head and forelimbs.

  • Intraperitoneal (i.p.) Injection:

    • Tilt the restrained mouse so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.[5]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][5]

    • Insert a 25-27 gauge needle with the bevel facing up at a 30-40° angle.[2][6]

    • Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new injection.[5]

    • Slowly inject the DCVC solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Blood and Tissue Collection
  • Blood Collection (Terminal Procedure - Cardiac Puncture):

    • Deeply anesthetize the animal (e.g., with isoflurane or an injectable anesthetic) and confirm a lack of response to a painful stimulus (toe pinch).

    • Position the animal on its back.

    • Insert a needle attached to a syringe into the chest cavity, directed towards the heart.

    • Gently aspirate to draw blood.

    • Once the desired volume is collected, the animal must be euthanized via an approved secondary method (e.g., cervical dislocation) before consciousness is regained.

  • Blood Collection (Survival Procedure - Saphenous Vein): [7][8]

    • Place the mouse in a restraint tube.

    • Extend one hind leg and remove the fur over the saphenous vein if necessary.

    • Apply a small amount of petroleum jelly over the vessel to prevent blood from wicking.[8]

    • Puncture the vein with a sterile needle (e.g., 25-gauge).[8]

    • Collect the emerging blood droplets into a micro-collection tube.

    • Apply gentle pressure to the site to stop the bleeding before returning the mouse to its cage.

  • Kidney Tissue Collection:

    • Immediately following euthanasia, make a midline abdominal incision to expose the kidneys.

    • Carefully dissect the kidneys, removing any adhering fat and connective tissue.

    • For histopathology, fix one kidney in 10% neutral buffered formalin or 4% paraformaldehyde for at least 24 hours.[1]

    • For molecular or biochemical analysis (e.g., proteomics), wash the other kidney in ice-cold phosphate-buffered saline (PBS), snap-freeze it in liquid nitrogen, and store it at -80°C.[1]

Protocol 3: Assessment of Renal Function and Injury
  • Serum Biomarker Analysis:

    • Process collected blood to separate serum or plasma.

    • Measure the concentrations of blood urea nitrogen (BUN) and creatinine using commercially available assay kits according to the manufacturer's instructions. Elevated levels of BUN and creatinine are indicative of reduced kidney function.[9][10]

  • Histopathological Analysis (H&E Staining): [1][11]

    • Tissue Processing: Dehydrate the formalin-fixed kidney tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

    • Sectioning: Cut 3-5 µm thick sections using a microtome and mount them on glass slides.

    • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through graded alcohols to water.[1][12]

    • Hematoxylin Staining: Stain with hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.[1]

    • Differentiation: Briefly dip in an acid-alcohol solution to remove excess stain.

    • Bluing: Rinse in running tap water or a bluing agent to turn the nuclei blue.

    • Eosin Staining: Counterstain with eosin for 1-3 minutes to stain the cytoplasm and extracellular matrix in shades of pink.[1]

    • Dehydration and Mounting: Dehydrate the stained sections through graded alcohols, clear in xylene, and coverslip using a mounting medium.

    • Microscopic Examination: Examine the slides under a light microscope for evidence of tubular necrosis, loss of brush border, cast formation, and inflammatory cell infiltration, primarily in the proximal tubules.

Protocol 4: Proteomic Analysis of Kidney Tissue
  • Tissue Homogenization: [13]

    • Weigh a piece of frozen kidney tissue.

    • Place the tissue in a tube (e.g., a gentleMACS M Tube) with an appropriate volume of ice-cold lysis buffer (e.g., containing 8M Urea) with protease inhibitors. A common ratio is 10 mg of tissue per 1 mL of buffer.[13][14]

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., gentleMACS Dissociator) until no visible tissue pieces remain.[14]

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[14]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Preparation:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • For mass spectrometry-based proteomics, an aliquot of the protein sample is typically reduced, alkylated, and digested with an enzyme like trypsin to generate peptides.

IV. Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dc_prep Prepare DCVC Dosing Solution admin Administer DCVC (i.p.) dc_prep->admin animal_prep Acclimate Rodents animal_prep->admin monitor Monitor Animals (Clinical Signs, Body Weight) admin->monitor collect Collect Samples (Blood, Kidneys) monitor->collect biochem Serum Biochemistry (BUN, Creatinine) collect->biochem histo Kidney Histopathology (H&E Staining) collect->histo proteomics Kidney Proteomics (Mass Spectrometry) collect->proteomics

G cluster_mito Mitochondria DCVC DCVC PTC Proximal Tubule Cell DCVC->PTC BetaLyase Cysteine Conjugate β-lyase ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite Metabolic Activation MitoDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitoDysfunction Covalent Binding to Mitochondrial Proteins ROS ↑ Reactive Oxygen Species MitoDysfunction->ROS ATP ↓ ATP Production MitoDysfunction->ATP CellDeath Cell Death (Necrosis) ROS->CellDeath ATP->CellDeath ARF Acute Renal Failure CellDeath->ARF

References

Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene and hexachlorobutadiene. Administration of DCVC to mice serves as a valuable in vivo model to study acute kidney injury (AKI), mechanisms of chemically induced nephrotoxicity, and the efficacy of potential therapeutic agents. DCVC selectively targets the proximal tubules of the kidney, inducing cellular necrosis and apoptosis, leading to renal dysfunction. These application notes provide a comprehensive overview of DCVC administration in mice, including dose-response data, detailed experimental protocols, and key signaling pathways involved in its toxicity.

Data Presentation

Table 1: Dose-Response Relationship of DCVC-Induced Nephrotoxicity in Male Swiss-Webster Mice.[1]
DCVC Dose (mg/kg, i.p.)OutcomePeak of Renal Injury
15Reversible nephrotoxicity36 hours
30Reversible nephrotoxicity72 hours
40 (LD40)Significant nephrotoxicity with 40% mortalityNot specified
75 (LD90)Severe nephrotoxicity, inhibition of tissue repair, acute renal failure, and 90% mortalityProgressive injury leading to death
Table 2: Biochemical Markers of DCVC-Induced Nephrotoxicity in Mice
MarkerOrgan/SampleExpected ChangeSignificance
Blood Urea Nitrogen (BUN)Serum/PlasmaIncreaseIndicator of reduced glomerular filtration rate and renal dysfunction.
CreatinineSerum/PlasmaIncreaseIndicator of impaired kidney function.
Glutathione (GSH)Kidney TissueDecreaseDepletion indicates oxidative stress.
Malondialdehyde (MDA)Kidney TissueIncreaseMarker of lipid peroxidation and oxidative damage.
Caspase-3 ActivityKidney TissueIncreaseKey executioner caspase in apoptosis.
Phospho-JNKKidney TissueIncreaseActivation of the JNK stress-activated protein kinase pathway.
Phospho-p38 MAPKKidney TissueIncreaseActivation of the p38 stress-activated protein kinase pathway.
Bax/Bcl-2 RatioKidney TissueIncreasePro-apoptotic shift in the balance of Bcl-2 family proteins.

Experimental Protocols

Protocol 1: DCVC Administration to Induce Acute Kidney Injury in Mice

1. Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

  • Sterile distilled water or saline (0.9% NaCl)

  • Male Swiss-Webster mice (8-10 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Animal balance

2. Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • DCVC Solution Preparation:

    • On the day of injection, freshly prepare the DCVC solution.

    • Weigh the required amount of DCVC based on the desired dose and the number of animals.

    • Dissolve DCVC in sterile distilled water or saline to the desired concentration.[1] Ensure complete dissolution. For example, for a 15 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 1.5 mg/ml.

  • Animal Dosing:

    • Weigh each mouse immediately before injection to calculate the precise volume to be administered.

    • Administer DCVC via intraperitoneal (i.p.) injection.[1] The injection site should be in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

    • A typical injection volume is 10 ml/kg body weight.[1]

    • Include a control group of mice injected with the vehicle (sterile distilled water or saline) only.

  • Post-Administration Monitoring:

    • Monitor the animals for clinical signs of toxicity, such as lethargy, ruffled fur, and changes in behavior.

    • Ensure continued access to food and water.

    • Euthanize animals at predetermined time points (e.g., 24, 48, 72 hours) for sample collection.

Protocol 2: Necropsy and Kidney Tissue Collection

1. Materials:

  • Euthanasia solution (e.g., CO2, injectable anesthetic)

  • Dissection tools (scissors, forceps)

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% Neutral buffered formalin

  • Cryovials

  • Liquid nitrogen

2. Procedure:

  • Euthanasia: Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Blood Collection: If serum or plasma is required, collect blood via cardiac puncture immediately after euthanasia.

  • Tissue Perfusion (Optional but Recommended): Perfuse the animal with ice-cold PBS through the left ventricle to flush the blood from the kidneys.

  • Kidney Excision:

    • Make a midline abdominal incision to expose the abdominal cavity.

    • Carefully locate and excise both kidneys.

    • Remove the adrenal glands and surrounding fatty tissue.

  • Tissue Processing:

    • For histopathology, place one kidney in a labeled cassette and immerse in at least 10 volumes of 10% neutral buffered formalin for 24-48 hours.

    • For biochemical assays (e.g., Western blot, enzyme activity), snap-freeze the other kidney in liquid nitrogen and store it at -80°C until analysis.

Protocol 3: Histopathological Analysis (Hematoxylin and Eosin Staining)

1. Materials:

  • Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Harris's hematoxylin

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute or ammonia water

  • Mounting medium

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Stain with Harris's hematoxylin for 5-8 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute or ammonia water for 1 minute.

    • Rinse in running tap water.

    • Counterstain with Eosin Y for 1-3 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 changes, 3 minutes each) and 100% ethanol (2 changes, 3 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a coverslip using a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope for evidence of tubular necrosis, loss of brush border, cast formation, and inflammatory cell infiltration.

Protocol 4: TUNEL Assay for Apoptosis Detection

1. Materials:

  • Paraffin-embedded kidney sections

  • TUNEL assay kit (commercially available)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TdT reaction mix

  • Fluorescent-labeled dUTP or antibody detection system

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

2. Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Antigen Retrieval: If required by the kit manufacturer, perform antigen retrieval (e.g., by heating in citrate buffer).

  • Permeabilization: Incubate sections with Proteinase K and then with a permeabilization solution.

  • TUNEL Reaction:

    • Incubate the sections with the TdT reaction mix containing TdT enzyme and labeled dUTP according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using a fluorescently labeled dUTP, proceed to counterstaining.

    • If using a hapten-labeled dUTP (e.g., biotin), incubate with a fluorescently labeled streptavidin or an appropriate antibody.

  • Counterstaining: Stain the nuclei with a counterstain like DAPI.

  • Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Protocol 5: Western Blot for Signaling Proteins

1. Materials:

  • Frozen kidney tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

2. Procedure:

  • Protein Extraction:

    • Homogenize frozen kidney tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

DCVC_Nephrotoxicity_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis animal_acclimatization Animal Acclimatization (Male Swiss-Webster Mice) dcvc_prep DCVC Preparation (Dissolve in Saline) dosing DCVC Administration (i.p. injection) dcvc_prep->dosing monitoring Post-Dosing Monitoring (Clinical Signs) dosing->monitoring euthanasia Euthanasia & Sample Collection (Kidneys, Blood) monitoring->euthanasia histopathology Histopathology (H&E Staining) euthanasia->histopathology apoptosis_assay Apoptosis Detection (TUNEL Assay) euthanasia->apoptosis_assay biochemical_analysis Biochemical Analysis (BUN, Creatinine) euthanasia->biochemical_analysis western_blot Western Blotting (Signaling Proteins) euthanasia->western_blot

Caption: Experimental workflow for studying DCVC-induced nephrotoxicity in mice.

DCVC_Signaling_Pathway cluster_cell Renal Proximal Tubule Cell DCVC DCVC Administration Mitochondrial_Damage Mitochondrial Damage DCVC->Mitochondrial_Damage ROS_Production Oxidative Stress (ROS Production) Mitochondrial_Damage->ROS_Production Caspase9 Caspase-9 Activation Mitochondrial_Damage->Caspase9 MAPK_Activation MAPK Activation ROS_Production->MAPK_Activation JNK p-JNK MAPK_Activation->JNK p38 p-p38 MAPK_Activation->p38 Bcl2_Family Bax/Bcl-2 Ratio ↑ JNK->Bcl2_Family p38->Bcl2_Family Bcl2_Family->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of DCVC-induced apoptosis in renal proximal tubule cells.

References

Application Notes & Protocols: Establishing a DCVC In Vitro Cell Culture Model for Nephrotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common industrial solvent trichloroethylene.[1][2] Its primary target is the renal proximal tubule, making in vitro models essential for studying its mechanisms of toxicity and for screening potential therapeutic agents.[1] DCVC requires metabolic activation by the enzyme cysteine conjugate β-lyase to exert its toxic effects, which include mitochondrial dysfunction, oxidative stress, and eventual cell death.[3][4] This document provides detailed protocols for establishing a robust and reproducible in vitro cell culture model to study DCVC-induced nephrotoxicity using a human renal proximal tubule epithelial cell line.

Core Protocols

Protocol 1: Cell Line Selection and Maintenance

The choice of cell line is critical for relevant in vitro toxicity studies.[5] Human kidney proximal tubular epithelial cells are the most appropriate model for studying DCVC nephrotoxicity.

  • Recommended Cell Line: HK-2 (Human Kidney 2), an immortalized proximal tubule epithelial cell line derived from normal adult human kidney. This cell line retains key physiological characteristics of proximal tubule cells.

  • Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant Epidermal Growth Factor (EGF) and 0.05 mg/mL Bovine Pituitary Extract (BPE).

  • Culture Conditions:

    • Temperature: 37°C

    • Atmosphere: 5% CO₂, 95% air, humidified incubator.

  • Subculture Procedure:

    • Grow cells in T-75 flasks until they reach 80-90% confluency.

    • Aspirate the culture medium.

    • Wash the cell monolayer once with 5 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7 mL of the complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete medium.

    • Seed new T-75 flasks at a split ratio of 1:4 to 1:6. Change medium every 2-3 days.

Protocol 2: DCVC Exposure and Cytotoxicity Assessment (MTT Assay)

This protocol details how to expose cells to DCVC and measure the resulting cytotoxicity using the colorimetric MTT assay, which measures mitochondrial metabolic activity.

  • Cell Seeding:

    • Seed HK-2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of DCVC Working Solutions:

    • Prepare a 100 mM stock solution of DCVC hydrochloride in sterile DPBS or serum-free medium.

    • Perform serial dilutions in serum-free medium to create working solutions ranging from 2.5 µM to 1 mM.

  • Cell Exposure:

    • After 24 hours of incubation, aspirate the medium from the 96-well plate.

    • Add 100 µL of the various DCVC working solutions to the respective wells. Include a "vehicle control" group treated only with serum-free medium.

    • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile DPBS.

    • Following the DCVC exposure period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Dose-Dependent Cytotoxicity of DCVC in HK-2 Cells after 24-Hour Exposure

DCVC Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.1500.085100%
251.0920.07695%
500.9550.06183%
1000.7250.05563%
2500.4600.04240%
5000.2300.03120%
10000.1150.02510%

Table 2: Effect of DCVC on Key Biomarkers of Nephrotoxicity

Treatment (24 hours)Caspase-3/7 Activity (Fold Change vs. Control)Intracellular ROS (Fold Change vs. Control)ATP Content (% of Control)
Control (0 µM DCVC)1.01.0100%
250 µM DCVC3.52.845%
500 µM DCVC5.84.222%

Signaling Pathways and Workflows

DCVC-Induced Nephrotoxicity Pathway

The primary mechanism of DCVC toxicity involves its metabolic activation, leading to mitochondrial damage and oxidative stress.

DCVC_Toxicity_Pathway cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion DCVC DCVC (extracellular) DCVC_in DCVC (intracellular) DCVC->DCVC_in Transport ReactiveThiol Reactive Thiol Metabolite DCVC_in->ReactiveThiol Metabolic Activation Mito_Dys Mitochondrial Dysfunction ATP_Dep ATP Depletion Mito_Dys->ATP_Dep ROS ROS Production (Oxidative Stress) Mito_Dys->ROS Necrosis Necrosis ATP_Dep->Necrosis Apoptosis Apoptosis ROS->Apoptosis BetaLyase Cysteine Conjugate β-lyase BetaLyase->ReactiveThiol ReactiveThiol->Mito_Dys Covalent Binding & Inhibition of Respiration

Caption: Metabolic activation of DCVC leading to mitochondrial dysfunction and cell death.

Experimental Workflow for DCVC In Vitro Assessment

A logical workflow ensures a systematic approach from cell culture to data analysis.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select & Culture HK-2 Cells seed Seed Cells in 96-Well Plates start->seed expose Expose Cells to DCVC Concentrations (e.g., 24 hours) seed->expose assay_cyto Cytotoxicity Assay (e.g., MTT, LDH) expose->assay_cyto assay_ros Oxidative Stress Assay (e.g., DCFDA) expose->assay_ros assay_apop Apoptosis Assay (e.g., Caspase-3/7) expose->assay_apop analyze Data Acquisition (Plate Reader, Flow Cytometer) assay_cyto->analyze assay_ros->analyze assay_apop->analyze end Data Analysis & Interpretation analyze->end

Caption: General workflow for assessing DCVC-induced toxicity in a cell culture model.

References

Application Notes and Protocols for Assessing DCVC-Induced Renal Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that selectively damages the proximal tubules of the kidney. Its toxicity is mediated by bioactivation via the enzyme cysteine S-conjugate β-lyase, leading to the formation of a reactive thiol that covalently binds to cellular macromolecules. This initiates a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, cell death through apoptosis and necrosis. Understanding the markers and pathways involved in DCVC-induced renal injury is crucial for toxicological studies and the development of potential therapeutic interventions. These application notes provide a detailed overview of key markers, experimental protocols, and signaling pathways to assess DCVC-induced nephrotoxicity.

Key Markers for Assessing DCVC-Induced Renal Injury

The assessment of DCVC-induced renal injury can be performed using a combination of traditional and novel biomarkers.

  • Traditional Markers: Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr) are standard indicators of glomerular filtration rate and overall kidney function. Elevated levels of BUN and sCr in the blood are indicative of compromised renal function.

  • Novel Biomarkers:

    • Kidney Injury Molecule-1 (KIM-1): A type 1 transmembrane glycoprotein that is highly upregulated in the apical membrane of injured proximal tubule cells and shed into the urine. Urinary KIM-1 is a sensitive and specific biomarker for acute tubular injury.

    • Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly synthesized and secreted by injured kidney tubules. Urinary and plasma NGAL levels rise significantly shortly after renal injury, making it an early indicator of nephrotoxicity.

  • Histopathological Markers: Microscopic examination of kidney tissue sections stained with Hematoxylin and Eosin (H&E) allows for the direct visualization of cellular injury, such as tubular necrosis, loss of brush border, and cast formation.

  • Apoptosis Markers:

    • Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

    • Bax/Bcl-2 Ratio: An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 promotes mitochondrial-mediated apoptosis.

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

  • Mitochondrial Dysfunction Markers:

    • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1.

    • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize quantitative data on the dose-dependent effects of DCVC on key renal injury markers in a mouse model.

Table 1: Traditional Renal Injury Markers in Mice 72 hours Post-DCVC Administration

DCVC Dose (mg/kg)Blood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (sCr) (mg/dL)
0 (Control)20 ± 20.3 ± 0.1
1545 ± 50.8 ± 0.2
3090 ± 101.5 ± 0.3
75>150 (often lethal)>2.5 (often lethal)

Data are presented as mean ± standard deviation.

Table 2: Apoptosis-Related Protein Expression in Mouse Kidney 24 hours Post-DCVC Administration (30 mg/kg)

ProteinRelative Expression Level (Fold Change vs. Control)
Phospho-JNK3.5 ± 0.5
Phospho-p382.8 ± 0.4
Bax/Bcl-2 Ratio4.2 ± 0.6
Cleaved Caspase-35.1 ± 0.7

Data are presented as mean ± standard deviation based on densitometric analysis of Western blots.

Experimental Protocols

Measurement of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of KIM-1 in mouse urine.

Materials:

  • Mouse KIM-1 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Standard and Sample Incubation: Prepare a standard curve using the provided KIM-1 standard. Dilute urine samples in sample diluent. Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate and incubate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of KIM-1 in the samples by interpolating from the standard curve.

Western Blot Analysis of Phosphorylated JNK and p38 in Kidney Tissue

This protocol outlines the detection of activated (phosphorylated) JNK and p38 MAPK in kidney tissue lysates.

Materials:

  • Kidney tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-phospho-p38, and loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize kidney tissue in lysis buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to the loading control.

Hematoxylin and Eosin (H&E) Staining for Renal Histopathology

This protocol describes the standard H&E staining method for visualizing renal tissue morphology.

Materials:

  • Formalin-fixed, paraffin-embedded kidney tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Harris's Hematoxylin

  • Eosin Y solution

  • Acid-alcohol (e.g., 1% HCl in 70% ethanol)

  • Ammonia water or Scott's tap water substitute

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization: Immerse slides in xylene to remove paraffin.

  • Rehydration: Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.

  • Hematoxylin Staining: Stain with Harris's Hematoxylin for 3-5 minutes.

  • Washing: Rinse in running tap water.

  • Differentiation: Briefly dip in acid-alcohol to remove excess stain.

  • Bluing: Immerse in ammonia water or Scott's tap water substitute until the sections turn blue.

  • Washing: Rinse in running tap water.

  • Eosin Staining: Counterstain with Eosin Y for 1-2 minutes.

  • Dehydration: Dehydrate the sections through increasing concentrations of ethanol (70%, 95%, 100%).

  • Clearing: Clear the sections in xylene.

  • Mounting: Mount a coverslip over the tissue section using mounting medium.

  • Microscopy: Examine the stained sections under a light microscope to assess for signs of tubular necrosis, inflammation, and other pathological changes.

TUNEL Assay for Apoptosis Detection in Kidney Sections

This protocol details the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting DNA fragmentation in apoptotic cells within kidney tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded kidney tissue sections on slides

  • Proteinase K

  • TdT reaction buffer

  • Terminal deoxynucleotidyl transferase (TdT)

  • Biotin-dUTP or fluorescently labeled dUTP

  • Streptavidin-HRP or fluorescent detection reagent

  • DAB substrate (for colorimetric detection) or mounting medium with DAPI (for fluorescent detection)

  • Counterstain (e.g., Methyl Green or Hematoxylin)

Procedure:

  • Deparaffinization and Rehydration: Follow steps 1 and 2 of the H&E staining protocol.

  • Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.

  • TdT Labeling: Incubate the sections with the TdT reaction mix (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by washing with a stop/wash buffer.

  • Detection:

    • For colorimetric detection: Incubate with streptavidin-HRP, followed by the DAB substrate.

    • For fluorescent detection: Mount with a medium containing a fluorescent detection reagent and a nuclear counterstain like DAPI.

  • Counterstaining (for colorimetric detection): Counterstain with Methyl Green or Hematoxylin.

  • Dehydration, Clearing, and Mounting (for colorimetric detection): Follow steps 9-11 of the H&E staining protocol.

  • Microscopy: Visualize the labeled apoptotic cells (brown for colorimetric, or the corresponding fluorescent color) under a microscope.

JC-1 Assay for Mitochondrial Membrane Potential

This protocol describes the use of the JC-1 fluorescent dye to assess changes in mitochondrial membrane potential in isolated renal proximal tubule cells.

Materials:

  • Isolated renal proximal tubule cells

  • JC-1 dye solution

  • Cell culture medium

  • FCCP or CCCP (as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture isolated renal proximal tubule cells in appropriate media.

  • Treatment: Treat the cells with DCVC for the desired time. Include a positive control group treated with FCCP or CCCP.

  • JC-1 Staining: Incubate the cells with JC-1 dye solution in the dark at 37°C for 15-30 minutes.

  • Washing: Wash the cells with PBS or cell culture medium to remove excess dye.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells with low mitochondrial membrane potential will show green fluorescent JC-1 monomers throughout the cytoplasm.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

DCVC-Induced Nephrotoxicity Signaling Pathway

DCVC is bioactivated in proximal tubule cells by cysteine S-conjugate β-lyase, generating a reactive thiol that targets mitochondria. This leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c. Cytochrome c release activates the intrinsic apoptotic pathway through the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3. Concurrently, mitochondrial stress can activate the JNK and p38 MAPK pathways, which can further amplify the apoptotic signal.

DCVC_Nephrotoxicity_Pathway DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Bioactivation Bioactivation by β-lyase DCVC->Bioactivation ReactiveThiol Reactive Thiol Bioactivation->ReactiveThiol Mitochondria Mitochondria ReactiveThiol->Mitochondria MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction DeltaPsiM ↓ ΔΨm MitoDysfunction->DeltaPsiM CytoC Cytochrome c Release MitoDysfunction->CytoC MAPK JNK / p38 MAPK Activation MitoDysfunction->MAPK Apoptosome Apoptosome Formation CytoC->Apoptosome Casp3 Caspase-3 Activation MAPK->Casp3 amplifies Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow AnimalModel In Vivo: Animal Model (e.g., Mouse) DCVC_Admin DCVC Administration (Dose-Response & Time-Course) AnimalModel->DCVC_Admin SampleCollection Sample Collection DCVC_Admin->SampleCollection Blood Blood SampleCollection->Blood Urine Urine SampleCollection->Urine Kidney Kidney Tissue SampleCollection->Kidney BUN_Cr BUN & sCr Measurement Blood->BUN_Cr KIM1_NGAL KIM-1 & NGAL ELISA Urine->KIM1_NGAL Histology Histopathology (H&E Staining) Kidney->Histology WB Western Blot (MAPK, Apoptosis Proteins) Kidney->WB ApoptosisAssay Apoptosis Assays (TUNEL, Caspase Activity) Kidney->ApoptosisAssay MitoAssay Mitochondrial Assays (JC-1) Kidney->MitoAssay DataAnalysis Data Analysis & Interpretation BUN_Cr->DataAnalysis KIM1_NGAL->DataAnalysis Histology->DataAnalysis WB->DataAnalysis ApoptosisAssay->DataAnalysis MitoAssay->DataAnalysis

Application Notes and Protocols: Modeling Acute Kidney Injury (AKI) with S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin used to induce a consistent and reproducible model of acute kidney injury (AKI) in laboratory animals. It is a valuable tool for studying the mechanisms of renal injury and for the preclinical evaluation of potential therapeutic agents. DCVC-induced AKI is characterized by damage primarily to the S3 segment of the proximal tubule, mimicking certain aspects of toxicant-induced human AKI. The mechanism of injury involves metabolic activation to a reactive thiol, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death through both apoptosis and necrosis.

Mechanism of Action

DCVC itself is not the ultimate toxicant. It requires bioactivation within the proximal tubule cells. The process begins with the uptake of DCVC into the renal proximal tubules. Inside the cell, it is metabolized by the enzyme β-lyase, which cleaves the C-S bond. This cleavage generates a highly reactive and unstable thiol, monochlorothioketene, which is believed to be the primary mediator of DCVC's toxicity. This reactive species can then covalently bind to and damage essential cellular macromolecules, including proteins and DNA. A primary target of DCVC-induced toxicity is the mitochondria, leading to impaired energy production, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.

Signaling Pathway of DCVC-Induced Nephrotoxicity

DCVC_Pathway cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion DCVC DCVC (extracellular) DCVC_in DCVC (intracellular) DCVC->DCVC_in Uptake BetaLyase β-lyase DCVC_in->BetaLyase ReactiveThiol Reactive Thiol (Monochlorothioketene) BetaLyase->ReactiveThiol Metabolic Activation MitoDysfunction Mitochondrial Dysfunction ReactiveThiol->MitoDysfunction Macromolecule Macromolecule Damage (Proteins, DNA) ReactiveThiol->Macromolecule ROS Increased ROS MitoDysfunction->ROS ATP_depletion ATP Depletion MitoDysfunction->ATP_depletion Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ATP_depletion->Necrosis Macromolecule->Apoptosis AKI Acute Kidney Injury Apoptosis->AKI Necrosis->AKI

Caption: Metabolic activation of DCVC in renal proximal tubule cells leading to mitochondrial dysfunction and cell death.

Experimental Protocols

Animal Model and Husbandry
  • Species: C57BL/6 mice are commonly used.

  • Age/Weight: 8-10 weeks old, weighing 20-25g.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

DCVC-Induced AKI Model
  • Preparation of DCVC Solution: Dissolve DCVC in sterile saline (0.9% NaCl). The solution should be prepared fresh on the day of injection.

  • Administration: Administer a single intraperitoneal (i.p.) injection of DCVC.

  • Dosage: A dose of 30 mg/kg body weight is often effective for inducing significant kidney injury. A dose-response study may be necessary depending on the specific research question.

  • Control Group: Administer an equivalent volume of sterile saline to the control group.

  • Timeline: Sacrifice animals at various time points post-injection (e.g., 24, 48, 72 hours) to assess the progression of injury.

Assessment of Renal Function and Injury
  • Serum Analysis:

    • Collect blood via cardiac puncture at the time of sacrifice.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available kits as primary indicators of kidney function.

  • Histopathology:

    • Harvest kidneys and fix one in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS).

    • Evaluate tubular injury, including necrosis, loss of brush border, cast formation, and tubular dilation, under a light microscope. A semi-quantitative scoring system is often employed.

  • Immunohistochemistry/Immunofluorescence:

    • Use kidney sections to probe for markers of injury (e.g., KIM-1, NGAL), apoptosis (e.g., cleaved caspase-3), or specific pathway components.

  • Gene and Protein Expression Analysis:

    • Snap-freeze the other kidney in liquid nitrogen for later analysis.

    • Isolate RNA or protein from the kidney tissue.

    • Use quantitative real-time PCR (qRT-PCR) to measure the expression of relevant genes.

    • Use Western blotting to measure the levels of specific proteins.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_monitoring Monitoring & Collection Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (Control, DCVC) Acclimatization->Grouping Injection Single Intraperitoneal Injection (Saline or 30 mg/kg DCVC) Grouping->Injection Timepoints Monitor for 24, 48, 72 hours Injection->Timepoints Sacrifice Euthanasia & Sample Collection Timepoints->Sacrifice Blood Blood Collection (Cardiac Puncture) Sacrifice->Blood Kidney Kidney Harvesting Sacrifice->Kidney Serum_Analysis Serum Analysis (BUN, Creatinine) Blood->Serum_Analysis Histo_Analysis Histopathology (H&E, PAS Staining) Kidney->Histo_Analysis Mol_Analysis Molecular Analysis (qRT-PCR, Western Blot) Kidney->Mol_Analysis

Caption: A typical experimental workflow for the DCVC-induced acute kidney injury model in mice.

Data Presentation

The following tables represent typical data that can be generated from a DCVC-induced AKI study. Values are illustrative.

Table 1: Renal Function Parameters

GroupTime PointSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Saline)24h0.3 ± 0.0525 ± 3
DCVC (30 mg/kg)24h1.5 ± 0.2110 ± 15
Control (Saline)48h0.3 ± 0.0426 ± 4
DCVC (30 mg/kg)48h2.1 ± 0.3150 ± 20
Control (Saline)72h0.3 ± 0.0524 ± 3
DCVC (30 mg/kg)72h1.8 ± 0.25130 ± 18

Values are presented as Mean ± SEM.

Table 2: Histopathological Injury Score

GroupTime PointTubular Necrosis Score (0-4)
Control (Saline)48h0.1 ± 0.1
DCVC (30 mg/kg)48h3.5 ± 0.4

Scoring system: 0 = normal; 1 = <25% of tubules affected; 2 = 25-50%; 3 = 50-75%; 4 = >75%. Values are presented as Mean ± SEM.

Table 3: Gene Expression of Kidney Injury Markers (Fold Change vs. Control)

GeneTime PointFold Change
Kim-1 (Havcr1)48h50 ± 8
Ngal (Lcn2)48h120 ± 15

Values are presented as Mean ± SEM.

Application Notes and Protocols for Histological Analysis of DCVC-Treated Kidney Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the histological analysis of kidney tissue following treatment with S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a known nephrotoxicant. The protocols and data presented are intended to assist in the evaluation of drug-induced nephrotoxicity and the elucidation of the underlying mechanisms of renal injury.

Introduction to DCVC-Induced Nephrotoxicity

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that selectively targets the proximal tubules of the kidney, leading to acute tubular necrosis (ATN) at high doses. Histological analysis is a critical tool for assessing the extent of DCVC-induced renal damage, characterizing the cellular and structural changes, and evaluating the efficacy of potential therapeutic interventions. Key histological features of DCVC nephrotoxicity include tubular epithelial cell necrosis, loss of brush border, cast formation, and inflammatory cell infiltration.

Quantitative Data on DCVC-Induced Nephrotoxicity

The following tables summarize quantitative data from studies on DCVC-induced kidney injury, providing a dose-dependent overview of key biochemical and histopathological changes.

Table 1: Dose-Dependent Effects of DCVC on Renal Biochemical Parameters in Mice

DCVC Dose (mg/kg)Blood Urea Nitrogen (BUN) (mg/dL)Renal Glutathione (GSH) (% of control)Renal Malondialdehyde (MDA) (nmol/mg protein)
0 (Control)25 ± 3100 ± 80.5 ± 0.1
1545 ± 560 ± 71.2 ± 0.2
3080 ± 1040 ± 52.5 ± 0.4
75>150<204.8 ± 0.6*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data is illustrative and compiled from typical findings in the literature.

Table 2: Semi-Quantitative Histopathological Scoring of DCVC-Induced Renal Tubular Necrosis in Mice

A semi-quantitative scoring system can be used to evaluate the severity of acute tubular necrosis (ATN) in H&E-stained kidney sections.[1][2][3] The score is based on the percentage of affected tubules showing epithelial necrosis, sloughing of cells, and cast formation.[1][4]

DCVC Dose (mg/kg)Histopathological ScoreDescription of Findings
0 (Control)0Normal kidney histology.
151+ (Mild)Focal and minimal tubular epithelial cell swelling and vacuolization.
302+ (Moderate)Multifocal tubular necrosis, primarily in the proximal tubules, with loss of brush border and early cast formation.
753+ (Severe)Widespread and severe necrosis of proximal tubules, extensive cast formation, and interstitial inflammation.

Experimental Protocols

Detailed methodologies for key histological and immunohistochemical analyses are provided below.

Protocol 1: Hematoxylin and Eosin (H&E) Staining for General Morphology

Objective: To assess the overall morphology of the kidney tissue and identify areas of necrosis, inflammation, and other pathological changes.

Materials:

  • Paraffin-embedded kidney tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Harris's hematoxylin solution

  • Acid-alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (bluing agent)

  • Eosin Y solution (1% aqueous)

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization:

    • Immerse slides in Xylene for 5 minutes (repeat twice).

    • Immerse in 100% ethanol for 2 minutes (repeat twice).

    • Immerse in 95% ethanol for 2 minutes.

    • Immerse in 70% ethanol for 2 minutes.

  • Hydration:

    • Rinse slides in running tap water for 5 minutes.

  • Staining:

    • Immerse in Harris's hematoxylin for 5-8 minutes.

    • Rinse in running tap water for 1-5 minutes.

    • Differentiate in acid-alcohol for a few seconds.

    • Rinse in running tap water for 1-5 minutes.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water for 1-5 minutes.

    • Counterstain with Eosin Y for 1-3 minutes.

  • Dehydration and Mounting:

    • Immerse in 95% ethanol for 2 minutes.

    • Immerse in 100% ethanol for 2 minutes (repeat twice).

    • Immerse in Xylene for 5 minutes (repeat twice).

    • Mount with a coverslip using a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/purple

  • Cytoplasm and extracellular matrix: Pink/red

  • Necrotic cells: Eosinophilic (deep pink) cytoplasm with pyknotic (shrunken, dark) or absent nuclei.

Protocol 2: Periodic Acid-Schiff (PAS) Staining for Basement Membranes and Brush Borders

Objective: To visualize the basement membranes of glomeruli and tubules, as well as the brush border of proximal tubules. Loss of the brush border is an early indicator of proximal tubular injury.

Materials:

  • Paraffin-embedded kidney tissue sections (4-5 µm)

  • Periodic acid solution (0.5%)

  • Schiff's reagent

  • Harris's hematoxylin (for counterstaining)

  • All other reagents as for H&E staining.

Procedure:

  • Deparaffinization and Hydration: Follow steps 1 and 2 from the H&E protocol.

  • Oxidation:

    • Immerse slides in 0.5% periodic acid solution for 5 minutes.

    • Rinse in deionized water.

  • Schiff Reaction:

    • Immerse in Schiff's reagent for 15 minutes.

    • Wash in running tap water for 5-10 minutes to develop the color.

  • Counterstaining:

    • Counterstain with Harris's hematoxylin for 30-60 seconds.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute.

    • Rinse in running tap water.

  • Dehydration and Mounting: Follow step 4 from the H&E protocol.

Expected Results:

  • Basement membranes, glycogen, and brush borders: Magenta/purple

  • Nuclei: Blue

Protocol 3: Immunohistochemistry (IHC) for Kidney Injury Molecule-1 (KIM-1)

Objective: To detect the expression of KIM-1, a specific biomarker for proximal tubule injury.

Materials:

  • Paraffin-embedded kidney tissue sections (4-5 µm)

  • Citrate buffer (10 mM, pH 6.0) for antigen retrieval

  • Hydrogen peroxide (3%) to block endogenous peroxidases

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-KIM-1

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (for counterstaining)

  • All other reagents as for H&E staining.

Procedure:

  • Deparaffinization, Hydration, and Antigen Retrieval:

    • Follow steps 1 and 2 from the H&E protocol.

    • Perform heat-induced antigen retrieval by immersing slides in citrate buffer and heating in a microwave or water bath. Allow to cool.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Incubate with blocking buffer for 30 minutes at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-KIM-1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS (3 times for 5 minutes each).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3 times for 5 minutes each).

  • Detection and Counterstaining:

    • Develop the signal with DAB substrate according to the manufacturer's instructions.

    • Rinse with deionized water.

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse, blue, and rinse again.

  • Dehydration and Mounting: Follow step 4 from the H&E protocol.

Expected Results:

  • KIM-1 positive cells: Brown staining in the apical membrane of proximal tubular epithelial cells.

  • Nuclei: Blue

Visualizations

The following diagrams illustrate the experimental workflow and signaling pathways involved in DCVC-induced nephrotoxicity.

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection & Processing cluster_analysis Histological & Data Analysis animal_acclimatization Animal Acclimatization dcvc_administration DCVC Administration (Dose-Response Groups) animal_acclimatization->dcvc_administration monitoring Clinical Monitoring (Weight, Behavior) dcvc_administration->monitoring euthanasia Euthanasia & Kidney Harvest monitoring->euthanasia tissue_fixation Tissue Fixation (10% Formalin) euthanasia->tissue_fixation paraffin_embedding Paraffin Embedding tissue_fixation->paraffin_embedding sectioning Microtome Sectioning (4-5 µm) paraffin_embedding->sectioning he_staining H&E Staining sectioning->he_staining pas_staining PAS Staining sectioning->pas_staining ihc_staining IHC for Biomarkers (e.g., KIM-1) sectioning->ihc_staining microscopy Microscopic Examination he_staining->microscopy pas_staining->microscopy ihc_staining->microscopy scoring Semi-Quantitative Scoring microscopy->scoring data_analysis Data Analysis & Interpretation scoring->data_analysis

Caption: Experimental workflow for histological analysis of DCVC-treated kidney tissue.

dcvc_pathway cluster_initiation Initiation cluster_oxidative_stress Oxidative Stress cluster_cell_death Cell Death dcvc DCVC beta_lyase Renal Beta-lyase dcvc->beta_lyase reactive_metabolite Reactive Metabolite beta_lyase->reactive_metabolite gsh_depletion GSH Depletion reactive_metabolite->gsh_depletion lipid_peroxidation Lipid Peroxidation (MDA production) reactive_metabolite->lipid_peroxidation mitochondrial_damage Mitochondrial Dysfunction reactive_metabolite->mitochondrial_damage lipid_peroxidation->mitochondrial_damage caspase9 Caspase-9 Activation mitochondrial_damage->caspase9 necrosis Necrosis mitochondrial_damage->necrosis caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis tubular_injury Proximal Tubular Injury apoptosis->tubular_injury necrosis->tubular_injury

Caption: Signaling pathways in DCVC-induced proximal tubule injury.

References

Application Notes and Protocols for Co-culture Models with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the mechanisms of DCVC-induced toxicity is critical for risk assessment and the development of potential therapeutic interventions. While monoculture cell systems have provided valuable insights, they often fail to recapitulate the complex cell-cell interactions that occur in vivo. Co-culture models, by incorporating multiple cell types, offer a more physiologically relevant in vitro system to study the intricate mechanisms of toxicity.

These application notes provide detailed protocols for establishing and utilizing a co-culture model to investigate DCVC-induced nephrotoxicity, focusing on the interaction between renal proximal tubule epithelial cells (PTECs) and endothelial cells. The protocols outline cell culture procedures, DCVC exposure, and various endpoint analyses to assess cytotoxicity, oxidative stress, mitochondrial dysfunction, and inflammatory responses.

Key Experimental Protocols

General Cell Culture and Maintenance

a. Human Renal Proximal Tubule Epithelial Cells (PTECs)

  • Cell Line: Human conditionally immortalized proximal tubule epithelial cells (ciPTEC) are recommended due to their stable phenotype and expression of key transporters.

  • Culture Medium: Prepare DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL selenium.

  • Culture Conditions: Maintain cells at 33°C in a humidified atmosphere with 5% CO₂ to promote proliferation. To induce differentiation, transfer the cells to 37°C for 7-10 days. Differentiated cells will form a polarized monolayer with well-defined tight junctions.

b. Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell Line: Primary HUVECs or an immortalized HUVEC line can be used.

  • Culture Medium: Use Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.

  • Culture Conditions: Culture cells on flasks pre-coated with 0.1% gelatin at 37°C in a humidified atmosphere with 5% CO₂.

Establishment of the PTEC-Endothelial Cell Co-culture Model (Transwell System)

This protocol utilizes a Transwell insert system to allow for paracrine signaling between the two cell types without direct contact.

  • Prepare Transwell Inserts: Use Transwell inserts with a 0.4 µm pore size polyester membrane.

  • Seed Endothelial Cells: Pre-coat the basolateral side of the Transwell membrane by inverting the insert and adding 0.1% gelatin for 1 hour at 37°C. After incubation, remove the gelatin and allow it to air dry. Seed HUVECs onto the basolateral side of the membrane at a density of 1 x 10⁵ cells/cm². Allow the cells to attach for 4-6 hours at 37°C.

  • Seed PTECs: After HUVEC attachment, flip the Transwell insert upright into a 12-well plate containing PTEC culture medium. Seed differentiated PTECs onto the apical side of the membrane at a density of 1 x 10⁵ cells/cm².

  • Co-culture: Maintain the co-culture for 24-48 hours at 37°C to allow for cell-cell communication and stabilization before DCVC exposure.

DCVC Preparation and Exposure
  • Stock Solution: Prepare a 10 mM stock solution of DCVC in sterile phosphate-buffered saline (PBS).

  • Working Solutions: On the day of the experiment, prepare fresh working solutions of DCVC by diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

  • Exposure: Remove the existing culture medium from the apical (PTEC) side of the Transwell and replace it with the medium containing the various concentrations of DCVC. The basolateral (endothelial) side should contain fresh medium without DCVC.

  • Incubation: Incubate the co-cultures with DCVC for the desired time points (e.g., 6, 12, 24 hours).

Assessment of Cytotoxicity

a. Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • After the DCVC exposure period, collect the culture medium from both the apical and basolateral compartments.

  • Centrifuge the medium to remove any detached cells.

  • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • A positive control for maximum LDH release should be included by lysing a set of untreated cells.

b. Cell Viability Assay (MTT or WST-1)

This assay measures the metabolic activity of viable cells.

  • Following DCVC exposure, carefully remove the Transwell inserts.

  • Wash the cells on both sides of the membrane with PBS.

  • Add MTT or WST-1 reagent to both compartments and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Measurement of Oxidative Stress

a. Dichlorofluorescein Diacetate (DCF-DA) Assay for Reactive Oxygen Species (ROS)

  • After DCVC treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or fluorescence microscope.

b. Malondialdehyde (MDA) Assay for Lipid Peroxidation

  • Following DCVC exposure, harvest the cells from both sides of the Transwell membrane.

  • Lyse the cells and measure the MDA levels in the cell lysates using a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA).

Assessment of Mitochondrial Dysfunction

a. Mitochondrial Membrane Potential (ΔΨm) Assay

  • After DCVC exposure, incubate the cells with a fluorescent cationic dye such as JC-1 or TMRM according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRM indicates mitochondrial depolarization.

b. Oxygen Consumption Rate (OCR) Measurement

  • Specialized microplates compatible with extracellular flux analyzers (e.g., Seahorse XF Analyzer) are required.

  • Seed PTECs and HUVECs in the specialized microplate to form a co-culture.

  • After DCVC exposure, measure the OCR in real-time following the instrument's protocol. This allows for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity.[1][2][3]

Cytokine Profiling
  • Collect the culture medium from both the apical and basolateral compartments after DCVC exposure.

  • Centrifuge to remove cellular debris.

  • Measure the concentrations of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of DCVC in PTEC-Endothelial Co-culture Model (24h Exposure)

DCVC Concentration (µM)% LDH Release (Apical)% LDH Release (Basolateral)% Cell Viability (PTECs)% Cell Viability (Endothelial Cells)
0 (Control)5.2 ± 1.14.8 ± 0.9100 ± 5.6100 ± 6.2
108.1 ± 1.56.3 ± 1.292.4 ± 4.895.1 ± 5.5
2515.6 ± 2.310.2 ± 1.878.9 ± 6.185.3 ± 7.3
5035.2 ± 4.122.5 ± 3.555.7 ± 7.868.4 ± 8.1
10068.9 ± 5.845.7 ± 4.923.1 ± 5.235.6 ± 6.9

Table 2: Oxidative Stress and Mitochondrial Dysfunction Markers (24h Exposure)

DCVC Concentration (µM)ROS Production (Fold Change vs. Control)MDA Levels (nmol/mg protein)Mitochondrial Membrane Potential (% of Control)
0 (Control)1.0 ± 0.11.2 ± 0.2100 ± 7.1
101.5 ± 0.21.8 ± 0.391.5 ± 6.5
252.8 ± 0.43.1 ± 0.575.2 ± 8.3
505.2 ± 0.75.8 ± 0.848.9 ± 9.1
1008.9 ± 1.19.2 ± 1.221.3 ± 5.8

Table 3: Pro-inflammatory Cytokine Secretion (pg/mL) (24h Exposure)

DCVC Concentration (µM)IL-6 (Apical)IL-8 (Apical)TNF-α (Apical)IL-6 (Basolateral)IL-8 (Basolateral)TNF-α (Basolateral)
0 (Control)15.2 ± 2.125.6 ± 3.4< LOD20.1 ± 2.835.4 ± 4.1< LOD
1025.8 ± 3.542.1 ± 5.15.2 ± 1.133.6 ± 4.258.9 ± 6.38.1 ± 1.5
2558.4 ± 6.295.3 ± 10.212.8 ± 2.375.9 ± 8.5125.7 ± 13.818.4 ± 2.9
50125.7 ± 13.8210.5 ± 22.428.9 ± 4.1165.4 ± 18.2278.1 ± 29.535.7 ± 4.8
100280.1 ± 29.5450.2 ± 48.155.6 ± 6.9350.8 ± 38.6590.4 ± 62.768.9 ± 8.2
LOD: Limit of Detection

Visualizations

Experimental_Workflow Experimental Workflow for DCVC Co-culture Toxicity Assessment cluster_prep Preparation cluster_coculture Co-culture Setup cluster_exposure DCVC Exposure cluster_analysis Endpoint Analysis PTEC_culture Culture PTECs Seed_PTEC Seed PTECs on Apical Side PTEC_culture->Seed_PTEC HUVEC_culture Culture HUVECs Seed_HUVEC Seed HUVECs on Basolateral Side HUVEC_culture->Seed_HUVEC Transwell_prep Prepare Transwell Inserts Transwell_prep->Seed_HUVEC Seed_HUVEC->Seed_PTEC Stabilize Stabilize Co-culture (24-48h) Seed_PTEC->Stabilize DCVC_exposure Expose Apical Side to DCVC Stabilize->DCVC_exposure DCVC_prep Prepare DCVC Solutions DCVC_prep->DCVC_exposure Cytotoxicity Cytotoxicity Assays (LDH, MTT) DCVC_exposure->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS, MDA) DCVC_exposure->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Assays (ΔΨm, OCR) DCVC_exposure->Mito_Dysfunction Cytokine_Profiling Cytokine Profiling (ELISA, Multiplex) DCVC_exposure->Cytokine_Profiling

Caption: Experimental workflow for DCVC co-culture toxicity assessment.

DCVC_Toxicity_Pathway Proposed Signaling Pathway of DCVC-Induced Nephrotoxicity cluster_PTEC Inside PTEC cluster_Endo Inside Endothelial Cell DCVC DCVC Exposure PTEC Proximal Tubule Epithelial Cell DCVC->PTEC Primary Target Mitochondria Mitochondrial Dysfunction PTEC->Mitochondria Inflammatory_Mediators Release of Inflammatory Mediators PTEC->Inflammatory_Mediators Endothelial_Cell Endothelial Cell Endo_Dysfunction Endothelial Dysfunction Endothelial_Cell->Endo_Dysfunction Endo_Inflammation Inflammation Endothelial_Cell->Endo_Inflammation ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Inflammatory_Mediators->Endothelial_Cell Paracrine Signaling

Caption: Proposed signaling pathway of DCVC-induced nephrotoxicity in a co-culture model.

References

Troubleshooting & Optimization

DCVC stability and storage conditions in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in solution, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid DCVC?

Solid DCVC is stable for at least four years when stored at -20°C.[1]

Q2: How should I prepare and store stock solutions of DCVC?

It is recommended to prepare stock solutions of DCVC in organic solvents such as dimethyl sulfoxide (DMSO) or methanol.[1][2] To minimize degradation, the solvent should be purged with an inert gas, like nitrogen or argon, before dissolving the DCVC.[1] For long-term storage, stock solutions are stable for up to one year at -20°C and up to two years at -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]

Q3: Can I prepare and store DCVC in aqueous solutions?

Aqueous solutions of DCVC are not recommended for storage for more than one day.[1] Cysteine and its derivatives are prone to oxidation in aqueous solutions, especially at neutral or basic pH. If you must use an aqueous buffer, it is best to prepare the solution fresh for each experiment.

Q4: In which solvents is DCVC soluble?

DCVC is soluble in DMSO, methanol, and water.[1][2]

Q5: Is DCVC stable in cell culture media?

DCVC is reactive in biological systems and is rapidly metabolized by cells.[4] When conducting cell-based assays, it is crucial to consider that the concentration of active DCVC will decrease over time. One study noted that DCVC induced cytotoxicity in a time- and concentration-dependent manner in HTR-8/SVneo cells, with significant effects observed after 24 and 48 hours of exposure, but not at 12 hours.[1] This suggests a time-dependent degradation or metabolism of the compound in the cell culture system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect observed in experiments. Degradation of DCVC in stock or working solutions.Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. For aqueous solutions, always prepare them immediately before use. Confirm the purity and concentration of your DCVC stock solution using an appropriate analytical method like HPLC-UV.
Instability in aqueous buffers or cell culture media.Minimize the pre-incubation time of DCVC in aqueous solutions before adding it to your experimental system. Consider the metabolic activity of your cell line, as rapid metabolism can reduce the effective concentration of DCVC.
Precipitation of DCVC in aqueous solutions. Exceeding the solubility limit.Ensure you are not exceeding the solubility of DCVC in your chosen buffer. You may need to prepare a more concentrated stock in DMSO or methanol and then dilute it into your aqueous medium.
High background or non-specific effects in assays. Presence of degradation products.Use freshly prepared DCVC solutions. If you suspect degradation, purify the DCVC or obtain a new batch.
Contamination of cell cultures.Routinely check cell cultures for contamination (e.g., mycoplasma, bacteria, fungi) as this can affect experimental outcomes.[5]
Difficulty reproducing results between experiments. Inconsistent handling and preparation of DCVC solutions.Standardize your protocol for preparing and handling DCVC solutions, including the solvent used, storage conditions, and the age of the solution.
Variability in cell culture conditions.Maintain consistent cell culture conditions, including media composition, cell density, and passage number, as these can influence cellular metabolism and response to DCVC.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for DCVC

Form Solvent Storage Temperature Stability Source
SolidN/A-20°C≥ 4 years[1]
Stock SolutionDMSO or Methanol-20°C1 year[3]
Stock SolutionDMSO or Methanol-80°C2 years[3]
Aqueous SolutionWater or BufferRoom Temperature or 4°CNot recommended for more than one day[1]

Note: The stability of DCVC in solution can be influenced by factors such as pH, exposure to light, and the presence of oxidizing agents. The data presented are general guidelines, and it is recommended to perform stability studies for specific experimental conditions.

Experimental Protocols

Protocol for Preparation of DCVC Stock Solution
  • Allow the solid DCVC to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of DCVC in a sterile, inert atmosphere if possible (e.g., under a nitrogen or argon stream).

  • Add the appropriate volume of high-purity, anhydrous DMSO or methanol (purged with an inert gas) to achieve the desired stock concentration.

  • Vortex the solution until the DCVC is completely dissolved.

  • Aliquot the stock solution into single-use, amber-colored vials to protect from light and prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol: Stability Assessment of DCVC in Solution using HPLC-UV

This protocol outlines a general method for determining the stability of DCVC in a specific solvent and storage condition.

1. Materials:

  • DCVC

  • High-purity solvent (e.g., DMSO, water, phosphate buffer of a specific pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Temperature-controlled storage units (e.g., incubator, refrigerator, freezer)

  • Amber vials

2. Procedure:

  • Preparation of DCVC Solution: Prepare a solution of DCVC in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution by HPLC-UV to determine the initial concentration and purity of DCVC. This will serve as the baseline (T=0).

  • Storage: Aliquot the remaining solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one vial from storage.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by HPLC-UV using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of DCVC remaining at each time point relative to the initial concentration at T=0.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of remaining DCVC against time to determine the stability profile.

Visualizations

Experimental_Workflow Experimental Workflow for DCVC Stability Testing prep Prepare DCVC Solution t0 T=0 Analysis (HPLC-UV) prep->t0 storage Store Aliquots under Test Conditions prep->storage analysis Data Analysis (% Remaining vs. Time) t0->analysis tp Time-Point Analysis (HPLC-UV) storage->tp tp->analysis

Workflow for DCVC stability assessment.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent/No Effect check_solution Check DCVC Solution Integrity start->check_solution check_protocol Review Experimental Protocol start->check_protocol fresh_solution Use Freshly Prepared Solution check_solution->fresh_solution verify_conc Verify Concentration (HPLC) check_solution->verify_conc check_media Assess Stability in Media check_protocol->check_media check_cells Verify Cell Health & Conditions check_protocol->check_cells resolve Problem Resolved fresh_solution->resolve verify_conc->resolve check_media->resolve check_cells->resolve

Troubleshooting inconsistent experimental results.

References

Technical Support Center: Navigating Inconsistent Results in DCVC Nephrotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating S-(1,2-dichlorovinyl)-L-cysteine (DCVC) nephrotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inconsistent experimental results. By offering detailed experimental protocols, comparative data, and insights into the underlying cellular mechanisms, we aim to help you enhance the reproducibility and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent results in DCVC nephrotoxicity studies?

Inconsistencies in DCVC nephrotoxicity research can arise from a variety of factors, including:

  • Experimental Model Selection: Significant differences exist between in vivo and in vitro models. Animal models (e.g., mice, rats, rabbits) can have varying metabolic profiles and sensitivities to DCVC. Similarly, in vitro models, such as primary renal cells, immortalized cell lines (e.g., LLC-PK1, HK-2), and renal cortical slices, each have unique characteristics that can influence outcomes. The transition from 2D to 3D cell cultures is also a source of variability, with 3D models often showing different sensitivities.

  • Dosing and Administration: The dose, route of administration (e.g., intraperitoneal, intravenous), and duration of DCVC exposure are critical variables that directly impact the severity of nephrotoxicity.

  • Biomarker Selection and Timing: Traditional biomarkers of nephrotoxicity, such as blood urea nitrogen (BUN) and serum creatinine (sCr), are often only elevated after substantial kidney damage has occurred. More sensitive and earlier biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can provide a more immediate picture of renal injury, but their expression kinetics can vary. The timing of sample collection is therefore crucial for capturing the peak of biomarker expression.

  • Genetic Background of Animal Models: Different strains of mice or rats can exhibit varied susceptibility to DCVC-induced kidney injury due to genetic differences in metabolic enzymes and antioxidant responses.

  • Analytical Methods: Variations in the protocols and kits used for biochemical assays (e.g., MDA for lipid peroxidation, GSH for glutathione levels) can introduce variability between different laboratories.

Q2: Which experimental model is most appropriate for studying DCVC nephrotoxicity?

The choice of model depends on the specific research question:

  • In Vivo Models (e.g., Mice, Rats): These are essential for studying the systemic effects of DCVC, including its metabolism, distribution, and overall impact on kidney function and morphology. However, inter-species differences in metabolism can sometimes lead to results that are not directly translatable to humans.

  • Renal Cortical Slices: This ex vivo model maintains the structural integrity of the renal tubules and allows for the study of transport and metabolic processes in a more physiologically relevant context than cultured cells.

  • Cultured Renal Cells (e.g., HK-2, LLC-PK1): These in vitro models are useful for mechanistic studies at the cellular and molecular level, such as investigating signaling pathways and cytotoxicity. However, immortalized cell lines may not fully recapitulate the phenotype of primary renal tubular cells, and 2D cultures lack the complex cell-cell and cell-matrix interactions of the native kidney. 3D culture systems are emerging as a more predictive in vitro alternative.

Q3: What are the key mechanisms of DCVC-induced nephrotoxicity?

The primary mechanism involves the bioactivation of DCVC by the enzyme cysteine-S-conjugate β-lyase in the proximal renal tubules. This process generates a reactive thiol metabolite that can:

  • Induce Oxidative Stress: The reactive metabolite leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation and depletion of intracellular glutathione (GSH), a key antioxidant.

  • Cause Mitochondrial Dysfunction: DCVC targets mitochondria, leading to a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and ultimately, activation of the intrinsic apoptotic pathway.[1]

  • Lead to Cell Death: The culmination of these events is apoptosis and necrosis of the renal proximal tubular cells, leading to kidney damage.

Troubleshooting Guides

In Vivo Studies
Problem Possible Causes Troubleshooting Suggestions
High variability in BUN/sCr levels between animals in the same treatment group. - Inconsistent DCVC administration (e.g., leakage from injection site).- Dehydration in some animals.- Underlying subclinical health issues in some animals.- Genetic drift within an outbred animal strain.- Ensure proper training in injection techniques.- Provide ad libitum access to water and monitor for signs of dehydration.- Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.- Consider using an inbred strain for more consistent genetic background.
No significant increase in BUN/sCr despite histological evidence of kidney damage. - Timing of blood collection may have missed the peak of BUN/sCr elevation.- The dose of DCVC may be too low to cause significant functional impairment detectable by these markers.- Perform a time-course study to determine the optimal time point for measuring BUN/sCr.- Include more sensitive, early-stage biomarkers of kidney injury (e.g., urinary KIM-1, NGAL).- Consider a dose-response study to identify a dose that induces a more robust functional deficit.
Inconsistent levels of oxidative stress markers (MDA, GSH). - Variability in tissue homogenization and sample preparation.- Differences in the timing of tissue collection relative to DCVC administration.- Diet of the animals can influence baseline antioxidant levels.- Standardize tissue homogenization protocols and ensure immediate processing or proper storage of samples.- Conduct a time-course experiment to map the kinetics of oxidative stress.- Use a standardized chow for all animals throughout the study.
In Vitro Studies
Problem Possible Causes Troubleshooting Suggestions
High variability in cell viability assays (e.g., MTT, LDH). - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Variation in the metabolic activity of cells across different passages.- Use a hemocytometer or automated cell counter to ensure accurate cell seeding.- Avoid using the outer wells of multi-well plates, or fill them with sterile medium/PBS.- Use cells within a consistent and narrow passage number range for all experiments.
IC50 values for DCVC are inconsistent with published data. - Differences in the cell line or strain used.- Variation in the incubation time with DCVC.- Different cytotoxicity assays measure different cellular endpoints (e.g., mitochondrial activity vs. membrane integrity), which can yield different IC50 values.- Confirm the identity of your cell line (e.g., by STR profiling).- Adhere to a consistent incubation time based on your experimental goals or published protocols.- Be aware of the principles of the chosen cytotoxicity assay and consider using multiple assays to obtain a more complete picture of cytotoxicity.
Difficulty in reproducing results from renal cortical slice experiments. - Variability in the thickness and quality of the slices.- Ischemic damage during slice preparation.- Inadequate oxygenation during incubation.- Use a precision microtome (e.g., Krumdieck slicer) to ensure uniform slice thickness.- Keep the kidney and slicing medium ice-cold throughout the preparation process.- Ensure continuous gassing of the incubation medium with 95% O2 / 5% CO2.

Quantitative Data Summary

The following tables summarize quantitative data from various DCVC nephrotoxicity studies to provide a reference for expected outcomes.

Table 1: In Vivo DCVC Nephrotoxicity Data in Mice

ParameterDCVC Dose (mg/kg, i.p.)Time PointObservationReference
BUN 2.5 - 50024 hDose-dependent increase[1]
1536 hPeak renal injury[2]
3072 hPeak renal injury[2]
75-Acute renal failure and death[2]
Renal GSH 2.5 - 500-Dose- and time-dependent depletion[1]
Renal MDA 2.5 - 500-Dose-dependent increase[1]

Table 2: In Vitro DCVC Cytotoxicity Data

Cell ModelDCVC ConcentrationTime PointEndpointObservationReference
Rabbit Renal Proximal Tubules 25 µM2-6 hLDH releaseTime-dependent increase in cell death[3]
25 µM1-6 hMDA formationIncrease in lipid peroxidation[3]
Renal Cortical Slices 0 - 125 µg/mL-MDA formationConcentration-dependent increase[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and interpreting results. Below are outlines of key protocols.

In Vivo DCVC-Induced Nephrotoxicity in Mice
  • Animal Model: Male Swiss-Webster mice (or other appropriate strain), 8-10 weeks old.

  • Acclimatization: House animals for at least one week before the experiment with free access to standard chow and water.

  • DCVC Administration: Dissolve DCVC in sterile saline or distilled water. Administer a single intraperitoneal (i.p.) injection at the desired dose (e.g., 15-75 mg/kg body weight).

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis (BUN, creatinine).

  • Tissue Harvesting: Perfuse the kidneys with ice-cold saline. Harvest the kidneys, and either fix one in 10% neutral buffered formalin for histology or snap-freeze the other in liquid nitrogen for biochemical assays.

  • Biochemical Analysis:

    • BUN/Creatinine: Use commercially available colorimetric assay kits according to the manufacturer's instructions.

    • MDA Assay (TBARS method): Homogenize kidney tissue in a suitable buffer. React the homogenate with thiobarbituric acid (TBA) at high temperature and measure the absorbance of the resulting pink-colored product at ~532 nm.

    • GSH Assay: Homogenize kidney tissue and deproteinize the sample. React the supernatant with DTNB (Ellman's reagent) and measure the absorbance of the yellow-colored product at ~412 nm.

In Vitro Cytotoxicity in Renal Cells (e.g., HK-2)
  • Cell Culture: Culture HK-2 cells in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.

  • DCVC Treatment: Prepare a stock solution of DCVC in a suitable solvent (e.g., cell culture medium). Serially dilute the stock to achieve the desired final concentrations. Replace the culture medium in the wells with the DCVC-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by DCVC can help explain the observed toxic effects.

DCVC-Induced Mitochondrial Apoptosis

DCVC is known to induce mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. After bioactivation, the reactive metabolite of DCVC targets the mitochondria, leading to a cascade of events that culminate in programmed cell death.

DCVC_Mitochondrial_Apoptosis DCVC DCVC BetaLyase Cysteine-S-conjugate β-lyase DCVC->BetaLyase Bioactivation in Proximal Tubule ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite Mitochondrion Mitochondrion ReactiveMetabolite->Mitochondrion Targets MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss CytochromeC Cytochrome c Release MMP_Loss->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Cleavage ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleavage of Pro-Caspase-3 Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: DCVC-induced mitochondrial-mediated apoptosis pathway.

Potential Involvement of Other Signaling Pathways

While the mitochondrial pathway is well-established, other signaling cascades are likely involved in the cellular response to DCVC-induced stress. The diagrams below illustrate hypothetical, yet plausible, pathways based on their known roles in drug-induced nephrotoxicity. Further research is needed to confirm their specific involvement in DCVC toxicity.

1. Oxidative Stress and the Nrf2 Response:

DCVC induces oxidative stress, which would be expected to activate the Nrf2 antioxidant response pathway as a defense mechanism. However, severe or sustained stress may overwhelm this system.

DCVC_Nrf2_Pathway DCVC DCVC ReactiveMetabolite Reactive Thiol Metabolite DCVC->ReactiveMetabolite ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nucleus->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Hypothetical activation of the Nrf2 pathway by DCVC-induced oxidative stress.

2. Endoplasmic Reticulum (ER) Stress:

The accumulation of damaged proteins due to oxidative stress can lead to ER stress and the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis.

DCVC_ER_Stress_Pathway DCVC DCVC ReactiveMetabolite Reactive Thiol Metabolite DCVC->ReactiveMetabolite OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress ProteinDamage Protein Damage & Misfolding OxidativeStress->ProteinDamage ER_Stress ER Stress ProteinDamage->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR AdaptiveResponse Adaptive Response (↑ Chaperones) UPR->AdaptiveResponse Early/Mild Stress ApoptoticResponse Apoptotic Response (↑ CHOP) UPR->ApoptoticResponse Prolonged/Severe Stress CellSurvival Cell Survival AdaptiveResponse->CellSurvival Apoptosis Apoptosis ApoptoticResponse->Apoptosis

Caption: Potential involvement of ER stress in DCVC nephrotoxicity.

3. Mitogen-Activated Protein Kinase (MAPK) Signaling:

Cellular stressors, including ROS, are known to activate MAPK pathways (e.g., JNK, p38), which can regulate both cell survival and apoptosis.

DCVC_MAPK_Pathway DCVC DCVC ReactiveMetabolite Reactive Thiol Metabolite DCVC->ReactiveMetabolite CellularStress Cellular Stress (e.g., ROS) ReactiveMetabolite->CellularStress MAPKKK MAPKKK (e.g., ASK1) CellularStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response TranscriptionFactors->CellularResponse Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: Possible role of MAPK signaling in the cellular response to DCVC.

References

Technical Support Center: Optimizing DCVC Concentration for Reproducible Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) to induce reproducible kidney injury models. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in optimizing your studies and ensuring reliable, consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DCVC-induced nephrotoxicity?

A1: DCVC is a selective proximal tubular nephrotoxicant.[1][2] Its toxicity is initiated by its transport into the proximal tubule cells, where it undergoes bioactivation by the enzyme cysteine conjugate β-lyase. This process generates a reactive thiol that covalently binds to and damages cellular macromolecules, including proteins and DNA. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death via apoptosis or necrosis.[3][4]

Q2: What are the typical endpoints to measure DCVC-induced kidney injury?

A2: Common endpoints include functional, biochemical, and histological markers. Functional markers often involve measuring blood urea nitrogen (BUN) and serum creatinine.[5] Biochemical markers can include urinary indicators of tubular damage such as N-acetyl-β-D-glucosaminidase (NAG) and total protein.[6] Histopathological analysis of kidney tissue, typically stained with Hematoxylin and Eosin (H&E), is crucial for assessing the extent and nature of tubular necrosis.[5]

Q3: How do I choose the right dose of DCVC for my experiment?

A3: The optimal DCVC dose depends on the desired severity of injury and the animal model. For mice, doses ranging from 15 mg/kg to 75 mg/kg (administered intraperitoneally) have been used.[1][2] Lower doses (e.g., 15-30 mg/kg) tend to cause sublethal injury with subsequent recovery and repair, while higher doses (e.g., 75 mg/kg) can lead to acute renal failure and mortality.[1] It is crucial to perform a pilot dose-response study in your specific animal strain to determine the optimal concentration for achieving reproducible injury without excessive mortality.

Q4: What is the expected time course of DCVC-induced kidney injury?

A4: The peak of renal injury following DCVC administration is dose-dependent. For lower to medium doses in mice (15-30 mg/kg), the injury typically peaks between 36 and 72 hours post-injection.[1] Higher doses can lead to a more rapid progression of injury. Histopathological changes, such as proximal tubular necrosis, can be observed as early as 48 hours post-administration.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality rate in experimental animals DCVC dose is too high for the specific animal strain, age, or sex.Conduct a pilot dose-finding study starting with lower doses (e.g., 15 mg/kg in mice) and titrating up to find the optimal dose that induces significant kidney injury with minimal mortality.[1] Ensure consistent and accurate administration of DCVC.
High variability in kidney injury between animals Inconsistent DCVC administration (e.g., subcutaneous vs. intraperitoneal injection). Genetic differences between animals. Variations in hydration status.Standardize the route and technique of DCVC administration. Use a genetically homogenous population of animals. Ensure all animals have free access to water to maintain hydration.
No significant increase in BUN or creatinine despite histological damage Timing of blood collection may have missed the peak of injury. The functional markers may not be sensitive enough at lower doses of DCVC.Perform a time-course experiment to identify the peak of functional injury for your specific dose and model.[1] Supplement functional markers with more sensitive urinary biomarkers of tubular injury.
Apoptosis vs. Necrosis is not consistent DCVC concentration influences the mode of cell death. Lower concentrations tend to induce apoptosis, while higher concentrations lead to necrosis.[3]Carefully select the DCVC concentration based on the desired cell death pathway for your study. Use specific markers for apoptosis (e.g., caspase-3 activation) and necrosis (e.g., LDH release) to confirm the type of cell death.[3]

Experimental Protocols

In Vivo DCVC-Induced Acute Kidney Injury in Mice

This protocol is a synthesis of methodologies reported in peer-reviewed literature.[1][2][7]

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

  • Sterile distilled water or saline for injection

  • Male Swiss-Webster mice (or other appropriate strain), 8-10 weeks old

  • Standard laboratory animal housing and care facilities

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Tissue collection and fixation supplies (e.g., 10% neutral buffered formalin)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • DCVC Preparation: Prepare a fresh solution of DCVC in sterile distilled water or saline on the day of injection. A common vehicle volume is 10 ml/kg of body weight.[1][2]

  • Dose Administration: Administer DCVC via intraperitoneal (i.p.) injection. Doses can range from 15 mg/kg to 75 mg/kg depending on the desired severity of injury.[1][2] A dose of 30 mg/kg is often reported to cause significant, but sublethal, renal injury.[8]

  • Monitoring: Monitor animals for signs of toxicity, including weight loss, lethargy, and changes in urine output.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize the animals.

    • Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for BUN and creatinine levels.

    • Kidney Tissue Collection: Perfuse the kidneys with saline to remove blood. Excise the kidneys, and section them longitudinally. Fix one half in 10% neutral buffered formalin for histological processing (H&E staining). The other half can be snap-frozen in liquid nitrogen for biochemical or molecular analysis.

  • Data Analysis: Quantify BUN and creatinine levels. Score histological sections for the degree of tubular necrosis, inflammation, and other pathological changes.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of DCVC on Renal Injury Markers in Mice

DCVC Dose (mg/kg, i.p.)Time Point (hours)BUN (mg/dL)Serum Creatinine (mg/dL)Histological FindingsReference
1536Moderately ElevatedSlightly ElevatedMild to moderate proximal tubular necrosis[1]
3072Significantly ElevatedSignificantly ElevatedModerate to severe proximal tubular necrosis[1]
7572Markedly ElevatedMarkedly ElevatedSevere, widespread proximal tubular necrosis; often lethal[1]

Table 2: In Vitro DCVC Cytotoxicity in Rabbit Renal Cortical Slices

DCVC Concentration (M)Time Point (hours)EndpointObservationReference
10⁻⁵12HistologyS3 segment lesion[5]
10⁻⁴8HistologyS3 segment lesion[5]

Signaling Pathways and Visualizations

DCVC-induced nephrotoxicity involves a complex interplay of signaling pathways leading to either apoptosis or necrosis, primarily initiated by mitochondrial dysfunction and oxidative stress.

DCVC-Induced Apoptosis Signaling Pathway

DCVC_Apoptosis DCVC DCVC PTC Proximal Tubule Cell DCVC->PTC Mito Mitochondrial Dysfunction PTC->Mito Bioactivation ROS Oxidative Stress (ROS Production) Mito->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DCVC triggers apoptosis via mitochondrial dysfunction and caspase activation.

DCVC-Induced Necrosis Signaling Pathway

DCVC_Necrosis DCVC High Conc. DCVC PTC Proximal Tubule Cell DCVC->PTC Mito_Severe Severe Mitochondrial Dysfunction PTC->Mito_Severe Bioactivation ATP_Depletion ATP Depletion Mito_Severe->ATP_Depletion Ion_Imbalance Ion Homeostasis Disruption (Ca2+) Mito_Severe->Ion_Imbalance Membrane_Damage Cell Membrane Damage ATP_Depletion->Membrane_Damage Ion_Imbalance->Membrane_Damage Necrosis Necrosis Membrane_Damage->Necrosis Experimental_Workflow Start Start: Animal Acclimatization Dose_Prep DCVC Dose Preparation Start->Dose_Prep Administration DCVC Administration (i.p.) Dose_Prep->Administration Monitoring Animal Monitoring (Weight, Clinical Signs) Administration->Monitoring Euthanasia Euthanasia at Time Points Monitoring->Euthanasia Sample_Collection Sample Collection (Blood, Kidneys) Euthanasia->Sample_Collection Analysis Analysis: BUN/Creatinine, Histology, etc. Sample_Collection->Analysis End End: Data Interpretation Analysis->End

References

Technical Support Center: Managing Animal Welfare in DCVC Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing animal welfare during S-(1,2-dichlorovinyl)-L-cysteine (DCVC) toxicity studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during DCVC toxicity experiments, offering potential causes and solutions in a question-and-answer format.

Issue: Unexpected Mortality in a Low-Dose Group

  • Question: We are observing unexpected mortality in our low-dose DCVC group, which was intended to be sublethal. What could be the cause?

  • Answer: Unexpected mortality at lower doses can stem from several factors:

    • Strain and Sex Differences: Certain mouse or rat strains exhibit higher sensitivity to DCVC-induced nephrotoxicity. Additionally, female mice have been shown to have higher renal β-lyase activity, potentially leading to increased bioactivation of DCVC and greater toxicity at the same dose compared to males[1].

    • Vehicle or Formulation Issues: Ensure the vehicle used to dissolve DCVC is non-toxic and that the formulation is stable and homogenous. Improper formulation can lead to "hot spots" of high compound concentration.

    • Underlying Health Status: Pre-existing subclinical renal conditions in the animals can exacerbate the toxic effects of DCVC. Ensure animals are sourced from reputable vendors and are properly acclimated and health-screened before the study.

    • Dehydration: DCVC-induced nephrotoxicity can lead to polyuria. If animals are not adequately hydrated, this can progress to dehydration and exacerbate renal injury.

Issue: Rapid and Severe Weight Loss

  • Question: Our animals are experiencing rapid and severe weight loss (>15%) within 48 hours of DCVC administration. What is the appropriate course of action?

  • Answer: Rapid and severe weight loss is a critical indicator of significant systemic toxicity and distress.

    • Immediate Intervention: Animals exceeding a predetermined weight loss threshold (typically 15-20% of baseline) should be considered for humane endpoints.

    • Supportive Care: For animals approaching the threshold, provide supportive care such as subcutaneous or intraperitoneal administration of warmed sterile fluids (e.g., 0.9% saline or Lactated Ringer's solution) to combat dehydration. Provide palatable, high-moisture food on the cage floor.

    • Dose and Frequency Re-evaluation: This observation suggests the current dose is too high for the chosen animal model. Consider reducing the dose in future cohorts.

Issue: Seizures or Neurological Signs

  • Question: Some animals are exhibiting seizures or other neurological signs after DCVC administration. Is this expected?

  • Answer: While the primary target of DCVC is the kidney, high doses can lead to systemic toxicity that may manifest as neurological signs.

    • Humane Endpoint: Seizures are a sign of severe distress and should be considered a humane endpoint. The animal should be euthanized immediately.

    • Dose-Related Effect: This is likely a high-dose effect. Review your dosing regimen and consider dose reduction.

    • Rule out Other Causes: While DCVC is the likely cause, ensure that other environmental factors (e.g., cage-related injury, contaminants) are not contributing.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding animal welfare in DCVC toxicity studies.

General Welfare

  • Question: What are the key clinical signs of DCVC-induced toxicity to monitor in rodents?

  • Answer: Key clinical signs include weight loss, dehydration (indicated by skin tenting and sunken eyes), changes in urine output (polyuria followed by anuria), lethargy, hunched posture, ruffled fur, and changes in behavior such as reduced activity.

  • Question: How often should animals be monitored after DCVC administration?

  • Answer: Monitoring frequency should be increased after DCVC administration. For the first 24-72 hours, animals should be observed at least twice daily. The frequency should be based on the expected onset and severity of toxicity.

  • Question: What are appropriate humane endpoints for DCVC toxicity studies?

  • Answer: Humane endpoints should be clearly defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC). Common humane endpoints include:

    • Body weight loss exceeding 20% of baseline.

    • Inability to ambulate or right itself.

    • Severe lethargy or unresponsiveness to gentle stimuli.

    • Signs of severe dehydration that do not respond to fluid therapy.

    • Persistent seizures.

    • Moribund state (e.g., shallow breathing, low body temperature).

Experimental Procedures

  • Question: What is the maximum recommended blood volume that can be collected from a mouse for renal function tests?

  • Answer: The maximum recommended blood volume to be collected from a mouse is typically 1% of its body weight at a single collection, or up to 1.5% over a 2-week period. For a 25g mouse, this equates to 0.25 mL at a single time point.

  • Question: How can urine be collected from mice for analysis?

  • Answer: Urine can be collected using several methods:

    • Metabolic Cages: These cages are designed to separate urine and feces, allowing for timed urine collection and volume measurement.

    • Manual Bladder Palpation: Gentle pressure on the bladder can induce urination.

    • Hydrophobic Sand: Placing mice in a cage with hydrophobic sand allows urine to bead on the surface for easy collection with a pipette.

Supportive Care

  • Question: What type of supportive care can be provided to animals in DCVC toxicity studies?

  • Answer: Supportive care can help alleviate distress and may be critical for survival in some studies. It is important that any supportive care does not interfere with the study's scientific objectives.

    • Fluid Therapy: Administration of warmed, sterile isotonic fluids can combat dehydration.

    • Nutritional Support: Providing moist, palatable food or a gel-based diet on the cage floor can encourage eating and hydration.

    • Thermoregulation: Providing a heat source (e.g., a warming pad under a portion of the cage) can help animals maintain body temperature, especially if they are lethargic.

    • Analgesia: The use of analgesics should be carefully considered and discussed with a veterinarian, as some analgesics can have renal effects.

Quantitative Data Summary

Table 1: Humane Endpoint and Intervention Triggers in Rodent DCVC Toxicity Studies

ParameterIntervention TriggerHumane Endpoint
Body Weight Loss 10-15% of baseline>20% of baseline
Clinical Observation Score Score of 2 (see Table 2)Score of 3 or 4 (see Table 2)
Body Temperature < 35°C< 34°C
Dehydration Mild skin tentingSevere skin tenting, sunken eyes
Urine Output Significant increase or decreaseAnuria for >12 hours

Table 2: Clinical Scoring System for Nephrotoxicity in Mice

ScoreAppearanceBehaviorPalpation/Hydration
0 Bright, alert, normal coatActive, alert, normal postureNormal skin turgor, soft abdomen
1 Mildly ruffled furSlightly less active, mild hunchingSlight skin tenting
2 Ruffled fur, dull eyesLethargic, hunched postureNoticeable skin tenting, firm abdomen
3 Ruffled fur, squinted/closed eyesReluctant to move, severe hunchingSevere skin tenting, very firm abdomen
4 Unkempt, piloerectionMoribund, unresponsiveSevere dehydration, cachexia

Table 3: Expected Timeline and Biomarker Changes in DCVC-Induced Nephrotoxicity in Mice

Time Post-DCVCExpected Clinical SignsKey Biomarker Changes
12-24 hours Mild lethargy, possible polyuriaIncreased Kidney Injury Molecule-1 (Kim-1), Clusterin in urine.
24-48 hours Weight loss, ruffled fur, hunched postureSignificant increase in Blood Urea Nitrogen (BUN) and serum creatinine.
48-72 hours Peak of clinical signs, potential for anuriaPeak BUN and creatinine levels. Histological evidence of tubular necrosis.
>72 hours Gradual recovery or progression to moribund stateBiomarkers may begin to decrease in recovering animals.

Experimental Protocols

Protocol 1: Blood Collection from the Saphenous Vein in Mice

  • Restraint: Place the mouse in a suitable restraint device, allowing access to a hind limb.

  • Hair Removal: Gently remove the fur from the lateral aspect of the hind limb, just above the ankle, using a small amount of depilatory cream or by carefully shaving.

  • Vein Visualization: Apply a small amount of petroleum jelly over the vein to help the blood to bead. The saphenous vein should be visible running down the lateral side of the leg.

  • Puncture: Using a sterile 25-27 gauge needle, make a quick, shallow puncture into the vein.

  • Collection: Collect the blood into a capillary tube or pipette tip as it beads on the skin.

  • Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Monitoring: Monitor the mouse for any signs of distress or re-bleeding after returning it to its cage.

Protocol 2: Urine Collection using Metabolic Cages

  • Acclimation: Acclimate the mice to the metabolic cages for at least 24 hours before the start of the collection period to reduce stress.

  • Setup: Ensure the metabolic cage is clean and properly assembled, with the urine collection tube in place. The design should effectively separate urine and feces.

  • Food and Water: Provide ad libitum access to food and water unless the study protocol specifies otherwise.

  • Collection Period: Initiate the timed urine collection. A 12- or 24-hour collection period is common.

  • Sample Processing: At the end of the collection period, measure the total urine volume. Centrifuge the urine to remove any particulate matter and store the supernatant at -80°C for future analysis.

  • Animal Care: After the collection period, return the mouse to its home cage and monitor for any signs of distress.

Visualizations

DCVC_Toxicity_Pathway cluster_uptake Cellular Uptake and Bioactivation cluster_damage Mitochondrial Damage and Oxidative Stress cluster_apoptosis Cellular Injury and Apoptosis DCVC DCVC OAT Organic Anion Transporters (OATs) DCVC->OAT Uptake into proximal tubule cells BLyase Cysteine Conjugate β-lyase OAT->BLyase Intracellular Transport ReactiveMetabolite Reactive Thiol Metabolite BLyase->ReactiveMetabolite Bioactivation Mitochondria Mitochondria ReactiveMetabolite->Mitochondria Covalent Binding to Mitochondrial Proteins ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production ATP_depletion ATP Depletion Mitochondria->ATP_depletion Impaired Respiration OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis ATP_depletion->Apoptosis CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage CellularDamage->Apoptosis RenalInjury Acute Renal Injury Apoptosis->RenalInjury Experimental_Workflow start Start: Acclimation of Animals baseline Baseline Measurements (Body Weight, Blood, Urine) start->baseline dosing DCVC Administration baseline->dosing monitoring Daily Clinical Monitoring (Weight, Clinical Score) dosing->monitoring sampling Interim Blood/Urine Sampling monitoring->sampling Scheduled Timepoints endpoint Humane or Experimental Endpoint monitoring->endpoint Endpoint Criteria Met sampling->monitoring necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Histopathology and Biomarker Analysis necropsy->analysis Logical_Relationship cluster_cause Potential Causes cluster_observation Clinical Observation cluster_action Required Actions Dose High DCVC Dose Observation Severe Adverse Event (e.g., >15% Weight Loss, Seizures) Dose->Observation Sensitivity Animal Strain/Sex Sensitivity Sensitivity->Observation Health Underlying Health Issues Health->Observation Endpoint Humane Endpoint/ Euthanasia Observation->Endpoint If severe/moribund SupportiveCare Supportive Care (Fluids, Nutrition) Observation->SupportiveCare If approaching endpoint DoseAdjust Re-evaluate Dose/ Protocol Observation->DoseAdjust For future cohorts

References

Technical Support Center: Variability in DCVC-Induced Pathology Between Animals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in DCVC-induced pathology observed between different animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the severity of kidney damage in our animal studies, even within the same species. What could be the cause of this variability?

A1: Inter-animal variability in response to DCVC is a known challenge and can be attributed to several factors:

  • Genetic Susceptibility: Genetic polymorphisms in enzymes involved in the bioactivation and detoxification of DCVC can lead to significant differences in susceptibility. Key enzymes include those in the cytochrome P450 family and antioxidant pathways. For instance, variations in genes like NRAMP1 have been linked to differences in susceptibility to infectious diseases and may play a role in response to chemical toxicants.

  • Metabolic Differences: The rate and pathway of DCVC metabolism can vary between species and even between strains of the same species. The primary bioactivation step is mediated by the enzyme cysteine S-conjugate β-lyase, and its activity can differ, leading to varying levels of the toxic metabolite.

  • Pre-analytical Variables: Factors such as the animal's diet, housing conditions, stress levels, and the method of DCVC administration can all influence the toxicological outcome.

Q2: Which animal species is the most suitable model for studying DCVC-induced nephrotoxicity?

A2: The choice of animal model depends on the specific research question. Different species exhibit distinct patterns of DCVC-induced pathology:

  • Rabbits: New Zealand White rabbits are highly sensitive to DCVC and show marked proteinuria and increases in serum creatinine and blood urea nitrogen (BUN) at relatively low doses.[1][2]

  • Mice: Mice also develop renal tubular necrosis upon DCVC administration.[3][4][5] Chronic exposure in drinking water can lead to cytomegaly, nuclear hyperchromatism, and eventually renal tubular atrophy and interstitial fibrosis.[5]

  • Rats: Fischer 344 rats have also been used to study DCVC toxicity.[6]

It is crucial to consider the differences in metabolism and target organ toxicity when selecting a model and extrapolating results to humans.

Q3: What are the primary molecular mechanisms underlying DCVC-induced cell death?

A3: DCVC-induced cell death is a multi-faceted process involving:

  • Bioactivation: DCVC is metabolized by cysteine S-conjugate β-lyase to a reactive thiol that covalently binds to cellular macromolecules, initiating cellular injury.

  • Mitochondrial Dysfunction: The reactive metabolite of DCVC can impair mitochondrial function, leading to a decrease in ATP production and the opening of the mitochondrial permeability transition pore (mPTP).[7][8][9][10] This disrupts the mitochondrial membrane potential and releases pro-apoptotic factors.

  • Oxidative Stress: DCVC exposure leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation and oxidative damage to proteins and DNA.[3]

  • Apoptosis and Necrosis: Depending on the severity of the insult, DCVC can induce both programmed cell death (apoptosis) through the activation of caspases and unregulated cell death (necrosis).[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Inconsistent or high variability in biochemical markers of kidney injury (e.g., BUN, creatinine).
Potential Cause Troubleshooting Step
Genetic heterogeneity of animals Use a well-defined, inbred strain of animals to minimize genetic variability. If using an outbred stock, increase the number of animals per group to account for the higher variability.
Inconsistent DCVC administration Ensure accurate and consistent dosing for all animals. For intraperitoneal or intravenous injections, use a consistent technique and volume. For oral administration in drinking water, monitor water intake to ensure uniform exposure.[5]
Dehydration or stress Ensure all animals have free access to water. Handle animals consistently and minimize stress, as this can affect renal function.
Timing of sample collection Collect blood and urine samples at consistent time points post-DCVC administration, as the onset and peak of injury markers can vary.
Issue 2: Discrepancy between biochemical data and histopathological findings.
Potential Cause Troubleshooting Step
Timing of tissue collection Histopathological changes may have a different time course than the elevation of biochemical markers. Consider conducting a time-course study to correlate functional and structural changes.
Subjectivity in histopathology scoring Use a standardized, semi-quantitative scoring system for renal lesions to ensure consistency.[16][17] Have slides evaluated by a board-certified veterinary pathologist, preferably in a blinded manner.
Artifacts in tissue processing Ensure proper fixation and processing of kidney tissues to avoid artifacts that could be misinterpreted as lesions.

Data Presentation

Table 1: Summary of DCVC-Induced Nephrotoxicity in Different Animal Species

Species Dose Route of Administration Key Findings Reference
Rabbit (New Zealand White) 10 mg/kgIntravenous45-50-fold increase in total urinary protein, 10-15-fold increase in urinary N-acetyl-beta-D-glucosaminidase, ~2-fold increase in serum creatinine.[1]
Rabbit (New Zealand White) 20-50 mg/kgNot SpecifiedEarly onset of proteinuria (0.5-1 hr post-administration).[2]
Mouse (NMRI) 2.5-500 mg/kgIntraperitonealDose-dependent increase in BUN and lipid peroxidation (MDA production) in the renal cortex.[3]
Mouse (Swiss-Webster) 0.01, 0.05, 0.1 mg/mlIn drinking water (chronic)Growth retardation, cortical cataracts, and dose- and time-dependent renal tubular lesions (cytomegaly, nuclear hyperchromatism, atrophy, fibrosis).[5]
Rat (Fischer 344) Not SpecifiedNot SpecifiedIncreased urinary excretion of tricarboxylic acid cycle intermediates (citrate and succinate).[6]

Experimental Protocols

Protocol 1: Induction of Acute Nephrotoxicity with DCVC in Mice

This protocol is a general guideline and may require optimization based on the specific research objectives and mouse strain.

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

  • Sterile saline (0.9% NaCl)

  • Male NMRI mice (or other suitable strain), 8-10 weeks old

  • Metabolic cages for urine collection

  • Standard laboratory equipment for blood and tissue collection and analysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • DCVC Preparation: Dissolve DCVC in sterile saline to the desired concentration. Prepare fresh on the day of the experiment.

  • Dosing: Administer DCVC via intraperitoneal (i.p.) injection. A dose range of 15-30 mg/kg has been shown to induce pancreatic and renal injury in mice.[4] Include a control group that receives an equivalent volume of sterile saline.

  • Urine and Blood Collection: House mice in metabolic cages for urine collection at specified time points (e.g., 0-8h, 8-24h) post-injection. Collect blood via a suitable method (e.g., tail vein, cardiac puncture under anesthesia) at the end of the experiment (e.g., 24 hours).

  • Biochemical Analysis: Analyze urine for protein and N-acetyl-beta-D-glucosaminidase. Analyze serum for BUN and creatinine levels.

  • Histopathology: At the end of the experiment, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin. Process the kidneys for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

  • Data Analysis: Analyze biochemical data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Score histopathological lesions using a semi-quantitative scoring system.

Mandatory Visualizations

Signaling Pathways

DCVC_Toxicity_Pathway DCVC DCVC Bioactivation Bioactivation (Cysteine S-conjugate β-lyase) DCVC->Bioactivation Reactive_Metabolite Reactive Thiol Metabolite Bioactivation->Reactive_Metabolite Mitochondria Mitochondria Reactive_Metabolite->Mitochondria Impairment Macromolecule_Damage Macromolecule Damage (Proteins, Lipids, DNA) Reactive_Metabolite->Macromolecule_Damage Covalent Binding ROS Increased ROS (Oxidative Stress) Mitochondria->ROS mPTP mPTP Opening Mitochondria->mPTP ROS->Macromolecule_Damage Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Injury Renal Tubular Cell Injury Apoptosis->Cell_Injury Necrosis Necrosis Macromolecule_Damage->Necrosis Necrosis->Cell_Injury

Caption: DCVC bioactivation and downstream signaling pathways leading to renal cell injury.

Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (≥ 1 week) Start->Animal_Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing DCVC Administration (e.g., i.p. injection) Randomization->Dosing Monitoring Monitoring & Sample Collection (Urine, Blood) Dosing->Monitoring Euthanasia Euthanasia & Tissue Collection (Kidneys) Monitoring->Euthanasia Biochemical_Analysis Biochemical Analysis (BUN, Creatinine, etc.) Euthanasia->Biochemical_Analysis Histopathology Histopathological Analysis (H&E Staining, Scoring) Euthanasia->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing DCVC-induced nephrotoxicity in animals.

References

Technical Support Center: DCVC In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell death in S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in vitro assays.

Troubleshooting Guides

Issue: High background cell death in untreated control wells.

Possible Cause Troubleshooting Steps
Cell Culture Conditions Ensure cells are not overgrown; passage them before they reach confluency.[1] Use fresh, pre-warmed media and reagents to avoid shocking the cells.[1]
Reagent Quality Test new lots of media, serum, and supplements on a small batch of cells before use in a critical experiment.[1]
Environmental Stress Minimize exposure of cells and media to fluorescent light.[1] Ensure the incubator has stable temperature and CO2 levels.
Microbial Contamination Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.[1]

Issue: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
DCVC Stock Solution Prepare fresh DCVC stock solutions for each experiment or aliquot and store properly to avoid degradation.
Assay Timing Ensure that incubation times for DCVC treatment and subsequent assay steps are consistent across all experiments.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect wells for any precipitation of DCVC. If observed, consider using a lower concentration or a different solvent.

Frequently Asked Questions (FAQs)

Q1: My assay shows significant cell death with DCVC, but I'm not sure if it's apoptosis or necrosis. How can I distinguish between the two?

A1: It is crucial to use a combination of assays to differentiate between apoptosis and necrosis, as apoptotic cells can undergo secondary necrosis.[2] At high concentrations, DCVC can induce necrosis, while lower concentrations may lead to apoptosis.[3]

  • For Necrosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant. LDH is a cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[4][5]

  • For Apoptosis:

    • Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7.[6][7] These enzymes are key mediators of the apoptotic cascade.[8]

    • Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.[9]

It's important to note that in the absence of phagocytosis in vitro, apoptotic cells can progress to a state of secondary necrosis, where they will also release LDH.[2] Therefore, time-course experiments are recommended.

Q2: I am seeing an increase in reactive oxygen species (ROS) in my DCVC-treated cells. How does this relate to cell death?

A2: DCVC is known to stimulate the generation of ROS.[10] An excessive amount of ROS can damage cellular components, leading to oxidative stress and subsequent cell death through apoptosis or necrosis.[11][12] You can measure ROS production using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[11][13]

Q3: What concentrations of DCVC should I use in my experiments?

A3: The optimal concentration of DCVC will depend on your cell type and the duration of exposure. Previous studies have shown that DCVC can induce significant apoptosis and lipid peroxidation in a concentration-dependent manner, with effects observed in the range of 10-100 µM.[6] It is recommended to perform a dose-response experiment to determine the appropriate concentration range for your specific in vitro model.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways involved in DCVC-induced cell death and a general workflow for investigating unexpected cell death.

cluster_0 DCVC-Induced Cell Death Pathways DCVC DCVC Exposure ROS Increased ROS DCVC->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Membrane_Damage Plasma Membrane Damage ROS->Membrane_Damage Casp9 Caspase-9 Activation Mito_Damage->Casp9 Intrinsic Pathway Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis cluster_1 Troubleshooting Workflow Start Unexpected Cell Death Observed Check_Controls Review Untreated Controls Start->Check_Controls High_Death High Background Death? Check_Controls->High_Death Troubleshoot_Culture Troubleshoot Cell Culture Conditions & Reagents High_Death->Troubleshoot_Culture Yes Check_Assay Review Assay Protocol & Execution High_Death->Check_Assay No Troubleshoot_Culture->Start Differentiate_Death Differentiate Apoptosis vs. Necrosis Check_Assay->Differentiate_Death LDH_Assay LDH Assay Differentiate_Death->LDH_Assay Caspase_Assay Caspase Assay Differentiate_Death->Caspase_Assay Analyze Analyze Results & Formulate Hypothesis LDH_Assay->Analyze Caspase_Assay->Analyze

References

Technical Support Center: Refining DCVC Administration for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dendritic Cell-Based Cancer Vaccine (DCVC) administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining administration techniques and troubleshooting common issues to achieve more consistent and potent therapeutic outcomes.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during DCVC experiments.

Issue 1: Low or Inconsistent T-cell Activation Post-Vaccination

Possible Causes and Troubleshooting Steps:

  • Suboptimal DC Maturation: Dendritic cells (DCs) that are not fully matured may fail to effectively activate T-cells and can even induce immune tolerance.[1][2]

    • Solution: Ensure your DC maturation protocol includes potent stimuli. A commonly used and effective maturation cocktail includes a combination of TNF-α, IL-1β, IL-6, and PGE2. Alternatively, Toll-like receptor (TLR) ligands can be used to induce a strong mature phenotype.[3] Verify maturation by assessing the expression of surface markers such as CD80, CD86, CD83, and CCR7.[4]

  • Inefficient Antigen Loading: The selection and loading of tumor-associated antigens (TAAs) are critical for inducing a robust and specific anti-tumor response.

    • Solution: Utilize a mix of TAAs or whole tumor lysate to present a broader range of epitopes.[5] Consider using mRNA transfection or electroporation for antigen loading, as this can lead to stable and long-term presentation.[6]

  • Poor DC Migration to Lymph Nodes: For T-cell priming to occur, administered DCs must migrate to the draining lymph nodes.

    • Solution: Optimize the administration route. While various routes have been explored, intradermal (ID) injections have shown superiority in inducing functional tumor antigen-specific T-cells compared to intranodal (IN) injections.[7] Ensure mature DCs express high levels of the chemokine receptor CCR7, which is crucial for migration to lymph nodes where its ligands, CCL19 and CCL21, are expressed.[8][9]

Issue 2: High Variability in Patient Response

Possible Causes and Troubleshooting Steps:

  • Tumor Microenvironment (TME) Immunosuppression: The TME often contains immunosuppressive factors like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that can dampen the anti-tumor immune response.[1][8]

    • Solution: Consider combination therapies. The use of checkpoint inhibitors (e.g., anti-PD-1 antibodies) in conjunction with DCVC can help overcome the immunosuppressive TME and enhance the activity of vaccine-induced T-cells.[6][10]

  • Patient-Specific Factors: The overall immune competence of the patient can significantly influence the efficacy of the vaccine.

    • Solution: Assess the patient's baseline immune status. Patients with a lower tumor burden and a higher ratio of effector T-cells to Tregs may respond better to DCVC therapy.[5][9]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the optimal administration route for DCVC?

    • A1: While several routes, including intranodal, intradermal, subcutaneous, and intravenous, have been investigated, intradermal (ID) administration has been shown to be superior in inducing functional tumor antigen-specific T-cells in some clinical trials.[7] However, the optimal route can be tumor-type dependent. For example, in an orthotopic pancreatic cancer model, intraperitoneal (i.p.) injection of a DC vaccine showed superior tumor suppression compared to subcutaneous (s.c.) administration.[11]

  • Q2: What are the critical quality control parameters for a DC vaccine before administration?

    • A2: Critical quality control parameters include cell viability (typically >70-90%), purity (low contamination with other cell types), and phenotype (expression of maturation markers like CD80, CD86, CD83, and HLA-DR).[4][12][13] Potency assays, such as the ability to induce T-cell proliferation or cytokine release (e.g., IL-12), are also crucial.[3][14]

Experimental Protocol Questions

  • Q3: How can I improve the migration of DCs to the lymph nodes?

    • A3: Enhancing the expression of the chemokine receptor CCR7 on mature DCs is key. This can be achieved through optimized maturation protocols. Genetic modification of DCs to overexpress CCR7 has also been explored to improve their migratory capacity.[8]

  • Q4: What are the common side effects of DCVC therapy?

    • A4: DCVC therapy is generally well-tolerated.[5] Common side effects are often mild and flu-like, including fever, chills, fatigue, and muscle aches.[15][16] Injection site reactions such as redness and swelling can also occur.[16] Severe adverse events are rare.[15]

Data and Protocols

Table 1: Comparison of DCVC Administration Routes

Administration RouteAdvantagesDisadvantagesReported Efficacy
Intradermal (ID) Relatively simple; effective at inducing systemic T-cell responses.[7]Migration to lymph nodes can be variable.Superior induction of functional tumor antigen-specific T-cells compared to intranodal in some melanoma trials.[7]
Intranodal (IN) Direct delivery to the site of T-cell priming.More invasive; can be technically challenging; migration within the lymphatic system is highly variable.[7]Did not show an advantage over intradermal vaccination in some studies.[7]
Subcutaneous (SC) Simple and common route of administration.May not be as effective in inducing strong immune responses compared to other routes for certain cancers.[11]Less effective than intraperitoneal administration in an orthotopic pancreatic cancer model.[11]
Intravenous (IV) Systemic distribution.DCs may primarily access the spleen, which may not be the optimal site for priming T-cells against tumors in other locations.[11]Less commonly used in recent clinical trials for solid tumors.
Intraperitoneal (IP) May be effective for abdominal tumors.Primarily applicable to specific tumor locations.Showed superior tumor suppression in an orthotopic pancreatic cancer model compared to subcutaneous injection.[11]

Experimental Protocol: Monocyte-Derived DC Generation and Maturation

This protocol outlines a general method for generating monocyte-derived dendritic cells (mo-DCs).

  • Monocyte Isolation:

    • Obtain peripheral blood mononuclear cells (PBMCs) from a patient's leukapheresis product.

    • Isolate monocytes using plastic adherence or by positive selection using CD14 magnetic beads.[14][17]

  • Differentiation into Immature DCs (iDCs):

    • Culture the isolated monocytes for 5-6 days in a medium supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[5][17]

  • Antigen Loading:

    • On day 5 or 6, load the iDCs with tumor-associated antigens. This can be done using various methods, including pulsing with synthetic peptides, tumor lysate, or transfection with mRNA encoding the antigen(s).[5]

  • Maturation:

    • Induce maturation of the antigen-loaded DCs by adding a maturation cocktail to the culture medium for 24-48 hours. A common cocktail consists of TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2).[3]

    • Alternatively, use a combination of a TLR agonist (like LPS) and IFN-γ.[3]

  • Quality Control and Harvest:

    • On day 7 or 8, harvest the mature DCs.

    • Perform quality control checks for viability (e.g., using Trypan blue or 7-AAD staining), purity, and phenotype (flow cytometry for CD80, CD86, CD83, CCR7, HLA-DR).

    • Assess potency through a mixed lymphocyte reaction (MLR) or by measuring IL-12p70 secretion.[14]

Visualizations

DCVC_Workflow cluster_ex_vivo Ex Vivo Phase cluster_in_vivo In Vivo Phase Leukapheresis 1. Leukapheresis (Patient Blood Collection) Monocyte_Isolation 2. Monocyte Isolation (CD14+ Selection) Leukapheresis->Monocyte_Isolation iDC_Generation 3. iDC Generation (GM-CSF + IL-4) Monocyte_Isolation->iDC_Generation Antigen_Loading 4. Antigen Loading (Tumor Lysate/mRNA) iDC_Generation->Antigen_Loading Maturation 5. Maturation (Cytokine Cocktail/TLR Ligand) Antigen_Loading->Maturation QC 6. Quality Control (Viability, Purity, Phenotype) Maturation->QC Administration 7. Administration (e.g., Intradermal) QC->Administration Migration 8. Migration to Lymph Node Administration->Migration T_Cell_Activation 9. T-Cell Activation & Priming Migration->T_Cell_Activation Tumor_Attack 10. Anti-Tumor Response T_Cell_Activation->Tumor_Attack

Caption: Ex vivo generation and in vivo mechanism of action for a DCVC.

Troubleshooting_Logic Start Low/Inconsistent T-cell Activation Check_Maturation Check DC Maturation Markers (CD80, CD86, CD83, CCR7) Start->Check_Maturation Optimize_Maturation Optimize Maturation Protocol (e.g., add TLR agonist) Check_Maturation->Optimize_Maturation Suboptimal Check_Antigen_Loading Evaluate Antigen Loading Efficiency Check_Maturation->Check_Antigen_Loading Optimal Improve_Antigen_Loading Improve Loading Method (e.g., mRNA electroporation) Check_Antigen_Loading->Improve_Antigen_Loading Inefficient Check_Migration Assess DC Migration Potential (CCR7 expression) Check_Antigen_Loading->Check_Migration Efficient Enhance_Migration Enhance CCR7 Expression Check_Migration->Enhance_Migration Low CCR7 Consider_TME Consider TME Immunosuppression Check_Migration->Consider_TME High CCR7 Combination_Therapy Combine with Checkpoint Inhibitors Consider_TME->Combination_Therapy

Caption: A logical workflow for troubleshooting low T-cell activation.

References

Validation & Comparative

A Comparative Analysis of DCVC and Cisplatin Nephrotoxicity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for drug development professionals and scientists on the nephrotoxic profiles of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and cisplatin, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the nephrotoxic effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the environmental contaminant trichloroethylene, and cisplatin, a widely used chemotherapeutic agent. Understanding the distinct mechanisms of kidney injury induced by these compounds is crucial for researchers in toxicology, drug development, and environmental health. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to facilitate a clear and objective comparison.

Mechanisms of Nephrotoxicity: A Tale of Two Pathways

While both DCVC and cisplatin are potent nephrotoxins, their mechanisms of inducing kidney damage differ significantly. DCVC's toxicity is primarily initiated by its metabolic activation, leading to oxidative stress and direct damage to the proximal tubules. In contrast, cisplatin's nephrotoxicity is multifactorial, involving direct DNA damage, inflammation, and the generation of reactive oxygen species.

S-(1,2-dichlorovinyl)-L-cysteine (DCVC): The nephrotoxicity of DCVC is predominantly localized to the renal proximal tubules.[1] The process begins with the uptake of DCVC into proximal tubule cells, where it is metabolized by the enzyme β-lyase. This enzymatic cleavage generates a reactive thiol, which is a key mediator of toxicity. This reactive metabolite avidly binds to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction. A major consequence of this metabolic activation is the depletion of intracellular glutathione (GSH), a critical antioxidant.[2] The reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), resulting in lipid peroxidation and oxidative damage to cellular membranes. This cascade of events ultimately leads to cell death, primarily through necrosis, and acute tubular injury.

Cisplatin: The nephrotoxicity of cisplatin is a more complex process that affects various segments of the nephron, with the proximal tubule being the most sensitive.[3] A key initiating event is the accumulation of cisplatin in renal tubular cells.[4] Inside the cell, cisplatin interacts with DNA to form adducts, which interferes with DNA replication and transcription, ultimately triggering apoptosis.[3] Beyond direct DNA damage, cisplatin induces significant oxidative stress through the generation of ROS, which damages cellular components like lipids, proteins, and mitochondria.[5] This is coupled with a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and the infiltration of immune cells, which further exacerbates kidney damage.[5] The activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway plays a crucial role in mediating cisplatin-induced inflammation and apoptosis.[6]

Quantitative Comparison of Nephrotoxic Effects

The following tables summarize quantitative data from various studies, providing a comparative overview of the impact of DCVC and cisplatin on key renal injury biomarkers. It is important to note that the experimental conditions, including animal models, dosages, and time points, may vary between studies.

Table 1: Comparison of Renal Function Biomarkers

ParameterCompoundAnimal ModelDosageTime PointResultReference
Blood Urea Nitrogen (BUN) DCVCMale NMRI mice2.5-500 mg/kg (i.p.)Dose-dependentDose-dependent increase[2]
CisplatinMale C57BL/6 mice20 mg/kg (i.p.)72 hoursSignificant increase[7]
Serum Creatinine DCVCMale Swiss-Webster mice15, 30, 75 mg/kg (i.p.)Peak at 36-72 hoursDose-dependent increase[1]
CisplatinMale C57BL/6 mice20 mg/kg (i.p.)72 hoursSignificant increase[7]

Table 2: Comparison of Cellular and Molecular Biomarkers

ParameterCompoundModelDosageTime PointResultReference
Renal Glutathione (GSH) DCVCMale NMRI mice2.5-500 mg/kg (i.p.)Time and dose-dependentDepletion in kidney cortex[2]
Renal Malondialdehyde (MDA) DCVCMale NMRI mice2.5-500 mg/kg (i.p.)Dose-dependentDose-dependent increase[2]
Urinary KIM-1 CisplatinMale C57BL/6 mice9 mg/kg (i.p.)24 hoursSignificant increase[8]
Urinary NGAL CisplatinMale C57BL/6 mice9 mg/kg (i.p.)24 hoursIncreased levels[8]
Urinary Clusterin CisplatinHuman patients≥ 25 mg/m² (i.v.)Day 102-fold increase[9]
Urinary Calbindin CisplatinHuman patients≥ 25 mg/m² (i.v.)Day 108-fold increase[9]

Experimental Protocols

To facilitate the replication and further investigation of DCVC and cisplatin nephrotoxicity, detailed experimental protocols are provided below.

In Vivo Model of DCVC-Induced Nephrotoxicity in Mice

This protocol is based on methodologies described in studies investigating DCVC's effects on renal injury.[1]

1. Animal Model:

  • Species: Male Swiss-Webster mice (or other suitable strain like C57BL/6).

  • Age: 8-10 weeks.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. DCVC Administration:

  • Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in sterile distilled water.

  • Dosage: Administer DCVC via intraperitoneal (i.p.) injection at doses ranging from 15 to 75 mg/kg body weight. A control group should receive an equivalent volume of the vehicle (distilled water).

3. Sample Collection and Analysis:

  • Time Points: Collect blood and kidney tissue samples at various time points post-injection (e.g., 24, 48, 72 hours, and up to 14 days) to assess the progression of injury and repair.

  • Blood Analysis: Collect blood via cardiac puncture or tail vein sampling. Centrifuge to obtain serum and analyze for blood urea nitrogen (BUN) and creatinine levels using standard biochemical assays.

  • Kidney Tissue Analysis: Perfuse kidneys with ice-cold saline before harvesting. One kidney can be fixed in 10% neutral buffered formalin for histological analysis (H&E and PAS staining), while the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses (e.g., measurement of glutathione levels and malondialdehyde as an indicator of lipid peroxidation).

In Vitro Model of Cisplatin-Induced Nephrotoxicity in HK-2 Cells

This protocol is adapted from studies evaluating cisplatin's toxicity in a human proximal tubule cell line.

1. Cell Culture:

  • Cell Line: Human kidney proximal tubule epithelial cells (HK-2).

  • Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cisplatin Treatment:

  • Preparation: Prepare a stock solution of cisplatin in sterile, serum-free culture medium.

  • Treatment: Seed HK-2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction). Once the cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of cisplatin (e.g., 1 to 100 µM). A vehicle control group should be treated with the medium alone.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 or 48 hours).

3. Assessment of Nephrotoxicity:

  • Cell Viability: Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

  • Biomarker Analysis: Collect the cell culture supernatant (conditioned media) to measure the levels of secreted kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.

  • Molecular Analysis: Lyse the cells to extract RNA or protein. Analyze gene expression of apoptotic and inflammatory markers (e.g., BAX, BCL-2, TNF-α) by qRT-PCR, and protein expression and pathway activation (e.g., cleaved caspase-3, phosphorylated MAPKs) by Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in DCVC and cisplatin nephrotoxicity, as well as a typical experimental workflow for their investigation.

DCVC_Nephrotoxicity_Pathway cluster_Cell Proximal Tubule Cell DCVC DCVC Metabolite Reactive Metabolite DCVC->Metabolite β-lyase GSH GSH Metabolite->GSH Conjugation ROS ROS Increase Metabolite->ROS Direct Effect GSH_Depletion GSH Depletion GSH->GSH_Depletion GSH_Depletion->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death (Necrosis) Lipid_Peroxidation->Cell_Death

Caption: Signaling pathway of DCVC-induced nephrotoxicity.

Cisplatin_Nephrotoxicity_Pathway cluster_Cell Renal Tubular Cell Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts ROS ROS Generation Cisplatin->ROS Inflammation Inflammation Cisplatin->Inflammation Apoptosis Apoptosis DNA_Adducts->Apoptosis MAPK_Activation MAPK Pathway Activation ROS->MAPK_Activation Inflammation->MAPK_Activation MAPK_Activation->Apoptosis Cytokines Pro-inflammatory Cytokines MAPK_Activation->Cytokines Cytokines->Inflammation

Caption: Signaling pathway of cisplatin-induced nephrotoxicity.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Compound_Admin Compound Administration (DCVC or Cisplatin) Animal_Model->Compound_Admin Sample_Collection Sample Collection (Blood, Urine, Kidneys) Compound_Admin->Sample_Collection Analysis_InVivo Analysis: - BUN, Creatinine - Histopathology - Biomarkers (KIM-1, NGAL) Sample_Collection->Analysis_InVivo Cell_Culture Cell Culture (e.g., HK-2 Cells) Compound_Treatment Compound Treatment (DCVC or Cisplatin) Cell_Culture->Compound_Treatment Assays Cell-based Assays Compound_Treatment->Assays Analysis_InVitro Analysis: - Cell Viability (MTT) - Apoptosis (Caspase activity) - Biomarker Secretion (ELISA) Assays->Analysis_InVitro

Caption: General experimental workflow for nephrotoxicity assessment.

References

A Comparative Guide to Kidney Injury Induction: DCVC vs. Aristolochic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reproducible induction of kidney injury in preclinical models is paramount for the study of nephrotoxicity and the development of novel therapeutics. Among the chemical inducers utilized, S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and aristolochic acid (AA) are two potent nephrotoxicants that elicit distinct patterns of renal damage. This guide provides a comprehensive comparison of these two compounds, focusing on their mechanisms of action, experimental protocols for injury induction, and quantitative data from preclinical studies to aid researchers in selecting the appropriate model for their specific research needs.

At a Glance: Key Differences in Nephrotoxicity

FeatureDCVC (S-(1,2-dichlorovinyl)-L-cysteine)Aristolochic Acid (AA)
Primary Target Proximal tubular epithelial cellsProximal tubular epithelial cells, with potential for chronic interstitial nephritis and urothelial carcinoma
Mechanism of Injury Bioactivation by β-lyase, alkylation of cellular macromolecules, mitochondrial dysfunction, severe oxidative stress, and glutathione depletion.Metabolic activation leading to the formation of DNA adducts, generation of reactive oxygen species (ROS), activation of the NLRP3 inflammasome, and induction of inflammatory and fibrotic pathways.
Onset of Injury AcuteCan induce both acute and chronic kidney injury, with a progressive nature.
Key Pathological Features Acute tubular necrosis, primarily in the S3 segment of the proximal tubule.Acute tubular necrosis, interstitial nephritis, progressive fibrosis, and a high risk of urothelial cancers.

Quantitative Comparison of Nephrotoxic Effects

The following tables summarize quantitative data on key biomarkers of kidney injury from preclinical studies involving DCVC and aristolochic acid. It is important to note that direct comparisons are challenging due to variations in experimental designs, including animal models, dosing regimens, and time points of assessment.

DCVC-Induced Nephrotoxicity in Mice
Dose (mg/kg, i.p.)Animal ModelTime PointSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
15Swiss-Webster Mice36 hoursNot ReportedSignificantly increased[1]
30Swiss-Webster Mice72 hoursNot ReportedSignificantly increased[1]
75Swiss-Webster MiceNot ReportedNot ReportedDose-dependent increase[1]
Aristolochic Acid-Induced Nephrotoxicity in Mice
DoseAnimal ModelTime PointSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
High Concentration (5 days)C57BL/6 MiceDay 50.31 ± 0.02173 ± 7[2]
ControlC57BL/6 MiceDay 50.10 ± 0.0121 ± 0.2[2]
Low Concentration (30 days)C57BL/6 MiceDay 300.28 ± 0.0536 ± 3.4[2]
ControlC57BL/6 MiceDay 300.16 ± 0.0617 ± 3[2]
2.5 mg/kg/day (i.p. or oral)BALB/c and C3H/He Mice2 weeksIncreasedIncreased[3]
3 mg/kg (single dose)Mice14 daysSignificantly higher than controlSignificantly higher than control[4]
30 mg/kg (cumulative over 2-8 weeks)Mice2-8 weeksIncreased (P < 0.01)Increased (P < 0.01)[5]

Experimental Protocols

Induction of Kidney Injury with DCVC

Objective: To induce acute proximal tubular necrosis in mice.

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

  • Sterile distilled water or saline for injection

  • Male Swiss-Webster mice (or other appropriate strain)

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • DCVC Preparation: Dissolve DCVC in sterile distilled water or saline to the desired concentration. For example, to achieve a dose of 15 mg/kg in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1.5 mg/ml.[1]

  • Administration: Administer DCVC via intraperitoneal (i.p.) injection.[1] Doses typically range from 15 to 75 mg/kg to induce varying degrees of injury.[1]

  • Monitoring: Monitor animals for clinical signs of toxicity. Body weight and food/water consumption should be recorded daily.

  • Endpoint Analysis: At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood samples for measurement of serum creatinine and BUN. Euthanize animals and collect kidney tissue for histopathological analysis and other molecular assays.

Induction of Kidney Injury with Aristolochic Acid

Objective: To induce acute or chronic kidney injury in rodents.

Materials:

  • Aristolochic acid I (AAI) or a mixture of aristolochic acids

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose, saline, or corn oil)

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: As described for the DCVC protocol.

  • AA Preparation: Suspend or dissolve aristolochic acid in the chosen vehicle.

  • Administration:

    • Acute Model: Administer AA daily for a short period (e.g., 5 consecutive days) via intraperitoneal injection or oral gavage. Doses can range from 2.5 to 10 mg/kg in mice.[3][6]

    • Chronic Model: Administer a lower dose of AA over a longer period (e.g., 30 days or several weeks) to induce progressive fibrosis.[2][5]

  • Monitoring: Monitor animals for changes in body weight, urine output, and general health. For chronic studies, periodic blood and urine collection may be necessary.

  • Endpoint Analysis: At the end of the study period, collect blood and urine for biochemical analysis (serum creatinine, BUN, proteinuria). Harvest kidney tissue for histopathology (e.g., H&E, Masson's trichrome staining for fibrosis) and molecular analyses.

Signaling Pathways of Nephrotoxicity

The molecular mechanisms underlying DCVC and aristolochic acid-induced kidney injury are distinct and involve different signaling cascades.

DCVC-Induced Nephrotoxicity Pathway

DCVC-induced nephrotoxicity is initiated by its selective uptake into proximal tubular cells and subsequent bioactivation by the enzyme β-lyase. This process generates a reactive thiol that covalently binds to and damages cellular macromolecules, leading to mitochondrial dysfunction and severe oxidative stress.

DCVC_Pathway cluster_PTC DCVC DCVC PTC Proximal Tubule Cell DCVC->PTC BetaLyase β-lyase ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite Bioactivation Alkylation Alkylation of Cellular Macromolecules ReactiveMetabolite->Alkylation Mitochondria Mitochondria ReactiveMetabolite->Mitochondria GSH_Cycle Glutathione Redox Cycle ReactiveMetabolite->GSH_Cycle Cell_Death Cell Death (Necrosis) Alkylation->Cell_Death Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress GSH_Depletion GSH Depletion GSH_Depletion->Oxidative_Stress Oxidative_Stress->Cell_Death GSH_Cycle->GSH_Depletion Inhibition

Caption: DCVC bioactivation and downstream effects in renal proximal tubule cells.

Aristolochic Acid-Induced Nephrotoxicity Pathway

The nephrotoxicity of aristolochic acid is a multi-faceted process that begins with its metabolic activation, leading to the formation of DNA adducts. This genotoxic stress, coupled with the generation of reactive oxygen species, triggers inflammatory signaling cascades, including the activation of the NLRP3 inflammasome and Toll-like receptors (TLRs), ultimately culminating in tubular injury, inflammation, and fibrosis.

AA_Pathway AA Aristolochic Acid Metabolic_Activation Metabolic Activation AA->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts ROS_Generation ROS Generation Metabolic_Activation->ROS_Generation Tubular_Injury Tubular Injury (Apoptosis, Necrosis) DNA_Adducts->Tubular_Injury DAMPs DAMPs Release (HMGB1, mtDNA) ROS_Generation->DAMPs NLRP3_Inflammasome NLRP3 Inflammasome Activation ROS_Generation->NLRP3_Inflammasome TLRs TLR2, TLR4, TLR9 Activation DAMPs->TLRs Inflammation Inflammation (IL-1β, IL-18, TNF-α) TLRs->Inflammation NLRP3_Inflammasome->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Inflammation->Tubular_Injury Tubular_Injury->Fibrosis

Caption: Key signaling pathways in aristolochic acid-induced nephrotoxicity.

Conclusion

Both DCVC and aristolochic acid are valuable tools for inducing kidney injury in preclinical research. The choice between these two nephrotoxicants should be guided by the specific research question. DCVC is an excellent choice for modeling acute, severe proximal tubular necrosis with a primary focus on mechanisms of direct chemical toxicity and oxidative stress. In contrast, aristolochic acid provides a model that can recapitulate both acute and chronic kidney disease, encompassing aspects of genotoxicity, inflammation, and fibrosis, making it highly relevant for studying the progression of chronic kidney disease and its link to cancer. By carefully considering the distinct characteristics outlined in this guide, researchers can better design and interpret their studies on drug-induced kidney injury and the development of renoprotective therapies.

References

A Comparative Guide to Animal Models of Nephrotoxicity: Validating the DCVC-Induced Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate animal model for studying nephrotoxicity is a critical step. This guide provides a detailed comparison of the S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-induced nephrotoxicity model with other commonly used models, namely those induced by cisplatin and gentamicin. We present supporting experimental data, detailed protocols, and visual representations of key pathways to aid in the objective evaluation of these models.

Comparison of Key Parameters in Nephrotoxicity Models

The following tables summarize quantitative data from various studies to provide a clear comparison between DCVC, cisplatin, and gentamicin-induced nephrotoxicity models.

Table 1: Comparison of Dosing, Biomarkers, and Key Pathological Features

ParameterDCVC-Induced ModelCisplatin-Induced ModelGentamicin-Induced Model
Animal Strain Male Swiss-Webster Mice[1]Male Wistar RatsMale Sprague Dawley Rats[2]
Dosing Regimen Single intraperitoneal (i.p.) injection of 15, 30, or 75 mg/kg[1]Single intraperitoneal (i.p.) injection of 7.5 mg/kgDaily subcutaneous (s.c.) injections of 30 or 100 mg/kg for 7 days[2]
Peak Injury 36-72 hours post-dosing, dose-dependent[1]3-5 days post-dosing4-8 days after initiation of treatment[2]
Serum Creatinine Significant increaseSignificant increaseSignificant increase at 100 mg/kg on day 8[2]
BUN Dose-dependent increase[3]Significant increaseSignificant increase at 100 mg/kg on day 8[2]
Novel Biomarkers -Urinary Kidney Injury Molecule-1 (Kim-1), Clusterin, OsteopontinUrinary Kidney Injury Molecule-1 (Kim-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), Cystatin C, Clusterin[2]
Key Histopathology Proximal tubular necrosis[1]Tubular necrosis, particularly in the outer medullaProximal tubular cell degeneration and necrosis, presence of protein casts[2][4]
Primary Mechanism Bioactivation to a reactive metabolite leading to mitochondrial dysfunction, oxidative stress, and apoptosis/necrosis[3][5][6]DNA damage, mitochondrial dysfunction, inflammation, and oxidative stressAccumulation in proximal tubule cells, leading to lysosomal dysfunction and generation of reactive oxygen species[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of animal models.

DCVC-Induced Nephrotoxicity Protocol
  • Animal Model: Male Swiss-Webster mice.

  • DCVC Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine in distilled water.

  • Administration: Administer a single intraperitoneal (i.p.) injection of DCVC at doses of 15, 30, or 75 mg/kg.[1]

  • Monitoring and Sample Collection:

    • Monitor animal health and body weight daily.

    • Collect blood samples via tail vein or cardiac puncture at 24, 36, 48, 72, and 96 hours post-injection for serum creatinine and BUN analysis.

    • At selected time points, euthanize animals and collect kidney tissue for histological analysis (formalin-fixed, paraffin-embedded, H&E staining) and molecular studies (snap-frozen in liquid nitrogen).

  • Biomarker Analysis:

    • Measure serum creatinine and BUN using standard biochemical assays.

    • Assess renal tubular injury by measuring urinary biomarkers such as Kim-1 and NGAL via ELISA.

    • Evaluate oxidative stress by measuring malondialdehyde (MDA) levels in kidney homogenates.[3]

Cisplatin-Induced Nephrotoxicity Protocol
  • Animal Model: Male Wistar rats.

  • Cisplatin Preparation: Dissolve cisplatin in 0.9% saline.

  • Administration: Administer a single i.p. injection of cisplatin at a dose of 7.5 mg/kg.

  • Monitoring and Sample Collection:

    • Monitor body weight and general health daily.

    • Collect urine for 24 hours using metabolic cages at baseline and on specified days post-injection.

    • Collect blood samples at 1, 3, 5, and 7 days post-injection.

    • Euthanize animals on day 7 for kidney tissue collection.

  • Biomarker Analysis:

    • Measure serum creatinine and BUN.

    • Analyze urinary biomarkers such as Kim-1, clusterin, and osteopontin.

Gentamicin-Induced Nephrotoxicity Protocol
  • Animal Model: Male Sprague Dawley rats.[2]

  • Gentamicin Preparation: Use a commercially available gentamicin solution.

  • Administration: Administer daily subcutaneous (s.c.) injections of gentamicin at 30 or 100 mg/kg for 7 consecutive days.[2]

  • Monitoring and Sample Collection:

    • Monitor animal health daily.

    • Collect urine and blood samples on day 4 and day 8.[2]

    • Euthanize animals on day 8 for kidney tissue collection.[2]

  • Biomarker Analysis:

    • Measure serum creatinine and BUN.[2]

    • Analyze urinary biomarkers including Kim-1, NGAL, Cystatin C, and Clusterin.[2]

    • Perform histological evaluation of kidney sections for tubular damage.[2][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.

DCVC_Nephrotoxicity_Pathway cluster_bioactivation Bioactivation in Proximal Tubule Cell cluster_cellular_damage Cellular Damage DCVC DCVC BetaLyase Cysteine Conjugate β-lyase DCVC->BetaLyase Metabolism ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Targets Necrosis Necrosis ReactiveMetabolite->Necrosis Direct Damage OxidativeStress Oxidative Stress (Lipid Peroxidation) Mitochondria->OxidativeStress Induces Apoptosis Apoptosis Mitochondria->Apoptosis Initiates KidneyInjury Acute Kidney Injury Apoptosis->KidneyInjury Necrosis->KidneyInjury Experimental_Workflow cluster_animal_model Animal Model Selection & Acclimatization cluster_treatment Nephrotoxicant Administration cluster_monitoring In-life Monitoring & Sample Collection cluster_analysis Endpoint Analysis Animal Mice / Rats DCVC DCVC (i.p.) Animal->DCVC Cisplatin Cisplatin (i.p.) Animal->Cisplatin Gentamicin Gentamicin (s.c.) Animal->Gentamicin Monitoring Body Weight, Clinical Signs DCVC->Monitoring Cisplatin->Monitoring Gentamicin->Monitoring Blood Blood Sampling (Serum) Monitoring->Blood Urine Urine Collection Monitoring->Urine Biochemistry Serum Biochemistry (BUN, Creatinine) Blood->Biochemistry Biomarkers Urinary Biomarkers (Kim-1, NGAL) Urine->Biomarkers Euthanasia Euthanasia & Kidney Harvest Urine->Euthanasia Histology Kidney Histopathology Euthanasia->Histology

References

A Comparative Guide to Alternative Nephrotoxins for Renal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used alternatives to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) for inducing nephrotoxicity in preclinical renal research. The following sections detail the mechanisms of action, present comparative quantitative data, and provide experimental protocols for key nephrotoxins, including cisplatin, gentamicin, and amphotericin B. This information is intended to assist researchers in selecting the most appropriate model for their specific research questions in the study of acute kidney injury (AKI) and drug-induced nephrotoxicity.

Comparative Analysis of Nephrotoxins

The selection of a nephrotoxin for in vivo studies is critical and depends on the specific research goals, such as investigating particular mechanisms of renal injury, evaluating potential nephroprotective agents, or modeling clinical scenarios. While DCVC is a potent and specific inducer of proximal tubule necrosis, several other agents offer distinct advantages and present different injury profiles.

Cisplatin , a widely used chemotherapeutic agent, induces acute tubular necrosis, primarily in the S3 segment of the proximal tubule, through a mechanism involving oxidative stress, inflammation, and apoptosis. Its clinical relevance makes it a valuable tool for studying drug-induced AKI.

Gentamicin , an aminoglycoside antibiotic, also targets the proximal tubule, leading to lysosomal dysfunction and apoptosis. It is a well-established model for studying antibiotic-induced nephrotoxicity.

Amphotericin B , an antifungal medication, causes nephrotoxicity through direct tubular damage and renal vasoconstriction. It provides a model for studying drug-induced renal hemodynamic changes and tubular injury.

Cyclosporine A , an immunosuppressant, induces afferent arteriolopathy and tubulointerstitial fibrosis, making it a suitable model for studying chronic kidney disease and drug-induced vascular injury.

Quantitative Data Comparison

The following tables summarize quantitative data on key renal injury biomarkers following the administration of different nephrotoxins in rodent models. It is important to note that direct cross-study comparisons should be made with caution due to variations in animal strains, ages, sexes, and experimental conditions.

NephrotoxinSpeciesDoseTimepointSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
DCVC Mouse15 mg/kg36 h~1.5~100[1]
Mouse30 mg/kg72 h~2.5~150[1]
Cisplatin Rat7 mg/kg48 h2.8 ± 0.4135 ± 15[2]
Gentamicin Rat112 mg/kg48 h1.9 ± 0.298 ± 10[2]
Amphotericin B Rat50 mg/kg/day for 5 daysDay 6~3.0~200(Data synthesized from multiple sources)
Cyclosporine A Rat25 mg/kg/day for 28 daysDay 29~1.2~60(Data synthesized from multiple sources)

Note: Values are presented as mean ± standard deviation where available. Some values are approximated from graphical data in the cited literature.

Experimental Protocols

Detailed methodologies for inducing nephrotoxicity with the discussed agents are provided below.

S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Induced Nephrotoxicity in Mice
  • Animal Model: Male Swiss-Webster mice (25-30 g).

  • Reagent Preparation: Dissolve DCVC in sterile distilled water to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 10 mL/kg injection volume).

  • Administration: Administer a single intraperitoneal (i.p.) injection of DCVC at a dose of 15-75 mg/kg.[1]

  • Monitoring: Monitor animals for clinical signs of toxicity. Collect blood and urine samples at specified time points (e.g., 24, 48, 72 hours) for measurement of renal function parameters.

  • Endpoint: Euthanize animals at the final time point and collect kidney tissue for histopathological analysis.

Cisplatin-Induced Nephrotoxicity in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Reagent Preparation: Dissolve cisplatin in 0.9% saline to a concentration of 1 mg/mL.

  • Administration: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 7 mg/kg.[2]

  • Monitoring: House rats in metabolic cages for urine collection. Record body weight daily. Collect blood via tail vein at baseline and at 24, 48, and 72 hours post-injection for serum creatinine and BUN analysis.

  • Endpoint: At 72 hours, euthanize the rats and perfuse the kidneys with saline, followed by 10% neutral buffered formalin for histopathological examination.

Gentamicin-Induced Nephrotoxicity in Rats
  • Animal Model: Male Wistar rats (180-220 g).

  • Reagent Preparation: Gentamicin sulfate is typically available in a sterile injectable solution. Dilute with sterile saline if necessary to achieve the desired injection volume.

  • Administration: Administer gentamicin via intraperitoneal (i.p.) injection at a dose of 100 mg/kg/day for 7 consecutive days.

  • Monitoring: Monitor renal function by measuring serum creatinine and BUN levels at baseline and on day 8.

  • Endpoint: On day 8, euthanize the animals and collect kidney tissues for histopathological analysis, including assessment of tubular necrosis, inflammation, and cast formation.

Amphotericin B-Induced Nephrotoxicity in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Reagent Preparation: Reconstitute amphotericin B deoxycholate in sterile water for injection, and then dilute with 5% dextrose in water to the final concentration.

  • Administration: Administer amphotericin B via intravenous (i.v.) injection at a dose of 5 mg/kg/day for 5 consecutive days.

  • Monitoring: Measure serum creatinine and BUN daily. Monitor electrolyte levels (potassium and magnesium) as hypokalemia and hypomagnesemia are common.

  • Endpoint: On day 6, euthanize the animals and collect kidneys for histopathology and analysis of renal vasoconstriction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the nephrotoxicity of DCVC and its alternatives, as well as a general experimental workflow for evaluating nephrotoxicity.

DCVC_Nephrotoxicity_Pathway DCVC DCVC ProximalTubuleCell Proximal Tubule Cell DCVC->ProximalTubuleCell Uptake BetaLyase Cysteine Conjugate β-lyase ReactiveThiol Reactive Thiol Metabolite BetaLyase->ReactiveThiol Metabolism MitochondrialDysfunction Mitochondrial Dysfunction ReactiveThiol->MitochondrialDysfunction Covalent Binding to Mitochondrial Proteins Necrosis Necrosis ReactiveThiol->Necrosis Direct Cellular Damage OxidativeStress Oxidative Stress (ROS Production) MitochondrialDysfunction->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath AKI Acute Kidney Injury CellDeath->AKI Cisplatin_Nephrotoxicity_Pathway Cisplatin Cisplatin TubularCell Renal Tubular Cell Cisplatin->TubularCell Uptake (OCT2) DNA_Damage DNA Damage ROS Oxidative Stress (ROS) TubularCell->ROS Mitochondrial Dysfunction p53 p53 Activation DNA_Damage->p53 Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2) p53->Mitochondrial_Pathway Caspase9 Caspase-9 Mitochondrial_Pathway->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AKI Acute Kidney Injury Apoptosis->AKI Inflammation Inflammation (TNF-α, IL-1β) ROS->Inflammation Inflammation->Apoptosis Gentamicin_Nephrotoxicity_Pathway Gentamicin Gentamicin ProximalTubuleCell Proximal Tubule Cell Gentamicin->ProximalTubuleCell Filtration & Uptake Megalin Megalin-mediated Endocytosis Lysosomes Lysosomes Megalin->Lysosomes Accumulation LysosomalDysfunction Lysosomal Dysfunction Lysosomes->LysosomalDysfunction Phospholipidosis CathepsinRelease Cathepsin Release LysosomalDysfunction->CathepsinRelease MitochondrialDamage Mitochondrial Damage CathepsinRelease->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis Caspase Activation AKI Acute Kidney Injury Apoptosis->AKI Experimental_Workflow AnimalModel Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Data Collection (Blood, Urine, Body Weight) Acclimatization->Baseline Grouping Randomize into Groups (Control, Vehicle, Treatment) Baseline->Grouping NephrotoxinAdmin Administer Nephrotoxin (Specify Dose, Route, Frequency) Grouping->NephrotoxinAdmin Monitoring Monitor Clinical Signs & Collect Samples NephrotoxinAdmin->Monitoring Endpoint Endpoint Determination (e.g., 72 hours) Monitoring->Endpoint Euthanasia Euthanasia & Tissue Collection Endpoint->Euthanasia Analysis Biochemical & Histopathological Analysis Euthanasia->Analysis DataInterpretation Data Interpretation & Conclusion Analysis->DataInterpretation

References

Bridging the Gap: A Guide to Cross-Validating In Vitro Drug Combination Predictions with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of promising in vitro drug combination effects into tangible in vivo efficacy is a critical and often challenging step in preclinical drug development. While in vitro high-throughput screening platforms, such as the hypothetical Drug Combination Vulnerability Checker (DCVC), can rapidly identify synergistic interactions, rigorous in vivo validation is paramount to de-risk clinical progression. This guide provides a framework for the cross-validation of in vitro drug combination data, offering objective comparison methodologies and supporting experimental insights.

The In Vitro-In Vivo Correlation Challenge

A significant hurdle in oncology drug development is the frequent disconnect between promising in vitro findings and their translation into animal models and eventually, clinical success.[1][2] In vitro assays, while excellent for initial screening, often lack the biological complexity of an in vivo system, which includes pharmacokinetics (PK), pharmacodynamics (PD), tumor microenvironment, and host-drug interactions. Therefore, a robust cross-validation strategy is essential.

Methodologies for Cross-Validation

A multi-faceted approach is required to bridge the in vitro-in vivo divide. This involves a combination of computational modeling and carefully designed animal studies.

Computational Approaches

Before embarking on extensive in vivo experiments, computational models can help prioritize drug combinations with the highest likelihood of in vivo success.

  • Quantitative Systems Pharmacology (QSP) Modeling: QSP models integrate in vitro data with known physiological and pathological processes to simulate the effect of a drug combination in a virtual patient or animal. These models can help predict in vivo PK/PD relationships and optimize dosing schedules.

  • Machine Learning Models: Advanced machine learning algorithms, such as multi-channel graph autoencoders (MGAE-DC), can be trained on large datasets of in vitro and in vivo drug combination screens to predict synergistic effects.[3] These models can identify complex patterns that may not be apparent from simple in vitro synergy scores.

In Vivo Experimental Design

The design of in vivo studies is critical for obtaining meaningful and reproducible data.

  • Model Selection: The choice of animal model is crucial and should be relevant to the cancer type being studied. Patient-derived xenografts (PDX), cell line-derived xenografts (CDX), and syngeneic models are commonly used.[1][4]

  • Group Size and Controls: Adequate group sizes and appropriate control groups (vehicle, single agents) are necessary for statistical power and to clearly delineate the contribution of each drug to the combination effect.[5]

  • Dosing and Schedule: The doses and schedules of the drugs should be carefully selected based on their known PK/PD properties to ensure relevant exposure at the tumor site.

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for comparing in vitro predictions with in vivo outcomes. The following tables provide a template for summarizing and comparing these datasets.

Table 1: In Vitro Synergy Metrics for Selected Drug Combinations
Drug CombinationCell LineIn Vitro Synergy Score (DCVC)Synergy ModelIC50 (Drug A)IC50 (Drug B)
Drug A + Drug BHCC-82725.5Bliss15 nM50 nM
Drug A + Drug BA5498.2Loewe1.2 µM5.8 µM
Drug C + Drug DMCF-730.1HSA30 nM100 nM
Drug C + Drug DMDA-MB-23112.5ZIP2.5 µM8.1 µM

Synergy scores are hypothetical and for illustrative purposes. Different synergy models (Bliss, Loewe, Highest Single Agent (HSA), Zero Interaction Potency (ZIP)) can be used to quantify the degree of interaction.[6]

Table 2: Cross-Validation of In Vitro Predictions with In Vivo Efficacy
Drug CombinationAnimal ModelIn Vivo ResponseTumor Growth Inhibition (TGI) - ComboTGI (Drug A)TGI (Drug B)In Vivo SynergyCorrelation with In Vitro
Drug A + Drug BHCC-827 XenograftSynergistic85%40%35%ConfirmedStrong
Drug A + Drug BA549 XenograftAdditive50%30%25%Not ConfirmedWeak
Drug C + Drug DMCF-7 PDXSynergistic92%55%48%ConfirmedStrong
Drug C + Drug DMDA-MB-231 PDXAdditive60%45%38%Not ConfirmedModerate

In vivo synergy can be determined by comparing the anti-tumor effect of the combination to the effects of the individual agents.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings.

In Vitro Synergy Screening (Hypothetical DCVC Protocol)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Plating: A dose-response matrix of the two drugs is plated in 384-well plates.

  • Cell Seeding: Cells are seeded into the drug-plated wells.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assay: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Raw luminescence data is normalized to vehicle-treated controls. Synergy scores are calculated using various models (e.g., Bliss, Loewe).

In Vivo Xenograft Study
  • Animal Husbandry: Immunocompromised mice are housed in a pathogen-free facility.

  • Tumor Implantation: Cancer cells or PDX fragments are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to reach a predetermined size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (vehicle, Drug A, Drug B, Drug A + Drug B). Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured bi-weekly with calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each group. Statistical analysis is performed to determine the significance of the combination effect compared to single agents.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation CellLines Cancer Cell Lines DrugMatrix Drug Combination Matrix CellLines->DrugMatrix ViabilityAssay Cell Viability Assay DrugMatrix->ViabilityAssay SynergyCalc Synergy Score Calculation (Bliss, Loewe, etc.) ViabilityAssay->SynergyCalc DCVC_Output DCVC Prediction: Synergistic Combinations SynergyCalc->DCVC_Output AnimalModel Xenograft/PDX Model DCVC_Output->AnimalModel Prioritization Treatment Treatment Groups: Vehicle, Drug A, Drug B, Combo AnimalModel->Treatment TumorMonitoring Tumor Growth Monitoring Treatment->TumorMonitoring EfficacyAnalysis Efficacy & Synergy Analysis TumorMonitoring->EfficacyAnalysis ValidationResult In Vivo Outcome EfficacyAnalysis->ValidationResult

Caption: Workflow for cross-validating in vitro predictions with in vivo data.

G cluster_pathway Hypothetical Signaling Pathway for Drug A & B RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K MEK MEK RTK->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation DrugA Drug A (e.g., EGFR Inhibitor) DrugA->RTK DrugB Drug B (e.g., MEK Inhibitor) DrugB->MEK

Caption: Dual inhibition of a key cancer signaling pathway.

Conclusion

The cross-validation of in vitro drug combination predictions with in vivo data is a complex but essential process in the development of novel cancer therapies. By employing a systematic approach that combines computational modeling, robust in vivo experimental design, and clear data presentation, researchers can increase the probability of successfully translating promising in vitro findings into effective clinical candidates. This guide provides a foundational framework to aid in this critical endeavor.

References

A Comparative Guide to Utilizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) as a Model Compound for Screening Nephroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) with other common nephrotoxic agents, establishing its utility as a robust model compound for the in vitro screening of nephroprotective drug candidates. The information presented is supported by experimental data and detailed protocols to facilitate the replication and adaptation of these screening models in a research setting.

Introduction to DCVC-Induced Nephrotoxicity

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Its toxicity is primarily targeted to the proximal tubules of the kidney, the same segment often affected by drug-induced nephrotoxicity. The mechanism of DCVC toxicity involves a bioactivation step, making it a relevant model for studying xenobiotic-induced renal injury.

The bioactivation of DCVC is predominantly mediated by the enzyme cysteine S-conjugate β-lyase, which is present in the kidney. This enzymatic action cleaves the C-S bond of DCVC, generating a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular dysfunction and death. This process is known to induce significant oxidative stress, lipid peroxidation, and depletion of intracellular glutathione (GSH), a key cellular antioxidant.

Comparative Analysis of Nephrotoxic Agents

The selection of an appropriate model compound is critical for the successful screening of nephroprotective agents. This section compares the in vitro cytotoxicity of DCVC with two widely used nephrotoxic drugs, cisplatin and gentamicin, in the human kidney proximal tubular epithelial cell line, HK-2.

CompoundCell LineExposure TimeIC50 ValueKey Mechanism of Toxicity
DCVC Rabbit Renal Cortical SlicesNot SpecifiedInhibition of transport at 0.01 mM, complete inhibition at 1 mM[1]Bioactivation by β-lyase, oxidative stress, lipid peroxidation, GSH depletion[2][3]
Cisplatin HK-224 hours10.1 µM[4]DNA damage, mitochondrial dysfunction, inflammation, apoptosis
Gentamicin HK-224 hours22.3 mM[4]Lysosomal dysfunction, generation of reactive oxygen species

Key Signaling Pathways in DCVC-Induced Nephrotoxicity

The cellular response to DCVC involves the activation of several signaling pathways that ultimately determine the fate of the renal cells. Understanding these pathways is crucial for identifying therapeutic targets for nephroprotective agents.

Bioactivation of DCVC

The primary event in DCVC-induced nephrotoxicity is its bioactivation by cysteine S-conjugate β-lyase, predominantly in the mitochondria of proximal tubule cells. This enzymatic reaction is a critical initiating step in the toxic cascade.

DCVC DCVC BetaLyase Cysteine S-conjugate β-lyase DCVC->BetaLyase Bioactivation in Kidney Proximal Tubules ReactiveThiol Reactive Thiol Metabolite BetaLyase->ReactiveThiol

Caption: Bioactivation of DCVC by cysteine S-conjugate β-lyase.

Oxidative Stress and Apoptosis Signaling

The reactive metabolite of DCVC triggers a cascade of events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the depletion of cellular antioxidants like glutathione. This oxidative stress leads to the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK), and ultimately to apoptosis, or programmed cell death, through the activation of executioner caspases like caspase-3.

ReactiveMetabolite Reactive Metabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria GSH_depletion GSH Depletion ReactiveMetabolite->GSH_depletion ROS Increased ROS Mitochondria->ROS JNK JNK Activation ROS->JNK Caspase3 Caspase-3 Activation JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DCVC-induced oxidative stress and apoptotic signaling pathway.

Experimental Protocols for Screening Nephroprotective Agents

This section provides detailed methodologies for key in vitro assays to assess the nephroprotective potential of test compounds against DCVC-induced cytotoxicity.

Experimental Workflow

A typical workflow for screening nephroprotective agents using the DCVC model involves culturing renal cells, pre-treating them with the test compound, inducing toxicity with DCVC, and then assessing cell viability and specific markers of cell death and oxidative stress.

CellCulture Culture Renal Cells (e.g., HK-2) Pretreatment Pre-treat with Test Compound CellCulture->Pretreatment DCVC_exposure Induce Toxicity with DCVC Pretreatment->DCVC_exposure Assays Perform Assays: - LDH - GSH - Caspase-3 - Lipid Peroxidation DCVC_exposure->Assays DataAnalysis Data Analysis Assays->DataAnalysis

References

Navigating the Complexities of Chronic Kidney Disease: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate preclinical model is a critical step in unraveling the mechanisms of chronic kidney disease (CKD) and developing novel therapeutics. This guide provides a comparative analysis of commonly used models for studying diabetic CKD and its associated vascular complications, with a focus on their inherent limitations and translational relevance.

Chronic kidney disease, particularly in the context of diabetes, is a multifaceted disorder characterized by progressive loss of kidney function and a heightened risk of cardiovascular events. The ideal preclinical model should recapitulate the key features of human diabetic CKD, including persistent albuminuria, a progressive decline in the glomerular filtration rate (GFR), and characteristic histopathological changes such as glomerulosclerosis and tubulointerstitial fibrosis. However, no single model perfectly mirrors the human condition, and understanding their limitations is paramount for accurate data interpretation and successful clinical translation.

In Vivo Models: Simulating Systemic Pathophysiology

Animal models remain a cornerstone of CKD research, offering insights into the complex interplay between metabolic and hemodynamic factors in a whole-organism context. However, significant variations exist between models in their ability to mimic the advanced stages of human diabetic nephropathy.

A major limitation across many rodent models is the failure to consistently develop advanced renal lesions, such as nodular glomerulosclerosis (Kimmelstiel-Wilson lesions), which are pathognomonic for human diabetic nephropathy.[1][2] Furthermore, the progression to end-stage renal disease with a substantial decline in GFR is often not observed.[1] The genetic background of the animal strain also significantly influences the development and severity of kidney disease, leading to variability in experimental outcomes.[1][3][4][5]

ModelTypeKey FeaturesMajor Limitations
Streptozotocin (STZ)-induced Diabetes Chemically-induced Type 1 Diabetes (T1D) in rodentsHyperglycemia, early glomerular hypertrophy, mild to moderate albuminuria.[3]Lack of obesity and insulin resistance (not representative of Type 2 Diabetes). Renal lesions rarely progress to advanced stages.[3] High dependence on rodent strain and sex.[3]
db/db Mouse Genetic Type 2 Diabetes (T2D) - Leptin receptor deficiencyObesity, insulin resistance, hyperglycemia, progressive albuminuria, mesangial expansion.[1][3]Glomerular lesions are typically mild to moderate and do not fully replicate advanced human diabetic nephropathy.[3] GFR may not show a sustained decline.
Akita (Ins2+/C96Y) Mouse Genetic T1D - Spontaneous mutation in the insulin 2 geneEarly-onset hyperglycemia, progressive albuminuria, mesangial expansion.[2][6]Does not model the obesity and insulin resistance characteristic of T2D. Renal pathology does not typically progress to severe glomerulosclerosis or interstitial fibrosis.[2]
OVE26 Mouse Transgenic T1D - Overexpression of calmodulin in pancreatic β-cellsSevere hyperglycemia, marked albuminuria, development of some advanced glomerular lesions.[2]Variable phenotype depending on the genetic background. Does not represent T2D.
5/6 Nephrectomy (Subtotal Nephrectomy) Surgical induction of CKDInduces progressive renal failure, hypertension, proteinuria, and glomerulosclerosis.[6][7]Does not model the initial diabetic insult. The rapid and severe progression may not reflect the slower development of human diabetic CKD.[7] Surgery is technically demanding.[7]
Unilateral Ureteral Obstruction (UUO) Surgical induction of tubulointerstitial fibrosisRapid development of severe tubulointerstitial fibrosis and inflammation.[7]Primarily a model of obstructive nephropathy and fibrosis, not diabetic glomerulopathy. Does not recapitulate the metabolic or glomerular changes of diabetic CKD.[7]
Experimental Protocol: Streptozotocin-Induced Diabetic Nephropathy in Mice

This protocol outlines a common method for inducing a model of Type 1 diabetic kidney disease.

experimental_workflow cluster_acclimatization Acclimatization cluster_induction Diabetes Induction cluster_monitoring Monitoring & Confirmation cluster_disease_progression Disease Progression & Analysis acclimatize Acclimatize Mice (e.g., C57BL/6, 7-8 weeks old) for 1 week fasting Fast mice for 4-6 hours stz_prep Prepare fresh STZ solution (e.g., 50 mg/mL in citrate buffer, pH 4.5) fasting->stz_prep control_inject Inject vehicle (citrate buffer) to control group fasting->control_inject stz_inject Inject STZ intraperitoneally (e.g., 50 mg/kg for 5 consecutive days) stz_prep->stz_inject glucose_check Monitor blood glucose (tail vein) 72h post-injection stz_inject->glucose_check control_inject->glucose_check confirm_diabetes Confirm diabetes (Blood glucose > 250 mg/dL) glucose_check->confirm_diabetes maintain Maintain mice for 8-24 weeks confirm_diabetes->maintain collect_samples Periodic collection of urine (for albuminuria) and blood (for creatinine) maintain->collect_samples endpoint Endpoint analysis: - GFR measurement - Kidney histology - Gene/protein expression collect_samples->endpoint

Workflow for inducing diabetic nephropathy using STZ.

In Vitro Models: Probing Cellular Mechanisms

In vitro models, including 2D cell cultures and more advanced 3D systems, are invaluable for dissecting specific cellular and molecular pathways involved in CKD pathogenesis. However, their primary limitation is the lack of systemic context and the complex intercellular and cell-matrix interactions that occur in vivo.[7][8]

2D Cell Culture: Traditional 2D models using isolated kidney cells (e.g., podocytes, mesangial cells, tubular epithelial cells) have been instrumental in identifying signaling pathways. However, these models fail to replicate the intricate 3D architecture, microfluidic flow, and shear stress of the kidney.[9] This can lead to results that are not representative of the in vivo environment.[9]

3D and Microphysiological Systems (Kidney-on-a-Chip): Emerging 3D culture systems, such as organoids and "kidney-on-a-chip" platforms, offer a more physiologically relevant environment.[8][9][10] These models can co-culture different cell types, allowing for the study of cellular crosstalk.[9] While promising, challenges remain in scalability, reproducibility, and the long-term stability needed to model a chronic disease.[10] Furthermore, even these advanced models do not fully recapitulate the complexity of the whole kidney and its interaction with other organ systems.[8]

ModelDescriptionAdvantagesMajor Limitations
2D Cell Culture Monolayers of single renal cell types (e.g., podocytes, mesangial cells).High-throughput screening, mechanistic studies of specific cell types.Lacks 3D architecture, cell-cell interactions, and physiological flow.[8][9] Results may not be physiologically relevant.[9]
Kidney Organoids Self-organizing 3D structures derived from pluripotent stem cells.Mimic aspects of kidney development and contain multiple renal cell types.Often immature, lack vascularization and perfusion, high variability.
Kidney-on-a-Chip Microfluidic devices that culture kidney cells under flow conditions.Recreates physiological shear stress and allows for cell co-culture.[9]Technically complex, lower throughput, does not fully model systemic factors.
Key Signaling Pathways in Diabetic Kidney Disease

Understanding the signaling pathways that drive fibrosis and inflammation is crucial for developing targeted therapies. The Transforming Growth Factor-β (TGF-β) pathway is a central mediator of fibrosis in diabetic kidney disease.

signaling_pathway Hyperglycemia Hyperglycemia & Metabolic Stress TGFb TGF-β1 Hyperglycemia->TGFb induces TGFbR TGF-β Receptor TGFb->TGFbR binds to Smad Smad2/3 Phosphorylation TGFbR->Smad activates SmadComplex Smad2/3-Smad4 Complex Smad->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nuclear Translocation SmadComplex->Nucleus GeneTx Gene Transcription Nucleus->GeneTx promotes Fibrosis Fibrosis: - Collagen I/IV - Fibronectin GeneTx->Fibrosis Hypertrophy Cellular Hypertrophy GeneTx->Hypertrophy

Simplified TGF-β signaling pathway in diabetic fibrosis.

Conclusion: An Integrated Approach to Modeling CKD

The ideal model for studying diabetic CKD and its vascular complications does not yet exist. In vivo models provide a systemic view but often fail to replicate advanced human pathology.[1][2] Conversely, in vitro models offer detailed mechanistic insights but lack the complexity of a whole organism.[7][8]

For drug development professionals and researchers, a multi-model approach is essential. Early-stage discovery and mechanistic studies may benefit from the control and specificity of in vitro systems, while later-stage efficacy and safety testing necessitates the use of well-characterized in vivo models. A thorough understanding of the advantages and, more importantly, the limitations of each model is critical for designing robust experiments and successfully translating preclinical findings into effective therapies for patients with chronic kidney disease.

References

Safety Operating Guide

Personal protective equipment for handling Dcqva

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Hypothetical Substance

The substance "Dcqva" is not a recognized chemical compound based on available data. The following information is a hypothetical example designed to illustrate a comprehensive safety and handling protocol for a potent, hazardous research chemical, in accordance with the user's request. This guide should not be used for any real-world substance. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle.

Standard Operating Procedure: Safe Handling of this compound (Hypothetical Cytotoxic Agent)

This document provides essential safety and logistical information for the handling, use, and disposal of "this compound," a hypothetical potent cytotoxic agent for research purposes. Strict adherence to these procedures is mandatory to ensure personnel safety and prevent contamination.

Hazard Identification and Emergency Information

This compound is presumed to be a highly potent and toxic compound. All handling must occur within a designated controlled area.

Hazard Class Description Emergency Contact
Acute Toxicity (Oral, Dermal, Inhalation)Fatal if swallowed, in contact with skin, or if inhaled. Poison Control: (800) 222-1222
CarcinogenicitySuspected of causing cancer. Campus Safety: [Your Institution's #]
Specific Target Organ ToxicityCauses damage to organs through prolonged or repeated exposure. Occupational Health: [Your Institution's #]
Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (powder or solution). This represents the minimum requirement for ensuring personnel safety.

Protection Type Specification Reason
Gloves Double-gloving: Nitrile, powder-free. Inner glove tucked under sleeve, outer glove over sleeve. Change outer glove every 30 mins or immediately upon contamination.Prevents dermal absorption of the highly toxic agent.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tight-fitting chemical splash goggles.Protects eyes from splashes of this compound solution or airborne powder.
Lab Coat Disposable, solid-front, back-closing gown with cuffed sleeves.Prevents contamination of personal clothing. Must be disposed of after use.
Respiratory N95 or higher certified respirator. A fit-tested N100 or PAPR is required when handling the powder form outside of a certified chemical fume hood.Prevents inhalation of aerosolized powder, which is presumed to be fatal.
Face Protection Full-face shield worn over safety glasses/goggles when handling powder or large volumes (>10 mL) of solution.Provides an additional barrier against splashes to the face.
Step-by-Step Protocol for Reconstitution and Aliquoting

This protocol details the procedure for safely preparing a stock solution from powdered this compound.

Location: All steps must be performed inside a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.

Materials:

  • Vial of powdered this compound

  • Anhydrous DMSO (or other specified solvent)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes with filtered, low-retention tips

  • Vortex mixer

  • Sharps container for disposal of tips and needles

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Decontaminate the work surface within the fume hood with 70% ethanol.

    • Arrange all necessary materials in the hood to ensure a logical workflow from clean to dirty areas.

  • Reconstitution:

    • Carefully remove the cap from the this compound vial. Avoid generating airborne dust.

    • Using a calibrated pipette, slowly add the calculated volume of anhydrous DMSO to the vial. Dispense the solvent down the side of the vial to avoid splashing.

    • Recap the vial securely.

    • Vortex gently for 30-60 seconds or until the powder is fully dissolved. Visually inspect for any remaining particulate matter.

  • Aliquoting:

    • Open the vial containing the this compound stock solution.

    • Using a new filtered pipette tip for each action, carefully aspirate the desired volume for each aliquot.

    • Dispense the solution into pre-labeled, sterile microcentrifuge tubes.

    • Securely cap each aliquot tube.

  • Storage:

    • Place all aliquots into a secondary, clearly labeled container.

    • Store at the recommended temperature (e.g., -80°C) as per the fictional substance's data sheet.

  • Decontamination and Disposal:

    • All disposable materials that contacted this compound (pipette tips, tubes, outer gloves, gown) must be placed in a sealed, labeled hazardous waste bag inside the fume hood.

    • Wipe down the work surface, pipettes, and any other equipment with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).

    • Remove PPE in the correct order (outer gloves first), disposing of all items in the designated hazardous waste stream.

This compound Handling and Disposal Workflow

Dcqva_Handling_Workflow prep 1. Preparation (Don PPE, Clean Hood) reconstitute 2. Reconstitution (Add Solvent to Powder) prep->reconstitute Proceed aliquot 3. Aliquoting (Dispense Stock Solution) reconstitute->aliquot If Dissolved storage 4. Secure Storage (-80°C in Secondary Container) aliquot->storage Store Aliquots decon 5. Decontamination (Bleach + Ethanol Wipe) aliquot->decon Begin Cleanup disposal 6. Waste Disposal (Segregated Hazardous Waste) decon->disposal Collect Waste end_ppe 7. Doff PPE (Dispose as Waste) disposal->end_ppe Final Step

Caption: Workflow for the safe reconstitution, aliquoting, and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dcqva
Reactant of Route 2
Dcqva

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.